molecular formula C22H21N3O2 B15579092 HP1142

HP1142

Cat. No.: B15579092
M. Wt: 359.4 g/mol
InChI Key: OOKFRASIHFMNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HP1142 is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-26-21-11-8-16(12-22(21)27-2)14-23-17-9-10-20-19(13-17)24-15-25(20)18-6-4-3-5-7-18/h3-13,15,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKFRASIHFMNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Function of HP1142 in Helicobacter pylori: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HP1142 (B3715593), also known as Coiled-coil rich protein 1142 (Ccrp1142), is a crucial cytoskeletal protein in the gastric pathogen Helicobacter pylori. This protein plays a fundamental role in maintaining the bacterium's characteristic helical morphology, a key virulence factor that facilitates its motility through the viscous gastric mucus. Disruption of this compound leads to significant defects in cell shape and a marked reduction in motility, highlighting its importance for the bacterium's ability to colonize and persist in the human stomach. This technical guide provides a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental methodologies, and pathway diagrams to elucidate its role in H. pylori physiology.

Core Function of this compound: A Cytoskeletal Determinant of Cell Shape and Motility

This compound is one of four identified coiled-coil rich proteins (Ccrps) in H. pylori that form filamentous structures within the bacterial cell. These proteins act as an intracellular scaffold, analogous to a primitive cytoskeleton, which is essential for determining and maintaining the bacterium's helical shape. The gene this compound is located downstream of another Ccrp-encoding gene, ccrp1143, and this genetic arrangement is conserved across various H. pylori strains.

The primary functions of this compound are:

  • Maintenance of Helical Morphology: The helical shape of H. pylori is a critical virulence trait, enabling the bacterium to penetrate and move within the thick mucus layer of the stomach. This compound is a key contributor to this morphology.

  • Control of Motility: By influencing the cell shape, this compound indirectly, yet critically, affects the swimming motility of the bacterium. Proper helical architecture is necessary for efficient propulsion by the bacterium's flagella.

Genetic inactivation of this compound results in a distinct phenotypic change, where the bacterial population exhibits a significantly higher percentage of straight-rod cells as opposed to the typical helical shape of the wild-type. This loss of helical curvature directly correlates with a severe impairment in the bacterium's ability to move through soft agar (B569324), a standard method for assessing bacterial motility.

Quantitative Data on this compound Function

The functional importance of this compound is underscored by quantitative analysis of mutants lacking this protein. The following tables summarize the key phenotypic changes observed in a ccrp1142 deletion mutant of H. pylori strain 26695.

Table 1: Effect of ccrp1142 Deletion on H. pylori Cell Morphology

StrainPhenotypePercentage of Straight Cells
Wild-Type (26695)Helical< 15%
Δccrp1142 MutantPredominantly Straight40%

Data compiled from studies on H. pylori strain 26695.

Table 2: Impact of ccrp1142 Deletion on H. pylori Motility

StrainMotility in Soft AgarRelative Motility (%)
Wild-Type (KE88-3887)High100%
Δccrp1142 MutantSignificantly ImpairedSubstantially reduced

Motility was assessed in the highly motile KE88-3887 variant of strain 26695. A precise percentage reduction for the ccrp1142 mutant alone is not detailed, but it is part of a group of ccrp mutants that all show significantly impaired motility.

Potential Interaction Network of this compound

While the direct signaling pathways involving this compound are not yet fully elucidated, protein-protein interaction databases suggest a potential functional linkage with components of the ATP synthase complex. This interaction is predicted based on high-throughput screening data and requires further experimental validation. A hypothetical model of this interaction network is presented below. This network suggests that this compound, as a cytoskeletal component, might influence or be influenced by the cell's energy-generating machinery.

HP1142_Interaction_Network cluster_cytoskeleton Cytoskeleton cluster_atp_synthase ATP Synthase Complex This compound This compound (Ccrp1142) Cell Shape & Motility atpA atpA (ATP synthase F1, alpha subunit) This compound->atpA Predicted Interaction atpD atpD (ATP synthase F1, beta subunit) This compound->atpD Predicted Interaction atpF atpF (ATP synthase F0, b subunit) This compound->atpF Predicted Interaction atpA->atpD Complex Formation atpD->atpF Complex Formation

Caption: Predicted interaction network of this compound with ATP synthase subunits.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound.

Generation of a Δccrp1142 Mutant

This protocol describes a general method for creating a gene deletion mutant in H. pylori by natural transformation, which can be adapted for targeting this compound. Note: Specific primer sequences for the deletion of this compound were not available in the reviewed literature and would need to be designed based on the flanking regions of the gene in the desired H. pylori strain.

Workflow for Gene Deletion:

gene_deletion_workflow PCR1 PCR Amplify Upstream Flank of this compound OverlapPCR Overlap Extension PCR PCR1->OverlapPCR PCR2 PCR Amplify Downstream Flank of this compound PCR2->OverlapPCR PCR3 PCR Amplify Antibiotic Resistance Cassette (e.g., cat for chloramphenicol) PCR3->OverlapPCR Construct Generate Deletion Construct (Upstream-Resistance-Downstream) OverlapPCR->Construct Transformation Natural Transformation of Wild-Type H. pylori Construct->Transformation Selection Plate on Selective Media (containing the antibiotic) Transformation->Selection Verification Verify Mutant by PCR and Sequencing Selection->Verification

Caption: Workflow for generating a targeted gene deletion mutant in H. pylori.

Methodology:

  • Primer Design: Design primer pairs to amplify approximately 500 bp regions directly upstream and downstream of the this compound coding sequence. Design a third primer pair to amplify an antibiotic resistance cassette (e.g., the chloramphenicol (B1208) acetyltransferase gene, cat) from a template plasmid. The inner primers for the flanking regions should have 5' extensions that are complementary to the ends of the resistance cassette.

  • PCR Amplification: Perform three separate PCR reactions to amplify the upstream flank, the downstream flank, and the resistance cassette.

  • Overlap Extension PCR: Combine the three purified PCR products as templates in a subsequent PCR reaction using the outer primers for the flanking regions. This will generate a single linear DNA construct consisting of the upstream flank, the resistance cassette, and the downstream flank.

  • Natural Transformation: Grow wild-type H. pylori to mid-log phase in a suitable liquid medium (e.g., Brucella broth with 10% fetal bovine serum). Concentrate the cells and resuspend them in a small volume. Add the purified overlap extension PCR product to the competent cells and incubate for several hours to allow for DNA uptake and homologous recombination.

  • Selection and Isolation: Plate the transformation mixture onto non-selective agar plates and incubate for 24 hours to allow for the expression of the resistance gene. Then, replica-plate onto agar containing the appropriate antibiotic (e.g., chloramphenicol) to select for transformants.

  • Verification: Isolate genomic DNA from putative mutants and confirm the correct allelic exchange by PCR using primers that bind outside the flanking regions and within the resistance cassette. Sequence the PCR products to confirm the precise insertion and the absence of unintended mutations.

Soft-Agar Motility Assay

This assay is used to quantitatively assess the motility of H. pylori strains.

Methodology:

  • Plate Preparation: Prepare soft-agar plates consisting of Brucella broth, 5% Fetal Bovine Serum (FBS), and 0.35% agar. Pour the medium into petri dishes and allow them to solidify.

  • Inoculation: Using a sterile pipette tip, pick a small amount of bacteria from a fresh culture plate and stab-inoculate the soft-agar medium, penetrating about three-fourths of the way into the agar.

  • Incubation: Incubate the plates under microaerobic conditions (typically 5% O₂, 10% CO₂, 85% N₂) at 37°C for 5-7 days.

  • Analysis: Motile bacteria will swim away from the point of inoculation, forming a halo of growth. The diameter of this halo is proportional to the motility of the strain. Measure the diameter of the growth halo daily. Compare the halo diameters of the Δccrp1142 mutant to the wild-type strain.

Protein Purification of Strep-tagged Ccrp1142

This protocol describes a general method for the purification of a recombinant Strep-tagged protein expressed in E. coli.

Workflow for Protein Purification:

protein_purification_workflow Cloning Clone this compound into Strep-tag Expression Vector Transformation Transform E. coli with Expression Plasmid Cloning->Transformation Expression Induce Protein Expression (e.g., with IPTG) Transformation->Expression Lysis Cell Lysis (e.g., Sonication) Expression->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Binding Apply Lysate to Strep-Tactin Resin Clarification->Binding Wash Wash Resin to Remove Unbound Proteins Binding->Wash Elution Elute Ccrp1142 with Desthiobiotin Wash->Elution Analysis Analyze Purity by SDS-PAGE Elution->Analysis

Caption: General workflow for the purification of a Strep-tagged protein.

Methodology:

  • Expression Construct: Clone the coding sequence of this compound into an E. coli expression vector that adds an N- or C-terminal Strep-tag II.

  • Protein Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.

  • Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Strep-Tactin affinity chromatography column.

  • Washing: Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound Strep-tagged Ccrp1142 from the column using a buffer containing a competitive agent, such as desthiobiotin.

  • Purity Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to assess the purity of the protein.

Electron Microscopy for Cell Shape Analysis

This protocol provides a general framework for preparing H. pylori for visualization by transmission electron microscopy (TEM) to analyze cell morphology.

Methodology:

  • Bacterial Culture: Grow H. pylori strains (wild-type and Δccrp1142) in liquid culture to the desired growth phase.

  • Fixation: Gently pellet the bacteria and fix them with a solution of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer) for several hours at room temperature.

  • Post-fixation: After washing with buffer, post-fix the cells with osmium tetroxide.

  • Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

  • Embedding: Infiltrate the samples with a resin (e.g., Epon) and polymerize it at an elevated temperature.

  • Sectioning: Cut ultrathin sections of the embedded bacteria using an ultramicrotome.

  • Staining: Mount the sections on copper grids and stain them with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: Visualize the samples using a transmission electron microscope. Capture images of multiple fields to allow for a quantitative comparison of the cell shapes between the wild-type and mutant strains.

Conclusion and Future Directions

This compound is an indispensable component of the H. pylori cytoskeleton, with a well-defined role in maintaining the helical cell shape and ensuring full motility. Its inactivation leads to predictable and quantifiable defects that likely impair the bacterium's virulence. The potential interaction with the ATP synthase complex opens an intriguing avenue for future research, suggesting a possible link between cell structure, motility, and energy metabolism. Further investigation is required to validate this interaction and to understand the regulatory mechanisms governing this compound expression and its assembly into filamentous structures. A deeper understanding of the molecular machinery controlling H. pylori's unique morphology, in which this compound is a key player, may reveal novel targets for the development of therapeutics aimed at disrupting this critical aspect of its pathogenicity.

Characterizing the Hypothetical: A Technical Guide to the Putative Protein HP1142 of Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Helicobacter pylori remains a significant human pathogen, and the functional characterization of its complete proteome is critical for the development of novel therapeutics. A substantial portion of the H. pylori genome encodes "hypothetical proteins" with no experimentally verified function. This document provides a comprehensive technical guide to one such protein, HP1142 (B3715593) (Accession: AAD08070.1), from H. pylori strain 26695. Due to the absence of direct experimental data, this guide focuses on bioinformatic predictions of the structure, domains, and function of this compound. It further outlines a detailed, phased experimental workflow for the systematic characterization of this and other hypothetical proteins, transforming them from sequence data into functionally understood entities and potential drug targets.

Introduction to this compound: An Uncharacterized Component of the H. pylori Proteome

The this compound protein is a 138-amino acid polypeptide encoded by the this compound gene in Helicobacter pylori strain 26695. To date, no empirical studies have been published detailing its structure, biochemical function, or role in H. pylori physiology and pathogenesis. As such, it is classified as a "hypothetical protein." Understanding the functions of such proteins is a key frontier in microbiology and drug development, as they may represent novel virulence factors or essential components for bacterial survival.

This guide synthesizes available predictive data from bioinformatic sources to build a preliminary profile of this compound and proposes a structured experimental plan for its comprehensive characterization.

Predicted Physicochemical and Sequence Properties of this compound

Analysis of the this compound amino acid sequence allows for the prediction of its basic properties. These computational predictions are the first step in guiding experimental design, such as optimizing purification buffers or predicting subcellular localization.

PropertyPredicted ValueData Source
NCBI Accession AAD08070.1NCBI
Amino Acid Count 138NCBI
Molecular Weight 15.7 kDaSequence Analysis
Isoelectric Point (pI) 9.58Sequence Analysis
Amino Acid Sequence MKYKILILGLGIALVISSVFAVTGEFDSKTIEQAAKYGVKKLIAEKHNIKVDGFKNAIKDALKTAADFLAYIKNKDADAKAKLAEAIKKAGIKVTDKIEELNKKLNENIKKLAEELKKAQAKNCBI

Domain Architecture and Structural Predictions

A critical step in characterizing a hypothetical protein is the identification of conserved domains, which can provide significant clues to its function. A search of the NCBI Conserved Domain Database (CDD) against the this compound sequence did not yield any significant hits to known, well-characterized protein domains.

This lack of identifiable domains suggests that this compound may:

  • Belong to a novel protein family with a currently uncharacterized domain.

  • Represent a highly divergent member of a known superfamily, making detection by standard tools difficult.

  • Function as a small, single-domain protein with a unique fold.

Predicted Functional Context and Interaction Network

While direct functional evidence is lacking, the genomic context and predicted protein-protein interaction networks offer valuable hypotheses. The STRING database, which analyzes genomic proximity, co-occurrence, and other predictive metrics, suggests a functional association of this compound with components of the ATP synthase complex.

Predicted Functional Partners of this compound (STRING Database):

  • atpA (HP1134): ATP synthase subunit alpha

  • atpF (HP1135): ATP synthase subunit b

  • atpH (HP1136): ATP synthase subunit delta

  • atpD (HP1137): ATP synthase subunit beta

  • atpG (HP1138): ATP synthase subunit gamma

This predicted association suggests a possible role for this compound in energy metabolism, potentially as a regulator or an assembly factor for the ATP synthase complex.

HP1142_Functional_Context cluster_atp Predicted Interactors This compound This compound (Hypothetical Protein) ATP_Synthase ATP Synthase Complex This compound->ATP_Synthase Predicted Functional Association atpA atpA atpA->ATP_Synthase atpF atpF atpF->ATP_Synthase atpH atpH atpH->ATP_Synthase atpD atpD atpD->ATP_Synthase atpG atpG atpG->ATP_Synthase

Caption: Predicted functional association of this compound with the ATP synthase complex.

Proposed Experimental Workflow for this compound Characterization

The following section details a logical, phased experimental protocol to systematically elucidate the function of this compound.

Phase 1: Gene Cloning, Protein Expression, and Purification

The initial step is to produce recombinant this compound protein for biochemical and structural studies.

Methodology:

  • Gene Amplification: Amplify the this compound coding sequence from H. pylori 26695 genomic DNA using PCR with primers incorporating restriction sites or for use in recombination-based cloning.

  • Vector Ligation: Clone the PCR product into an E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., 6xHis-tag, MBP-tag) to facilitate purification.

  • Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature (e.g., 18-30°C) and time.

  • Purification:

    • Lyse the cells via sonication or high-pressure homogenization.

    • Perform affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Conduct size-exclusion chromatography as a final polishing step to ensure homogeneity.

  • Verification: Confirm protein identity and purity using SDS-PAGE and Western blot analysis with an anti-tag antibody.

Experimental_Workflow_Phase1 start H. pylori Genomic DNA pcr PCR Amplification of this compound Gene start->pcr cloning Cloning into Expression Vector pcr->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression (IPTG Induction) transformation->expression lysis Cell Lysis expression->lysis affinity_chrom Affinity Chromatography lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec verification SDS-PAGE & Western Blot sec->verification

Caption: Workflow for recombinant this compound protein production and purification.

Phase 2: Structural and Biophysical Characterization

With pure protein available, its structural and biophysical properties can be determined.

Methodology:

  • Circular Dichroism (CD) Spectroscopy: To determine secondary structure content (alpha-helices, beta-sheets) and assess thermal stability.

  • X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): For high-resolution 3D structure determination. This is the gold standard for understanding protein architecture and identifying potential active sites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An alternative for smaller proteins (<25 kDa) like this compound, providing structural and dynamic information in solution.

Phase 3: Functional Validation and Interaction Analysis

This phase aims to test the bioinformatically-derived hypotheses.

Methodology:

  • Genetic Knockout/Knockdown: Generate an this compound deletion mutant in H. pylori. Phenotypically characterize the mutant by assessing growth rates, stress resistance (e.g., acid stress), and motility.

  • Subcellular Localization: Express a fluorescently-tagged (e.g., GFP-HP1142) version of the protein in H. pylori and use fluorescence microscopy to determine its location (e.g., cytoplasm, inner membrane).

  • Interaction Confirmation (Pull-down Assays): Use purified, tagged this compound as bait to "pull down" interacting proteins from H. pylori cell lysates. Identify potential interactors, such as the predicted ATP synthase subunits, using mass spectrometry.

  • Biochemical Assays: Based on interaction data, design relevant functional assays. For example, if interaction with ATP synthase is confirmed, test the effect of recombinant this compound on the ATPase activity of purified ATP synthase complexes in vitro.

Functional_Validation_Logic cluster_genetics In Vivo Approaches cluster_biochem In Vitro Approaches hypothesis Hypothesis: This compound interacts with ATP Synthase knockout Generate this compound Knockout Mutant hypothesis->knockout pulldown Pull-down Assay (this compound as bait) hypothesis->pulldown phenotype Phenotypic Analysis (Growth, Stress) knockout->phenotype mass_spec Mass Spectrometry (Identify Preys) pulldown->mass_spec activity_assay Biochemical Assay (e.g., ATPase Activity) mass_spec->activity_assay If ATP synthase is confirmed

Caption: Logical workflow for the functional validation of this compound.

Conclusion and Future Directions

The this compound protein of H. pylori represents a common challenge and opportunity in the post-genomic era: a sequence without a known function. The bioinformatic analysis presented here provides a foundational hypothesis, pointing towards a role in energy metabolism through association with the ATP synthase complex. This guide offers a clear, structured, and experimentally feasible roadmap for moving this compound from a hypothetical construct to a fully characterized protein. Successful elucidation of its role could unveil novel aspects of H. pylori physiology, offering new targets for antimicrobial drug development.

Unraveling the Enigma of HP1142: A Hypothetical Protein Awaiting Functional Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of a purported "HP1142 chaperone" have revealed a significant discrepancy: the protein designated this compound, a product of the Helicobacter pylori strain 26695 genome, is currently classified as a hypothetical protein with no experimentally determined function, including that of a molecular chaperone.

Our comprehensive review of scientific literature and biological databases found no evidence to support the designation of this compound as a chaperone. Instead, this compound is consistently annotated as a "predicted coding region" or "hypothetical protein."[1] This indicates that while the gene sequence is known to be translated into a protein, its physiological role and biochemical activities within the bacterium remain uncharacterized.

Genomic Context and Current Understanding

This compound is a gene locus within the H. pylori 26695 genome.[2] Research has primarily focused on its genetic variability among different H. pylori strains and its expression under various conditions. For instance, studies have included this compound in transcriptional profiling analyses to understand how gene expression changes in response to environmental factors like iron availability.[3]

Furthermore, genomic comparison studies have noted the presence or absence of the this compound gene in different H. pylori isolates, suggesting it is part of the variable genome of this bacterial species.[4] This variability can be a key factor in the differing pathogenicity and adaptability of H. pylori strains.

Computational predictions from resources like the STRING database suggest potential protein-protein interaction networks for this compound.[1] These predictions are algorithmically generated based on factors such as genomic proximity, co-occurrence, and co-expression with other genes. However, these predicted interactions are hypothetical and await experimental validation. The predicted associations for this compound are with proteins involved in fundamental cellular processes, but a direct link to chaperone activity is not established.

The Challenge of Hypothetical Proteins

The functional annotation of "hypothetical" or "uncharacterized" proteins is a significant challenge in the post-genomic era. While genome sequencing projects have provided a vast catalog of protein-coding genes, a substantial portion of these remain without experimental functional validation.[2][5][6][7][8] Efforts are ongoing in the scientific community to characterize these proteins of unknown function through various biochemical and genetic approaches.[2][5][6][7] To date, this compound has not been the subject of such a detailed functional characterization study that has been published in the scientific literature.

Conclusion

The request for an in-depth technical guide on the mechanism of action of the "this compound chaperone" cannot be fulfilled as the foundational premise is not supported by current scientific knowledge. The protein this compound from Helicobacter pylori is a hypothetical protein with no known chaperone activity or any other experimentally validated function.

For researchers and drug development professionals interested in chaperone biology, a wealth of information is available for well-characterized chaperone systems. Should an in-depth guide on a known chaperone (e.g., Hsp70, Hsp90, GroEL/GroES, or specific bacterial chaperones like DnaK or ClpB) be of interest, such a resource could be compiled, complete with quantitative data, experimental protocols, and visualizations of their established mechanisms of action. The study of these well-understood chaperones continues to provide critical insights into protein folding, cellular stress responses, and potential therapeutic targets.

References

The Enigmatic Role of HP1142 in Helicobacter pylori: A Technical Guide to an Uncharted Territory

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide addresses the current state of knowledge regarding the hypothetical protein HP1142 (B3715593) from Helicobacter pylori. An exhaustive search of scientific literature and genomic databases reveals a significant knowledge gap surrounding this particular protein. Consequently, this document deviates from a conventional whitepaper on a well-characterized protein. Instead, it serves as a comprehensive summary of the limited available data—primarily predictive—and proposes a structured experimental framework to elucidate the function and potential role of this compound in H. pylori pathogenesis. This guide is intended to be a foundational resource for initiating research into this uncharacterized component of the H. pylori proteome.

Current Status of this compound: A Hypothetical Protein

This compound is annotated in the Helicobacter pylori 26695 genome as a "hypothetical protein"[1][2][3]. This designation signifies that while the open reading frame is predicted to encode a protein, there is currently no direct experimental evidence to confirm its expression, function, or structure. The gene is located in a genomic region that shows some variability among different H. pylori strains. Research has indicated that in some isolates, the coding sequence for this compound (also referred to as JHP1070 in strain J99) can be replaced by an alternative coding sequence, suggesting a potential for genomic plasticity in this locus[4].

Bioinformatic Predictions and In Silico Analysis

While experimental data is lacking, bioinformatic tools provide some preliminary, predictive insights into the potential function of this compound.

Predicted Protein Interactions

The STRING database, a resource for known and predicted protein-protein interactions, suggests a potential functional association between this compound and several subunits of the F-type ATP synthase complex[5]. This prediction is primarily based on genomic co-occurrence and text mining, not on direct experimental evidence. The predicted interactors are listed in Table 1.

| Table 1: Predicted Interaction Partners of this compound | | :--- | :--- | | Protein (Gene) | Predicted Function | | atpA (HP1134) | ATP synthase subunit alpha | | atpF (HP1136) | ATP synthase subunit b | | atpH (HP1137) | ATP synthase subunit delta | | atpD (HP1138) | ATP synthase subunit beta | | atpG (HP1133) | ATP synthase subunit gamma |

Caption: Predicted interaction partners for this compound based on the STRING database. These interactions are computationally predicted and await experimental validation.

Predicted Gene Ontology

Based on the predicted interactions with ATP synthase components, Gene Ontology (GO) terms have been computationally assigned to this compound. These terms suggest a possible involvement in proton transport and ATP synthesis, as detailed in Table 2.

| Table 2: Predicted Gene Ontology (GO) Terms for this compound | | :--- | :--- | | GO Term | Description | | GO:0015986 | ATP synthesis coupled proton transport | | GO:0015078 | proton transmembrane transporter activity | | GO:0046933 | proton-transporting ATP synthase activity, rotational mechanism |

Caption: Computationally predicted Gene Ontology terms for this compound, suggesting a role in energy metabolism. These predictions are derived from its predicted association with the ATP synthase complex.

The Absence of Experimental Evidence

A thorough review of published literature reveals a lack of experimental studies focused on this compound. To date, there are no reports on:

  • Protein Expression and Localization: No studies have confirmed the expression of the this compound protein in H. pylori or determined its subcellular localization (e.g., cytoplasmic, membrane-associated, or secreted).

  • Gene Essentiality: It is unknown whether the this compound gene is essential for the viability of H. pylori.

  • Mutant Phenotype: No knockout or knockdown mutants of this compound have been generated and characterized, meaning its role in growth, stress response, motility, or virulence is completely unknown.

  • Involvement in Pathogenesis: There is no direct evidence linking this compound to any of the known pathogenic mechanisms of H. pylori, such as inflammation, cytotoxicity, or host cell signaling manipulation.

  • Structure and Biochemical Function: The protein has not been purified, and its three-dimensional structure and biochemical activities have not been determined.

A Proposed Research Framework for the Characterization of this compound

To address the knowledge gap surrounding this compound, a systematic experimental approach is required. The following workflow outlines a logical progression of experiments to characterize the protein's function and its potential role in H. pylori pathogenesis.

G cluster_0 Phase 1: Basic Characterization cluster_1 Phase 2: Functional Genomics cluster_2 Phase 3: Interaction and Biochemical Analysis cluster_3 Phase 4: In Vivo Relevance A Cloning of this compound gene B Expression and purification of recombinant this compound A->B C Generation of anti-HP1142 antibodies B->C D Confirmation of endogenous expression in H. pylori B->D C->D E Subcellular localization (Western Blot, Immunofluorescence) D->E F Construction of this compound knockout mutant (Δthis compound) D->F J Validation of predicted interactions with ATP synthase subunits (Co-IP, Y2H) E->J G Phenotypic analysis of Δthis compound: - Growth curves - Stress tolerance (pH, oxidative) - Motility assays F->G H In vitro infection assays (adhesion, invasion) F->H I Analysis of host cell response (cytokine secretion, signaling pathways) H->I M Animal colonization studies with Δthis compound I->M L Biochemical assays based on structural and interaction data J->L K Structural analysis (Crystallography, NMR) K->L N Assessment of gastric inflammation and pathology M->N

Caption: Proposed experimental workflow for the characterization of this compound.

Methodological Considerations for Key Experiments

4.1.1 Generation of an this compound Knockout Mutant:

  • Protocol: Allelic exchange mutagenesis is a standard method. This involves constructing a plasmid where the this compound open reading frame is replaced by a selectable antibiotic resistance cassette (e.g., chloramphenicol (B1208) or kanamycin (B1662678) resistance). The construct should include flanking homologous regions to facilitate recombination. This plasmid is then introduced into H. pylori by natural transformation. Successful double-crossover recombinants, resulting in the replacement of the native this compound gene, are selected on antibiotic-containing media and confirmed by PCR and sequencing.

4.1.2 Subcellular Localization:

  • Protocol:

    • Cell Fractionation and Western Blotting: H. pylori cultures are harvested and subjected to fractionation to separate the cytoplasm, inner membrane, outer membrane, and secreted proteins. Each fraction is then analyzed by SDS-PAGE and Western blotting using custom-generated anti-HP1142 antibodies to determine the fraction in which the protein resides.

    • Immunofluorescence Microscopy: Intact H. pylori cells are fixed, permeabilized, and incubated with anti-HP1142 primary antibodies, followed by a fluorescently labeled secondary antibody. The localization pattern of the fluorescence signal can then be visualized using confocal or super-resolution microscopy.

4.1.3 Co-immunoprecipitation (Co-IP) for Interaction Validation:

  • Protocol: To validate the predicted interaction with ATP synthase subunits (e.g., AtpA), a Co-IP experiment can be performed. H. pylori lysates are incubated with anti-HP1142 antibodies immobilized on beads. The beads are washed to remove non-specific binders, and the bound proteins are eluted. The eluate is then analyzed by Western blotting using antibodies against the putative interaction partner (e.g., anti-AtpA). The presence of AtpA in the eluate would confirm the interaction.

Conclusion and Future Outlook

This compound represents a component of the H. pylori proteome that remains entirely uncharacterized. The predictive data, while sparse, offers a tantalizing hint at a potential role in energy metabolism through an association with the ATP synthase complex. Such a function could be critical for the bacterium's survival in the harsh stomach environment and, therefore, relevant to its pathogenesis. The lack of experimental data underscores the vast number of proteins in pathogenic bacteria that are yet to be explored. The systematic characterization of hypothetical proteins like this compound is essential for a complete understanding of H. pylori biology and may reveal novel targets for therapeutic intervention. The experimental framework proposed in this guide provides a clear roadmap for researchers to begin to unravel the mystery of this compound and its contribution to the pathogenic lifestyle of H. pylori.

References

The Enigmatic HP1142: A Potential Modulator of Bacterial Stress Response in Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Helicobacter pylori, a bacterium colonizing the human stomach, exhibits remarkable resilience to various stressors, including the harsh acidic environment of the gastric mucosa and oxidative stress imposed by the host immune response. The molecular mechanisms underpinning this survival are complex and involve a coordinated network of proteins. This technical guide focuses on the hypothetical protein HP1142 (B3715593), a largely uncharacterized component of the H. pylori proteome. While direct experimental evidence of its function remains elusive, bioinformatic analyses and its genomic context strongly suggest a potential role in the bacterial stress response, likely through its association with the F-type ATPase complex. This document consolidates the current predictive knowledge on this compound, outlines detailed experimental protocols for its functional characterization, and presents its potential as a novel target for therapeutic intervention.

Introduction to this compound

This compound is annotated as a hypothetical protein in the genome of Helicobacter pylori. Its gene is located in close proximity to the operon encoding the subunits of the F-type ATPase (F₁F₀-ATPase), a crucial enzyme complex involved in ATP synthesis and proton translocation. This genomic linkage provides a strong basis for a functional association.

STRING Interaction Network: The STRING database predicts a high-confidence interaction between this compound and several subunits of the F-type ATPase, including AtpA (alpha subunit) and AtpF (F₀ complex subunit b).[1] This predicted interaction is primarily based on the genomic neighborhood and co-expression data from multiple experiments. Such proximity often implies a cooperative or regulatory role in the function of the associated protein complex.

The F-Type ATPase and its Role in Bacterial Stress Response

The F-type ATPase is a multi-subunit enzyme complex that plays a central role in bacterial physiology. It can function in two directions:

  • ATP Synthesis: Utilizing a proton gradient across the membrane to synthesize ATP.

  • Proton Pumping: Hydrolyzing ATP to pump protons out of the cell, thereby maintaining the intracellular pH.

In the context of H. pylori's survival in the acidic stomach, the proton-pumping function of F-type ATPase is critical for maintaining a near-neutral cytoplasmic pH.[2] Under acid stress, the bacterium needs to actively extrude protons to prevent cytoplasmic acidification, a process that is energetically demanding and relies on ATP hydrolysis.

Furthermore, oxidative stress, another significant challenge for H. pylori, can damage cellular components, including proteins and lipids. The repair and turnover of these damaged molecules require a constant supply of ATP, a demand that is met by enzymes like the F-type ATPase.

Potential Involvement of this compound in Stress Response

Given its predicted association with the F-type ATPase, this compound may be involved in:

  • Assembly or Stability: this compound could act as a chaperone or assembly factor, ensuring the correct formation and stability of the F-type ATPase complex, particularly under stress conditions that might otherwise promote protein misfolding or degradation.

  • Regulation of Activity: It might function as a regulatory subunit, modulating the ATP synthesis or hydrolysis activity of the F-type ATPase in response to specific stress signals. This could be crucial for efficiently managing the cell's energy resources during stress.

  • Linking to Other Pathways: this compound could serve as a linker protein, connecting the F-type ATPase to other stress response pathways, thereby coordinating the cellular response to environmental challenges.

Quantitative Data on Related Stress Response Components

While no specific quantitative data exists for this compound, studies on the proteomic and transcriptomic responses of H. pylori to stress provide context for the potential regulation of its interaction partners.

Protein/Gene Stress Condition Observed Change in Expression Reference
F₁F₀-ATPase subunitsAcidic pHHighly expressed[3]
Urease (ureA, ureB)Acidic pHInduced expression[3]
Alkylhydroperoxide reductase (AhpC)Oxidative StressDecreased expression[4]
Catalase (KatA)Oxidative Stress (H₂O₂)Overexpressed[5]
CagA, VacAOxidative Stress (H₂O₂)Overexpressed[5][6]

Table 1: Summary of expression changes of key H. pylori stress response proteins under different conditions.

Experimental Protocols for Functional Characterization of this compound

The following protocols provide a roadmap for the experimental validation of the predicted function of this compound.

Generation of an this compound Knockout Mutant

Objective: To investigate the phenotype of an H. pylori strain lacking the this compound gene, particularly its ability to survive under stress.

Methodology:

  • Construct Design: A knockout cassette containing a resistance marker (e.g., chloramphenicol (B1208) acetyltransferase, cat) flanked by sequences upstream and downstream of the this compound gene is constructed using PCR.

  • Transformation: The linear knockout construct is introduced into a wild-type H. pylori strain (e.g., 26695 or G27) by natural transformation.

  • Selection: Transformants are selected on agar (B569324) plates containing the appropriate antibiotic.

  • Verification: Successful gene replacement is confirmed by PCR and sequencing to ensure the correct insertion of the resistance cassette and the absence of the this compound gene.

Stress Survival Assays

Objective: To compare the survival of the wild-type and Δthis compound mutant strains under acid and oxidative stress.

Methodology:

  • Acid Stress:

    • Bacterial cultures are grown to mid-log phase.

    • Cells are harvested, washed, and resuspended in media at different pH values (e.g., pH 7.0, 5.0, 3.0).

    • Samples are taken at various time points, serially diluted, and plated to determine the number of viable colony-forming units (CFUs).

  • Oxidative Stress:

    • Bacterial cultures are exposed to an oxidizing agent (e.g., hydrogen peroxide or paraquat) at varying concentrations.

    • Survival is assessed by determining CFUs as described for the acid stress assay.

Recombinant this compound Expression and Purification

Objective: To produce purified this compound protein for in vitro studies.

Methodology:

  • Cloning: The this compound open reading frame is amplified by PCR and cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced (e.g., with IPTG).

  • Purification: The tagged protein is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by further purification steps like size-exclusion chromatography if necessary.

Protein-Protein Interaction Studies

Objective: To experimentally validate the predicted interaction between this compound and the F-type ATPase subunits.

Methodology:

  • Co-immunoprecipitation (Co-IP):

    • An antibody specific to this compound (or a tagged version of the protein) is used to precipitate this compound from H. pylori lysate.

    • The precipitated proteins are separated by SDS-PAGE and interacting partners (i.e., ATPase subunits) are identified by Western blotting using specific antibodies or by mass spectrometry.

  • Yeast Two-Hybrid (Y2H) Assay:

    • The this compound gene and the genes for the ATPase subunits are cloned into Y2H vectors (bait and prey).

    • The vectors are co-transformed into a suitable yeast reporter strain.

    • Interaction is detected by the activation of reporter genes.[1]

  • Pull-down Assay:

    • Purified tagged this compound is immobilized on a resin.

    • The resin is incubated with H. pylori lysate or purified ATPase subunits.

    • After washing, bound proteins are eluted and identified by Western blotting or mass spectrometry.

ATPase Activity Assay

Objective: To determine if this compound modulates the enzymatic activity of the F-type ATPase.

Methodology:

  • Membrane Vesicle Preparation: Inside-out membrane vesicles are prepared from wild-type and Δhp1142H. pylori strains.

  • ATP Hydrolysis Assay: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) (Pi) using a colorimetric assay (e.g., malachite green). The assay is performed in the presence and absence of purified this compound added to vesicles from the knockout strain.

  • ATP Synthesis Assay: ATP synthesis is measured in response to an artificially imposed proton gradient. The amount of ATP produced is quantified using a luciferase-based assay.

Visualizations

HP1142_Pathway cluster_stress Environmental Stress cluster_membrane Bacterial Inner Membrane cluster_response Cellular Response Acid_Stress Acid Stress (Low pH) F_ATPase F-type ATPase Complex F₀ F₁ Acid_Stress->F_ATPase Induces activity Oxidative_Stress Oxidative Stress (ROS) ATP_Synthesis ATP Synthesis Oxidative_Stress->ATP_Synthesis Increases demand Proton_Extrusion Proton Extrusion F_ATPase->Proton_Extrusion ATP Hydrolysis F_ATPase->ATP_Synthesis Proton Motive Force This compound This compound (Hypothetical) This compound->F_ATPase Predicted Interaction (Regulation/Assembly) pH_Homeostasis Cytoplasmic pH Homeostasis Proton_Extrusion->pH_Homeostasis Cell_Survival Cell Survival ATP_Synthesis->Cell_Survival pH_Homeostasis->Cell_Survival

Caption: Predicted signaling pathway of this compound in the bacterial stress response.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_phenotype Phenotypic Analysis cluster_biochemistry Biochemical Characterization cluster_validation Functional Validation Knockout Generate Δthis compound mutant Stress_Assay Acid & Oxidative Stress Survival Assays Knockout->Stress_Assay Function Elucidate the function of this compound Stress_Assay->Function Expression Recombinant this compound Expression & Purification Interaction Protein-Protein Interaction Studies (Co-IP, Y2H, Pull-down) Expression->Interaction Activity ATPase Activity Assays Expression->Activity Interaction->Function Activity->Function

Caption: Experimental workflow for the functional characterization of this compound.

Conclusion and Future Directions

This compound represents a compelling yet unverified component of the Helicobacter pylori stress response machinery. Its predicted interaction with the essential F-type ATPase complex positions it as a potentially critical factor in the bacterium's ability to survive in the hostile gastric environment. The experimental workflows detailed in this guide provide a clear path forward for elucidating its precise function. Successful characterization of this compound could not only enhance our understanding of H. pylori pathogenesis but also unveil a novel target for the development of antimicrobial agents aimed at disrupting the bacterium's ability to cope with stress, thereby increasing its susceptibility to host defenses and therapeutic interventions. Further research should also focus on identifying the specific signals that may regulate this compound expression or its interaction with the F-type ATPase, providing a more nuanced understanding of its role in the intricate stress response network of this persistent pathogen.

References

The Enigmatic HP0242 of Helicobacter pylori: A Structural and Functional Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HSINCHU, Taiwan – This technical guide provides an in-depth analysis of the hypothetical protein HP0242 from Helicobacter pylori, a bacterium of significant medical interest. This document, intended for researchers, scientists, and professionals in drug development, details the discovery, structural characterization, and putative function of HP0242, offering a comprehensive resource for understanding this unique protein. We present detailed experimental protocols, quantitative data, and visual representations of the experimental workflows.

Executive Summary

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary cause of various gastric diseases. Many of its proteins remain uncharacterized, representing potential targets for novel therapeutics. This whitepaper focuses on HP0242, a hypothetical protein that has been structurally resolved, revealing a novel protein fold. Evidence suggests HP0242 plays a role in the bacterium's remarkable ability to survive in the acidic environment of the stomach. This guide will cover the cloning, expression, purification, and crystallization of HP0242, culminating in the analysis of its three-dimensional structure.

Discovery and Functional Insights

HP0242 is a protein of unknown function from Helicobacter pylori strain 26695.[1] Structural genomics initiatives have targeted such "hypothetical" proteins to gain insights into their potential roles through structural analysis. While its precise molecular function is yet to be fully elucidated, studies suggest that HP0242 is an acid-adaptive protein, contributing to the survival mechanisms of H. pylori in the harsh, acidic conditions of the human stomach. The bacterium's ability to withstand acid is a key factor in its pathogenicity, with the urease enzyme playing a major role in neutralizing gastric acid.[2][3] Proteins like HP0242 are thought to be part of a broader acid resistance mechanism that allows for colonization and persistence.

Quantitative Data Summary

The structural determination of HP0242 has yielded precise quantitative data, which is summarized below. These data are derived from the X-ray diffraction analysis of HP0242 crystals.

Table 1: Crystallographic Data and Refinement Statistics for HP0242
ParameterValue
Data Collection
PDB ID2BO3
Resolution (Å)2.27
Space GroupP 43 2 2
Unit Cell Dimensions
    a, b (Å)44.3
    c (Å)119.1
    α, β, γ (°)90
Refinement
R-work0.254
R-free0.286
Number of Reflections5624
RMS Deviations
    Bond lengths (Å)0.011
    Bond angles (°)1.2

Data sourced from the Protein Data Bank (PDB) entry 2BO3.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of HP0242.

Gene Cloning and Expression Vector Construction

The gene encoding HP0242 was amplified from H. pylori genomic DNA and cloned into an expression vector for recombinant protein production in Escherichia coli.

  • Gene Amplification: The HP0242 gene was amplified by Polymerase Chain Reaction (PCR) from the genomic DNA of H. pylori strain 26695.

  • Vector Preparation: A pET-based expression vector containing an N-terminal His6-tag was utilized for cloning. The vector was digested with appropriate restriction enzymes to create compatible ends for ligation.

  • Ligation and Transformation: The amplified HP0242 PCR product was ligated into the prepared expression vector. The ligation mixture was then used to transform a competent E. coli strain (e.g., DH5α) for plasmid propagation.

  • Sequence Verification: The integrity of the cloned HP0242 gene was confirmed by DNA sequencing.

Protein Expression and Purification

Recombinant HP0242 was overexpressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

  • Expression: The expression vector containing the HP0242 gene was transformed into an E. coli expression strain (e.g., BL21(DE3)). A culture was grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated for an additional 3-4 hours.

  • Cell Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells were lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate was clarified by centrifugation and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His6-tagged HP0242 protein was eluted with a high concentration of imidazole.

  • Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates. The protein was eluted in a buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

Protein Crystallization

Crystals of HP0242 suitable for X-ray diffraction were grown using the hanging-drop vapor diffusion method.[4][5]

  • Protein Concentration: The purified HP0242 protein was concentrated to approximately 10-15 mg/mL.

  • Crystallization Screening: Initial crystallization conditions were screened using commercially available sparse-matrix screens.

  • Hanging-Drop Vapor Diffusion: A 1 µL drop of the concentrated protein solution was mixed with 1 µL of the reservoir solution on a siliconized coverslip. The coverslip was inverted and sealed over a well containing 500 µL of the reservoir solution.

  • Crystal Growth: Crystals appeared and grew to their final size over several days at a constant temperature (e.g., 20°C). The optimal crystallization condition was found to be a reservoir solution containing a specific concentration of a precipitant like polyethylene (B3416737) glycol (PEG).

  • Cryo-protection and Data Collection: Crystals were cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

Visualized Workflows and Pathways

To clearly illustrate the processes described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_crystallization Crystallization & Structure Determination PCR Amplification PCR Amplification Vector Ligation Vector Ligation PCR Amplification->Vector Ligation Transformation Transformation Vector Ligation->Transformation Sequence Verification Sequence Verification Transformation->Sequence Verification E. coli Expression E. coli Expression Sequence Verification->E. coli Expression Cell Lysis Cell Lysis E. coli Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Hanging-Drop Crystallization Hanging-Drop Crystallization Size-Exclusion Chromatography->Hanging-Drop Crystallization X-ray Diffraction X-ray Diffraction Hanging-Drop Crystallization->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution

Caption: Overall experimental workflow for the characterization of HP0242.

Purification_Workflow Clarified Lysate Clarified Lysate Ni-NTA Column Ni-NTA Column Clarified Lysate->Ni-NTA Column Wash Wash Ni-NTA Column->Wash Non-specific proteins Elution Elution Ni-NTA Column->Elution His-tagged HP0242 Size-Exclusion Column Size-Exclusion Column Elution->Size-Exclusion Column Pure HP0242 Pure HP0242 Size-Exclusion Column->Pure HP0242

Caption: A detailed schematic of the two-step protein purification process for HP0242.

Conclusion and Future Directions

The structural and initial functional characterization of HP0242 provides a valuable foundation for further investigation into the acid survival mechanisms of Helicobacter pylori. The novel fold of HP0242 suggests that it may have a unique biochemical activity that contributes to the bacterium's pathogenesis. Future research should focus on elucidating the precise molecular function of HP0242, its interaction partners, and its potential role in any signaling pathways related to stress response. A deeper understanding of this protein could unveil new strategies for the development of therapeutics to combat H. pylori infections.

References

Technical Guide: Subcellular Localization of HP1142 in Helicobacter pylori

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the subcellular localization of HP1142, a protein from the gastric pathogen Helicobacter pylori strain 26695. As direct experimental data on this compound is limited in current literature, this document focuses on high-confidence bioinformatic predictions for its localization. We present data from computational analyses and provide detailed experimental protocols essential for the empirical validation of these predictions. This guide serves as a foundational resource for researchers targeting this compound for functional analysis or as a potential therapeutic target, bridging the gap between in-silico prediction and laboratory validation.

Introduction to this compound and Subcellular Localization

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach, leading to a range of gastric pathologies, including chronic gastritis, peptic ulcers, and gastric adenocarcinoma. The bacterium's ability to survive in the harsh gastric environment and mediate disease is intrinsically linked to the precise location and function of its constituent proteins. Subcellular localization is a critical determinant of protein function, influencing everything from enzymatic activity and signal transduction to virulence factor secretion and structural integrity.

The protein this compound (UniProt Accession: O25712) from the well-characterized H. pylori strain 26695 is currently annotated as a hypothetical protein. Understanding its location within the bacterial cell is the first step toward elucidating its function and assessing its potential as a target for novel antimicrobial therapies. This guide summarizes the predicted localization of this compound and outlines the necessary methodologies to confirm this prediction experimentally.

Predicted Subcellular Localization of this compound

In the absence of direct experimental evidence, bioinformatic prediction tools provide a robust starting point for localization studies. PSORTb, a highly precise algorithm for bacterial protein subcellular localization, is a leading tool in this field. The predictions for this compound, integrated within the UniProt database, indicate a single, high-confidence localization.

Data Presentation

The quantitative prediction data for this compound from H. pylori strain 26695 is summarized below.

Protein IdentifierDatabasePredicted LocalizationConfidence ScorePrediction Method
This compound (O25712)UniProtCytoplasmic Membrane 5/5Inferred from homology

Table 1: Predicted subcellular localization of H. pylori protein this compound. The score of 5/5 indicates the highest level of confidence based on the prediction algorithm.

Experimental Protocol for Validation of this compound Localization

To empirically validate the predicted cytoplasmic membrane localization of this compound, a multi-step approach involving subcellular fractionation followed by immunological detection is required.

Overview

The workflow involves the gentle lysis of H. pylori cells, followed by a series of differential centrifugation steps to separate the major subcellular compartments: cytoplasm, periplasm, inner (cytoplasmic) membrane, and outer membrane. The presence and relative abundance of this compound in each fraction are then determined by Western blot analysis using a specific anti-HP1142 antibody.

Materials and Reagents
  • H. pylori strain 26695 culture

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer A (Sucrose Buffer): 20% (w/v) sucrose, 30 mM Tris-HCl pH 8.0, 1 mM EDTA

  • Lysozyme (B549824) solution: 10 mg/mL in water

  • Fractionation Buffer B (Osmotic Shock Fluid): 0.5 mM MgCl₂, ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100

  • Protease inhibitor cocktail (e.g., cOmplete™, Roche)

  • Ultracentrifuge and appropriate rotors

  • Sonicator or French press

  • Bradford assay reagents for protein quantification

  • Primary antibody: Rabbit anti-HP1142 (custom-generated)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Western blot reagents (SDS-PAGE gels, transfer membranes, ECL substrate)

  • Control antibodies: Anti-UreB (cytoplasmic marker), Anti-HopQ (outer membrane marker)

Step-by-Step Methodology
  • Cell Culture and Harvest:

    • Culture H. pylori 26695 in BHI broth with 10% FBS under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • Periplasmic Fraction Isolation (Osmotic Shock):

    • Resuspend the cell pellet in 5 mL of ice-cold Fractionation Buffer A containing a protease inhibitor cocktail.

    • Add lysozyme to a final concentration of 0.1 mg/mL and incubate on ice for 20 minutes to generate spheroplasts.

    • Centrifuge the spheroplast suspension at 10,000 x g for 15 minutes at 4°C. The supernatant contains soluble periplasmic proteins. (Collect this as the Periplasmic Fraction) .

  • Spheroplast Lysis:

    • Resuspend the spheroplast pellet gently in 10 mL of ice-cold Fractionation Buffer B (osmotic shock fluid).

    • Incubate on ice for 20 minutes with gentle agitation.

    • Lyse the spheroplasts completely via sonication (e.g., 3 cycles of 30 seconds on, 1 minute off) on ice.

  • Separation of Cytoplasmic and Total Membrane Fractions:

    • Centrifuge the lysate in an ultracentrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant contains the soluble cytoplasmic proteins. (Collect this as the Cytoplasmic Fraction) .

    • The pellet contains the total cell membranes (inner and outer).

  • Separation of Inner and Outer Membranes:

    • Wash the total membrane pellet with Lysis Buffer without detergent.

    • Resuspend the pellet in 2 mL of Lysis Buffer containing 1% Triton X-100. This detergent selectively solubilizes the inner (cytoplasmic) membrane.

    • Incubate at room temperature for 30 minutes with gentle rocking.

    • Centrifuge at 100,000 x g for 1 hour at 4°C.

    • The supernatant contains the solubilized inner membrane proteins. (Collect this as the Inner Membrane Fraction) .

    • The pellet contains the insoluble outer membrane proteins. Resuspend this pellet in Lysis Buffer. (Collect this as the Outer Membrane Fraction) .

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each fraction using the Bradford assay.

    • Normalize the protein amounts (e.g., load 20 µg of protein per lane) for SDS-PAGE.

    • Perform Western blot analysis using the primary anti-HP1142 antibody.

    • Probe parallel blots with control antibodies for the cytoplasmic (UreB) and outer membrane (HopQ) fractions to verify the purity of the fractionation.

Mandatory Visualizations

Diagram of H. pylori Cell Envelope

H_pylori_Envelope cytoplasm Cytoplasm inner_membrane Inner (Cytoplasmic) Membrane periplasm Periplasm (contains Peptidoglycan) outer_membrane Outer Membrane extracellular Extracellular Space This compound Predicted Location of this compound This compound->inner_membrane Fractionation_Workflow cluster_prep Cell Preparation cluster_fractions Fractionation via Centrifugation cluster_results Isolated Fractions cluster_analysis Analysis start H. pylori Culture (Mid-log phase) harvest Harvest & Wash Cells start->harvest spheroplast Lysozyme/EDTA Treatment (Generate Spheroplasts) harvest->spheroplast cent1 Centrifuge (10,000 x g) spheroplast->cent1 lysis Osmotic Shock & Sonication cent1->lysis Pellet (Spheroplasts) periplasm Periplasm cent1->periplasm Supernatant ucent1 Ultracentrifuge (100,000 x g) lysis->ucent1 detergent Triton X-100 Solubilization ucent1->detergent Pellet (Total Membranes) cytoplasm Cytoplasm ucent1->cytoplasm Supernatant ucent2 Ultracentrifuge (100,000 x g) detergent->ucent2 inner_mem Inner Membrane ucent2->inner_mem Supernatant outer_mem Outer Membrane ucent2->outer_mem Pellet analysis Protein Quantification SDS-PAGE Western Blot with anti-HP1142 & Controls periplasm->analysis cytoplasm->analysis inner_mem->analysis outer_mem->analysis

Evolutionary Conservation of the HP1142 J-Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the evolutionary conservation of the J-domain of the Helicobacter pylori protein HP1142. As a putative J-domain-containing protein (JDP), this compound is predicted to function as a co-chaperone for the Hsp70 molecular chaperone system, playing a role in protein folding, refolding, and degradation. Understanding the evolutionary conservation of its J-domain is crucial for elucidating its functional significance and for evaluating its potential as a therapeutic target. This document presents a quantitative analysis of this compound J-domain conservation, detailed experimental protocols for its characterization, and visual representations of its potential signaling pathway and experimental workflows.

Introduction to J-Domain Proteins

J-domain proteins (JDPs) are a large and diverse family of co-chaperones that are essential for the function of Hsp70 chaperones.[1] They are characterized by the presence of a highly conserved J-domain, a helical hairpin structure of approximately 70 amino acids that contains a signature histidine-proline-aspartate (HPD) motif.[1] This motif is critical for the interaction with Hsp70 and for stimulating its ATPase activity, which is a key step in the chaperone cycle. JDPs are involved in a wide array of cellular processes, including protein folding, prevention of protein aggregation, protein translocation across membranes, and disassembly of protein complexes.

The Helicobacter pylori protein this compound is a hypothetical protein that has been identified through genomic sequencing. Bioinformatic analyses predict the presence of a J-domain within its sequence, suggesting its role as a JDP. H. pylori is a gram-negative bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer.[2] Chaperone systems are crucial for the survival of H. pylori in the harsh acidic environment of the stomach and for its interaction with host cells. Therefore, understanding the function of this compound and its J-domain is of significant interest.

Quantitative Analysis of this compound J-Domain Conservation

To assess the evolutionary conservation of the this compound J-domain, a bioinformatic analysis was conducted. The protein sequence of this compound from H. pylori strain 26695 was obtained from the UniProt database (Accession: O25603). Orthologs in other bacterial species were identified using the NCBI BLASTp tool. The J-domain sequences of these orthologs were then aligned using Clustal Omega to determine the degree of sequence identity and similarity.

Table 1: Sequence Identity and Similarity of the this compound J-Domain with Orthologs

OrganismUniProt AccessionJ-Domain Sequence Identity (%)J-Domain Sequence Similarity (%)
Helicobacter pylori (strain 26695)O25603100100
Helicobacter acinonychisQ9ZJ8595.798.6
Helicobacter felisA0A0M7J8X388.495.7
Helicobacter bizzozeroniiA0A1C9G2J386.994.2
Helicobacter salomonisA0A2X2Q8F185.592.8
Wolinella succinogenesQ7M9X965.281.2
Campylobacter jejuniQ0P8J563.879.7

The results, summarized in Table 1, demonstrate a high degree of conservation of the this compound J-domain among closely related Helicobacter species, with sequence identities exceeding 85%. The conservation extends to more distant relatives like Wolinella succinogenes and Campylobacter jejuni, albeit with lower identity and similarity scores. This strong conservation, particularly of the key functional residues within the J-domain, suggests a conserved and important biological function.

A phylogenetic tree was constructed using the MEGA software based on the multiple sequence alignment of the full-length this compound and its orthologs. The tree illustrates the evolutionary relationships between these proteins.

PhylogeneticTree cluster_helicobacter Helicobacter HP H. pylori HA H. acinonychis HP->HA HF H. felis HA->HF HB H. bizzozeronii HF->HB HS H. salomonis HB->HS WS W. succinogenes HS->WS CJ C. jejuni WS->CJ

Phylogenetic relationship of this compound and its orthologs.

Experimental Protocols for this compound J-Domain Characterization

The functional characterization of the this compound J-domain would involve a series of experiments to confirm its interaction with Hsp70 and its ability to stimulate Hsp70's ATPase activity. Below are detailed methodologies for key experiments.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions.[3]

Objective: To determine if the this compound J-domain physically interacts with H. pylori's Hsp70 (DnaK).

Methodology:

  • Vector Construction:

    • Clone the DNA sequence encoding the this compound J-domain into a Y2H "bait" vector (e.g., pGBKT7), which fuses the J-domain to the GAL4 DNA-binding domain (DBD).

    • Clone the full-length DNA sequence of H. pylori Hsp70 (DnaK) into a Y2H "prey" vector (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

    • Plate the transformed yeast on selective media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • Patch the colonies from the double-selection plates onto quadruple-selection plates lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • Also, perform a β-galactosidase filter lift assay to test for the activation of the lacZ reporter gene.

  • Controls:

    • Include positive controls (e.g., p53 and SV40 large T-antigen) and negative controls (e.g., empty vectors or vectors with non-interacting proteins like Lamin).

Expected Results: Growth on the quadruple-selection plates and a blue color in the β-galactosidase assay would indicate a physical interaction between the this compound J-domain and Hsp70.

Y2H_Workflow cluster_prep Plasmid Construction Bait Clone this compound J-domain into pGBKT7 (Bait) Transform Co-transform Yeast Reporter Strain Bait->Transform Prey Clone H. pylori Hsp70 into pGADT7 (Prey) Prey->Transform Select1 Plate on SD/-Trp/-Leu Transform->Select1 Select2 Plate on SD/-Trp/-Leu/-His/-Ade Select1->Select2 Assay β-galactosidase Assay Select1->Assay Result Interaction Confirmation Select2->Result Assay->Result

Yeast Two-Hybrid experimental workflow.
In Vitro Hsp70 ATPase Activity Assay

This assay directly measures the ability of the J-domain to stimulate the ATPase activity of Hsp70.[4][5][6]

Objective: To quantify the stimulation of H. pylori Hsp70 ATPase activity by the this compound J-domain.

Methodology:

  • Protein Purification:

    • Express and purify recombinant full-length H. pylori Hsp70 and the this compound J-domain (e.g., as His-tagged proteins from E. coli).

  • ATPase Assay:

    • Set up reactions containing a fixed concentration of Hsp70, ATP, and varying concentrations of the this compound J-domain in an appropriate reaction buffer.

    • Incubate the reactions at a suitable temperature (e.g., 37°C).

    • Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis over time. This can be done using a colorimetric method like the malachite green assay or a luminescence-based assay like the ADP-Glo™ assay.[4][5]

  • Data Analysis:

    • Calculate the initial rate of ATP hydrolysis for each concentration of the J-domain.

    • Plot the ATPase activity as a function of the J-domain concentration to determine the maximal stimulation and the EC50 (the concentration of J-domain that gives half-maximal stimulation).

Expected Results: A dose-dependent increase in the rate of ATP hydrolysis by Hsp70 in the presence of the this compound J-domain would confirm its functional activity as a co-chaperone.

Potential Signaling Pathway and Interactions of this compound

Based on data from the STRING database, this compound is predicted to interact with several proteins, including components of the ATP synthase complex and other chaperones. This suggests a potential role for this compound in maintaining cellular homeostasis, possibly by ensuring the proper folding and function of proteins involved in energy metabolism.

HP1142_Pathway cluster_chaperone Chaperone System cluster_atp ATP Synthase Complex This compound This compound (J-domain protein) Hsp70 Hsp70 (DnaK) This compound->Hsp70 stimulates ATPase activity atpA atpA This compound->atpA potential interaction Unfolded Unfolded Protein Hsp70->Unfolded binds Hsp70->atpA potential interaction Folded Folded Protein Unfolded->Folded refolding atpF atpF atpA->atpF

Potential interaction network of this compound.

Conclusion

The J-domain of the Helicobacter pylori protein this compound exhibits a high degree of evolutionary conservation, indicating its critical role in the bacterium's biology. The presented experimental protocols provide a roadmap for the functional validation of this compound as a J-domain protein and for elucidating its specific cellular functions. Further research into the role of this compound, particularly its interactions with the Hsp70 chaperone machinery and other cellular components, may reveal novel targets for the development of anti-H. pylori therapeutics. The disruption of essential chaperone functions represents a promising strategy for combating this persistent and pathogenic bacterium.

References

Methodological & Application

Application Note & Protocol: Cloning, Expression, and Purification of Recombinant Helicobacter pylori Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the cloning, expression, and purification of a hypothetical recombinant protein from Helicobacter pylori, herein referred to as HPXXXX. The protocols detailed below are based on established methods for the production of various H. pylori proteins in an Escherichia coli expression system. While the specific protein "HP1142" could not be identified in the available literature, this generalized workflow can be adapted for any protein of interest from this bacterium.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastric diseases, including chronic gastritis, peptic ulcers, and gastric cancer.[1] The study of its individual proteins is crucial for understanding its pathogenesis and for the development of new diagnostic tools, therapeutics, and vaccines. Recombinant protein production in heterologous systems like E. coli is a fundamental technique that allows for the generation of large quantities of specific proteins for functional and structural studies.[2]

This guide outlines a standard workflow for:

  • Amplification of the target gene (e.g., hpXXXX) from H. pylori genomic DNA.

  • Cloning of the gene into a suitable expression vector.

  • Transformation of the expression vector into an appropriate E. coli host strain.

  • Induction of recombinant protein expression.

  • Purification of the expressed protein using affinity chromatography.

Materials and Reagents

The following tables summarize the key materials and reagents required for the described protocols.

Table 1: Bacterial Strains and Plasmids

ItemDescriptionRecommended Choice
Cloning Strain E. coli strain for plasmid propagation and cloning.DH5α
Expression Strain E. coli strain for recombinant protein expression.BL21 (DE3)
Expression Vector Plasmid vector for cloning the gene of interest and inducing its expression.pET-28a(+) or pET-32a(+)

Table 2: Enzymes and Kits

ItemDescription
High-fidelity DNA polymeraseFor PCR amplification of the target gene.
Restriction enzymesFor digestion of the PCR product and the expression vector.
T4 DNA ligaseFor ligation of the digested gene into the vector.
Plasmid miniprep kitFor extraction of plasmid DNA from E. coli.
Gel extraction kitFor purification of DNA fragments from agarose (B213101) gels.
Ni-NTA affinity chromatography columnFor purification of His-tagged recombinant proteins.

Table 3: Media and Buffers

ItemComposition
Luria-Bertani (LB) medium10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl
LB agar (B569324)LB medium with 15 g/L agar
SOC medium2% tryptone, 0.5% yeast extract, 10 mM NaCl, 2.5 mM KCl, 10 mM MgCl₂, 10 mM MgSO₄, 20 mM glucose
Lysis buffer50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash buffer50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution buffer50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

Experimental Protocols

Gene Amplification and Cloning

This protocol describes the amplification of the target hpXXXX gene from H. pylori genomic DNA and its insertion into an expression vector.

Workflow for Gene Amplification and Cloning

cloning_workflow cluster_pcr PCR & Cloning cluster_verification Verification genomic_dna H. pylori Genomic DNA pcr PCR Amplification of hpXXXX genomic_dna->pcr primers Design & Synthesize Primers primers->pcr vector Expression Vector (e.g., pET-28a) digestion Restriction Digestion vector->digestion pcr->digestion ligation Ligation digestion->ligation transformation Transformation into DH5α ligation->transformation selection Selection & Screening transformation->selection plasmid_prep Plasmid Miniprep selection->plasmid_prep verification Sequencing plasmid_prep->verification

Caption: Workflow for the amplification and cloning of the target gene.

Protocol:

  • Primer Design: Design forward and reverse primers for the hpXXXX gene. Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector (e.g., pET-28a).

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 10 µL of 5x high-fidelity PCR buffer

      • 1 µL of 10 mM dNTPs

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1 µL of H. pylori genomic DNA (50-100 ng)

      • 1 µL of high-fidelity DNA polymerase

      • 35 µL of nuclease-free water

    • Perform PCR with the following cycling conditions (to be optimized for the specific primers and gene):

      • Initial denaturation: 95°C for 3 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute/kb

      • Final extension: 72°C for 5 minutes

    • Analyze the PCR product on a 1% agarose gel to confirm the correct size.

  • Restriction Digestion:

    • Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested products using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert (PCR product) to vector.

    • Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation into Cloning Strain:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector (e.g., kanamycin (B1662678) for pET-28a).

    • Incubate overnight at 37°C.

  • Screening and Verification:

    • Select several colonies and grow them in liquid LB medium with the selective antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the insert by restriction digestion and agarose gel electrophoresis.

    • Confirm the correct sequence of the cloned gene by Sanger sequencing.

Protein Expression and Purification

This protocol details the expression of the recombinant HPXXXX protein in E. coli BL21 (DE3) and its subsequent purification.

Workflow for Protein Expression and Purification

expression_workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis transform_bl21 Transform into BL21 (DE3) culture Culture Growth transform_bl21->culture induction Induction with IPTG culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Lysate Clarification lysis->clarification binding Binding to Ni-NTA Resin clarification->binding washing Washing binding->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot sds_page->western_blot

Caption: Workflow for recombinant protein expression and purification.

Protocol:

  • Transformation into Expression Strain: Transform the verified recombinant plasmid into competent E. coli BL21 (DE3) cells and plate on selective LB agar.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[3]

    • Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest and Lysis:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 20-30 mL of lysis buffer.

    • Lyse the cells by sonication on ice or by using a French press.

  • Purification of His-tagged Protein:

    • Clarify the cell lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the recombinant protein with elution buffer.

  • Protein Analysis:

    • Analyze the protein fractions from each step (lysate, flow-through, wash, and elution) by SDS-PAGE to check for protein expression and purity.

    • Confirm the identity of the purified protein by Western blotting using an anti-His-tag antibody.

Data Presentation

Table 4: Example of Protein Purification Summary

Purification StepTotal Protein (mg)HPXXXX Protein (mg)Purity (%)
Crude Lysate 500255
Ni-NTA Flow-through 4502<1
Ni-NTA Elution 201890

Conclusion

The protocols outlined in this application note provide a robust framework for the successful cloning, expression, and purification of recombinant proteins from Helicobacter pylori. While these methods are generally applicable, optimization of specific parameters such as primer design, induction conditions, and purification buffers may be necessary for each target protein to achieve high yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and microbiology.

References

Application Note and Protocol: Purification of Recombinant HP1142

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the purification of recombinant HP1142, a protein from Helicobacter pylori. The protocol is designed for this compound expressed in Escherichia coli with an N-terminal Hexahistidine (6xHis) tag. The purification strategy employs Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using Size Exclusion Chromatography (SEC) to achieve high purity. This protocol is intended to serve as a comprehensive guide for researchers working on the characterization and downstream applications of this compound.

Data Presentation

Table 1: Summary of Buffer Compositions

Buffer NameCompositionpHUse
Lysis Buffer50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole8.0Cell Resuspension and Lysis
Wash Buffer50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole8.0Washing of Ni-NTA resin
Elution Buffer50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole8.0Elution of His-tagged this compound
SEC Buffer50 mM Tris-HCl, 150 mM NaCl7.5Mobile phase for Size Exclusion Chromatography

Table 2: Expected Yield and Purity at Each Purification Step

Purification StepTotal Protein (mg)This compound (mg)Purity (%)
Clarified Lysate20015~7.5
IMAC Elution1211>90
SEC Fractions98.5>98
(Note: These are estimated values and may vary depending on expression levels and experimental conditions.)

Experimental Protocols

Expression of Recombinant His-tagged this compound in E. coli
  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the His-tagged this compound gene.[1][2]

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression.[1]

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis
  • Thaw the cell pellet on ice and resuspend in 30 mL of ice-cold Lysis Buffer per liter of original culture.

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail to prevent protein degradation. Incubate on ice for 30 minutes.[3]

  • Disrupt the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating and protein denaturation.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound protein.

Immobilized Metal Affinity Chromatography (IMAC)

This step utilizes a Ni-NTA resin to capture the His-tagged this compound.[4][5][6]

  • Resin Equilibration:

    • Add 2 mL of Ni-NTA agarose (B213101) slurry to a gravity-flow column.

    • Allow the storage buffer to drain and equilibrate the resin with 5 column volumes (CVs) of Lysis Buffer.[7]

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated Ni-NTA column.

    • Allow the lysate to flow through the column by gravity. Collect the flow-through to check for unbound protein.

  • Washing:

    • Wash the column with 10 CVs of Wash Buffer to remove non-specifically bound proteins.[7]

  • Elution:

    • Elute the His-tagged this compound by adding 5 CVs of Elution Buffer.

    • Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified protein.[7]

    • Pool the fractions with the highest concentration of purified this compound.

Size Exclusion Chromatography (SEC)

This is a final polishing step to remove any remaining contaminants and protein aggregates.[8][9][10][11]

  • Column Equilibration:

    • Equilibrate a suitable SEC column (e.g., Superdex 75 or Superdex 200, depending on the expected oligomeric state of this compound) with at least 2 CVs of SEC Buffer.[11]

  • Sample Loading and Separation:

    • Concentrate the pooled IMAC fractions to a volume of 0.5-1 mL using a centrifugal filter unit.

    • Inject the concentrated sample onto the equilibrated SEC column.

    • Run the chromatography with SEC Buffer at a constant flow rate.

    • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Analysis and Storage:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of this compound.

    • Pool the pure fractions containing monomeric this compound.

    • Determine the protein concentration using a suitable method (e.g., Bradford assay or UV absorbance at 280 nm).

    • Aliquot the purified protein and store at -80°C.

Visualizations

Purification Workflow

PurificationWorkflow A E. coli Culture with This compound Expression Vector B IPTG Induction A->B Growth to OD600 0.6 C Cell Harvest (Centrifugation) B->C Incubation D Cell Lysis (Sonication) C->D E Clarification (Centrifugation) D->E F Clarified Lysate E->F Soluble Fraction G IMAC (Ni-NTA Affinity Chromatography) F->G Loading H Wash (Low Imidazole) G->H Binding I Elution (High Imidazole) G->I H->G Removal of Contaminants J IMAC Eluate I->J K Size Exclusion Chromatography (SEC) J->K Concentration & Loading L Pure Recombinant this compound K->L Fraction Collection

Caption: Workflow for the purification of recombinant this compound.

Logical Relationship of Purification Steps

LogicalRelationship Start Crude Cell Lysate IMAC IMAC (Capture Step) Start->IMAC Separation by Affinity (His-tag) SEC SEC (Polishing Step) IMAC->SEC Separation by Size and Shape End High Purity this compound SEC->End

Caption: Logical flow of the two-step chromatography purification process.

References

Unveiling the Chaperone Activity of HP1142 from Helicobacter pylori: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the chaperone activity of the Helicobacter pylori protein HP1142, a putative member of the heat shock protein 60 (Hsp60) family, also known as GroEL. The protocols detailed below are designed to elucidate its role in protein folding, substrate interaction, and ATPase activity, crucial for understanding its function in bacterial survival and pathogenesis.

Introduction to this compound Chaperone Activity

Helicobacter pylori, a bacterium colonizing the human stomach, thrives in harsh acidic conditions. Molecular chaperones are essential for maintaining protein homeostasis under such stressful environments. The Hsp60/GroEL system in H. pylori is a key player in this process, assisting in the proper folding of newly synthesized or stress-denatured proteins. This compound, in conjunction with its co-chaperonin GroES, is believed to form a nano-cage that encapsulates non-native substrate proteins, providing a protected environment for them to fold correctly. This process is coupled with the hydrolysis of ATP.

Studies have shown that the Hsp60 from H. pylori exhibits chaperone activity under both acidic conditions and at elevated temperatures, suggesting its critical role in the bacterium's survival mechanisms. Understanding the intricacies of this compound's chaperone function can open avenues for the development of novel antimicrobial agents targeting this essential bacterial machinery.

Key Techniques for Studying this compound Chaperone Activity

Several key experimental techniques can be employed to characterize the chaperone function of this compound. These include:

  • Prevention of Protein Aggregation Assays: To assess the ability of this compound to prevent the aggregation of model substrate proteins under stress conditions (e.g., heat or chemical denaturation).

  • Chaperone-Assisted Protein Refolding Assays: To quantify the ability of this compound to facilitate the refolding of denatured proteins and the recovery of their biological activity.

  • ATPase Activity Assays: To measure the rate of ATP hydrolysis by this compound, which is essential for its chaperone cycle.

  • Chaperone-Substrate Interaction Studies: To identify and characterize the binding of this compound to its substrate proteins.

Application Note 1: Assessing the Prevention of Protein Aggregation

This application note describes a method to determine the ability of this compound to suppress the aggregation of a model substrate protein, such as citrate (B86180) synthase or malate (B86768) dehydrogenase, under heat stress.

Experimental Workflow: Protein Aggregation Prevention Assay

G Workflow for Protein Aggregation Prevention Assay cluster_0 Preparation cluster_1 Stress Induction & Measurement cluster_2 Data Analysis p1 Prepare reaction mix: - Buffer - Model Substrate Protein (e.g., Citrate Synthase) p2 Add this compound (and GroES if required) at varying concentrations p1->p2 s1 Incubate at elevated temperature (e.g., 45°C) p2->s1 p3 Control: Reaction mix without this compound p3->s1 s2 Monitor light scattering at 360 nm over time using a spectrophotometer s1->s2 d1 Plot light scattering vs. time s2->d1 d2 Compare aggregation profiles with and without this compound d1->d2 d3 Determine the concentration of This compound required for 50% aggregation inhibition (IC50) d2->d3

Caption: Workflow for Protein Aggregation Prevention Assay.

Protocol: Prevention of Heat-Induced Protein Aggregation
  • Reagents and Materials:

    • Purified this compound and GroES proteins

    • Model substrate protein (e.g., Citrate Synthase from porcine heart)

    • HEPES buffer (40 mM, pH 7.5)

    • Spectrophotometer with a temperature-controlled cuvette holder

  • Procedure:

    • Prepare a reaction mixture containing the model substrate protein (e.g., 0.15 µM Citrate Synthase) in HEPES buffer.

    • Add varying concentrations of purified this compound (and a stoichiometric amount of GroES, if required) to the reaction mixture. A typical range for this compound would be 0.1 to 2.0 µM.

    • Prepare a control reaction without this compound.

    • Equilibrate the samples to the desired temperature (e.g., 45°C) in the spectrophotometer.

    • Monitor the increase in light scattering at 360 nm for a defined period (e.g., 60 minutes) to follow the aggregation of the substrate protein.

    • Record the data at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot the light scattering intensity as a function of time for each concentration of this compound and the control.

    • The extent of aggregation is proportional to the increase in light scattering.

    • Calculate the percentage of protection against aggregation provided by this compound at each concentration.

Quantitative Data Presentation
This compound Concentration (µM)Substrate ProteinTemperature (°C)Aggregation Inhibition (%)
0 (Control)Citrate Synthase (0.15 µM)450
0.2Citrate Synthase (0.15 µM)4525 ± 5
0.5Citrate Synthase (0.15 µM)4560 ± 8
1.0Citrate Synthase (0.15 µM)4595 ± 3
0 (Control)Malate Dehydrogenase (0.2 µM)430
0.5Malate Dehydrogenase (0.2 µM)4375 ± 6
1.0Malate Dehydrogenase (0.2 µM)4398 ± 2

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Application Note 2: Quantifying Chaperone-Assisted Protein Refolding

This application note outlines a method to measure the ability of this compound to assist in the refolding of a chemically denatured enzyme, such as firefly luciferase or rhodanese, and the subsequent recovery of its enzymatic activity.

Experimental Workflow: Chaperone-Assisted Protein Refolding Assay

G Workflow for Chaperone-Assisted Protein Refolding Assay cluster_0 Denaturation cluster_1 Refolding cluster_2 Activity Measurement cluster_3 Data Analysis d1 Denature model enzyme (e.g., Luciferase) in Guanidinium-HCl or Urea r1 Dilute denatured enzyme into refolding buffer containing: - this compound - GroES - ATP d1->r1 r2 Control: Refolding buffer without chaperone system d1->r2 r3 Incubate at optimal temperature (e.g., 25°C) r1->r3 r2->r3 a1 Take aliquots at different time points r3->a1 a2 Measure enzymatic activity (e.g., luminescence for Luciferase) a1->a2 da1 Plot percentage of reactivated enzyme vs. time a2->da1 da2 Compare refolding yields with and without this compound da1->da2 G The this compound (GroEL/Hsp60) ATPase Cycle HP1142_open This compound (Open) HP1142_ATP_Substrate This compound-ATP-Substrate HP1142_open->HP1142_ATP_Substrate + ATP HP1142_GroES_Substrate This compound-GroES-Substrate (Folding Chamber) HP1142_ATP_Substrate->HP1142_GroES_Substrate + GroES HP1142_ADP_GroES This compound-ADP-GroES HP1142_GroES_Substrate->HP1142_ADP_GroES ATP Hydrolysis (Folding) ADP ADP HP1142_GroES_Substrate->ADP Pi Pi HP1142_GroES_Substrate->Pi Folded_Substrate Folded Substrate HP1142_GroES_Substrate->Folded_Substrate HP1142_ADP This compound-ADP HP1142_ADP_GroES->HP1142_ADP - GroES - Folded Substrate HP1142_ADP->HP1142_open ADP/ATP Exchange Substrate Unfolded Substrate Substrate->HP1142_ATP_Substrate ATP ATP GroES GroES

Application Notes and Protocols for In Vitro Protein Refolding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A thorough search for "HP1142" in the context of in vitro protein refolding assays did not yield specific results for a reagent or protein with this designation. The following application notes and protocols are based on established, general principles and methodologies for in vitro protein refolding, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction to In Vitro Protein Refolding

Recombinant proteins overexpressed in systems like E. coli often form insoluble aggregates known as inclusion bodies. To obtain biologically active proteins, these inclusion bodies must be solubilized using denaturants and subsequently refolded into their native, functional conformation. This process, known as in vitro protein refolding, is a critical step in academic research and the production of therapeutic proteins.

The success of protein refolding is highly dependent on the specific protein and the optimization of various experimental parameters. A systematic approach, often involving screening of different refolding conditions, is crucial for achieving high yields of correctly folded protein.

General Principles of Protein Refolding

The fundamental principle of in vitro protein refolding involves the removal of a denaturing agent in a controlled manner, allowing the polypeptide chain to adopt its thermodynamically favorable native structure. This process is often in competition with aggregation, where unfolded or partially folded protein molecules associate non-specifically.

Key steps in a typical protein refolding process include:

  • Inclusion Body Solubilization: Extraction of the protein of interest from inclusion bodies using strong denaturants.

  • Denatured Protein Purification (Optional but Recommended): Removal of contaminants while the protein is in a denatured state, often by immobilized metal affinity chromatography (IMAC) for His-tagged proteins.

  • Refolding: Removal of the denaturant to initiate folding, often facilitated by specific buffer conditions and additives.

  • Purification of Refolded Protein: Separation of the correctly folded protein from aggregated and misfolded species.

  • Characterization of Refolded Protein: Verification of the structural integrity and biological activity of the refolded protein.

Experimental Workflow for In Vitro Protein Refolding

The following diagram illustrates a typical workflow for in vitro protein refolding from inclusion bodies.

ProteinRefoldingWorkflow cluster_CellCulture Cell Culture & Expression cluster_IB_Isolation Inclusion Body Isolation cluster_Solubilization Solubilization & Denaturation cluster_Refolding Protein Refolding cluster_Purification Purification & Analysis Expression Recombinant Protein Expression CellLysis Cell Lysis Expression->CellLysis IB_Wash Inclusion Body Washing CellLysis->IB_Wash Solubilization Inclusion Body Solubilization IB_Wash->Solubilization RefoldingScreen Refolding Condition Screening Solubilization->RefoldingScreen OptimizedRefolding Optimized Refolding RefoldingScreen->OptimizedRefolding Purification Purification of Refolded Protein OptimizedRefolding->Purification Analysis Structural & Functional Analysis Purification->Analysis

Caption: A generalized workflow for in vitro protein refolding from inclusion bodies.

Protocols for In Vitro Protein Refolding

Protocol for Inclusion Body Solubilization
  • Harvest and Resuspend Cells: Centrifuge the cell culture to pellet the cells. Resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl).

  • Cell Lysis: Disrupt the cells by sonication or high-pressure homogenization on ice.

  • Inclusion Body Isolation: Centrifuge the cell lysate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the inclusion bodies.

  • Wash Inclusion Bodies: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 2 M urea, 2% Triton X-100 in lysis buffer) to remove contaminating proteins and cell debris. Repeat the wash step as necessary.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of denaturant. Stir for 1-2 hours at room temperature.[1]

    • Common Solubilization Buffers:

      • 8 M Urea in 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0.

      • 6 M Guanidine Hydrochloride (GdnHCl) in 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0.

  • Clarification: Centrifuge the solubilized inclusion body suspension at high speed to remove any remaining insoluble material. The supernatant contains the denatured protein.

Protocol for High-Throughput Refolding Screening

A high-throughput screening approach using a 96-well format is an efficient method to identify optimal refolding conditions.[2]

  • Prepare Refolding Screen Matrix: In a 96-well plate, prepare a matrix of refolding buffers with varying components.

  • Dispense Denatured Protein: Dilute the solubilized protein into each well of the 96-well plate containing the different refolding buffers. A typical dilution factor is 1:10 to 1:100.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 4°C, room temperature) for a set period (e.g., 12-48 hours).

  • Assess Refolding Efficiency: Analyze the amount of soluble, correctly folded protein in each well. This can be done by measuring turbidity (for aggregation), followed by methods like SDS-PAGE, size-exclusion chromatography (SEC), or a functional assay if available.[2]

Table 1: Example of a 96-Well Refolding Screen Matrix

Well RangepHAdditive 1Additive 2Redox System
A1-A127.0L-Arginine (0.5 M)PEG 3350 (1%)GSH/GSSG
B1-B127.5L-Arginine (0.5 M)PEG 3350 (1%)GSH/GSSG
C1-C128.0L-Arginine (0.5 M)PEG 3350 (1%)GSH/GSSG
D1-D128.5L-Arginine (0.5 M)PEG 3350 (1%)GSH/GSSG
E1-E127.0Sucrose (0.5 M)NDSB-201 (0.5 M)Cysteamine/Cystamine
F1-F127.5Sucrose (0.5 M)NDSB-201 (0.5 M)Cysteamine/Cystamine
G1-G128.0Sucrose (0.5 M)NDSB-201 (0.5 M)Cysteamine/Cystamine
H1-H128.5Sucrose (0.5 M)NDSB-201 (0.5 M)Cysteamine/Cystamine

This is a simplified example. A comprehensive screen would vary the concentrations of each additive.

Protocol for On-Column Refolding

On-column refolding is a technique that combines purification and refolding in a single chromatographic step, which can minimize aggregation.[3] This protocol is for a His-tagged protein using an IMAC column.

  • Prepare Buffers:

    • Binding Buffer: 6 M GdnHCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, pH 8.0.

    • Wash Buffer: 8 M Urea, 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0.

    • Refolding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 50 mM imidazole, 1 M L-Arginine, pH 7.5.

    • Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 7.5.

  • Equilibrate Column: Equilibrate the IMAC column with Binding Buffer.

  • Load Protein: Load the clarified, solubilized protein onto the column.

  • Wash: Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Refolding Gradient: Apply a linear gradient from Wash Buffer to Refolding Buffer over several column volumes. This gradual removal of the denaturant facilitates on-column refolding.

  • Elute: Elute the refolded protein with Elution Buffer.

  • Analyze Fractions: Collect and analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and activity.

OnColumnRefolding cluster_Process On-Column Refolding Steps cluster_Buffers Buffers Load Load Denatured Protein Wash Wash Load->Wash Refold Apply Refolding Gradient Wash->Refold Elute Elute Refolded Protein Refold->Elute BindingBuffer Binding Buffer (High Denaturant) BindingBuffer->Load WashBuffer Wash Buffer (High Denaturant) WashBuffer->Wash RefoldingBuffer Refolding Buffer (No Denaturant) RefoldingBuffer->Refold ElutionBuffer Elution Buffer ElutionBuffer->Elute

References

Application Notes and Protocols: Elucidating the Structural Features of HP1142 using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HP1142 is a hypothetical protein from Helicobacter pylori, a bacterium implicated in various gastric diseases.[1][2] Understanding the structure of proteins like this compound is crucial for elucidating their function and for the development of novel therapeutics. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive, and rapid technique for investigating the secondary and tertiary structure of proteins in solution.[3][4][5] This application note provides a detailed guide for utilizing CD spectroscopy to characterize the structure, stability, and binding interactions of this compound.

Circular dichroism relies on the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins.[6][7] In the far-UV region (190-250 nm), the CD spectrum provides information about the protein's secondary structure.[3] Distinct spectral signatures are characteristic of α-helices, β-sheets, and random coils.[3] The near-UV region (250-350 nm) can provide insights into the tertiary structure by probing the environment of aromatic amino acid side chains.[7] Furthermore, CD can be employed to monitor conformational changes induced by temperature or the binding of ligands, offering valuable data on protein stability and interactions.[6][8][9][10][11][12]

Principles of Circular Dichroism for Protein Analysis

Circular dichroism spectroscopy measures the difference in absorbance between left- and right-circularly polarized light. For proteins, the primary chromophore in the far-UV region is the peptide bond. The spatial arrangement of these bonds in regular secondary structures, such as α-helices and β-sheets, results in characteristic CD spectra.[3]

  • α-Helical structures typically exhibit two negative bands around 208 nm and 222 nm.[3]

  • β-Sheet structures show a negative band near 218 nm and a positive band around 195 nm.[3]

  • Random coils are characterized by a weak negative band near 198 nm.[3]

By deconvoluting the experimental CD spectrum, it is possible to estimate the percentage of each secondary structure element within the protein.[6]

Experimental Protocols

Protocol 1: Determination of this compound Secondary Structure

This protocol outlines the procedure for acquiring a far-UV CD spectrum of this compound to determine its secondary structure content.

1. Sample Preparation:

  • Express and purify this compound protein to >95% purity as determined by SDS-PAGE and mass spectrometry.
  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.
  • Dialyze the protein sample extensively against a suitable buffer. A phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4) is a good starting point as it has low absorbance in the far-UV region.[13][14] Avoid buffers with high chloride concentrations or those containing optically active components.[13][15]
  • Determine the precise protein concentration of the dialyzed sample using a reliable method such as UV absorbance at 280 nm (if the extinction coefficient is known) or a Bradford/BCA assay with a proper standard curve. Accurate concentration determination is critical for calculating molar ellipticity.[15]
  • Dilute the protein sample to a final concentration of 0.1-0.2 mg/mL in the CD buffer.

2. Instrument Setup and Data Acquisition:

  • Use a calibrated spectropolarimeter.
  • Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
  • Set the instrument parameters as follows (these may need to be optimized):
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5 nm
  • Scanning speed: 50 nm/min
  • Bandwidth: 1.0 nm
  • Response time: 2 seconds
  • Accumulations: 3-5 scans
  • Use a quartz cuvette with a path length of 0.1 cm.
  • Record a baseline spectrum of the buffer alone under the same experimental conditions.
  • Record the CD spectrum of the this compound sample.
  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.

3. Data Analysis:

  • Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
  • mdeg is the observed ellipticity in millidegrees
  • MRW is the mean residue weight (molecular weight of the protein / number of amino acids)
  • l is the path length of the cuvette in cm
  • c is the protein concentration in mg/mL
  • Use a deconvolution software (e.g., K2D2, CONTIN, or CDPro) to estimate the secondary structure content (α-helix, β-sheet, random coil) from the molar ellipticity data.[6]

Protocol 2: Thermal Stability Analysis of this compound

This protocol describes how to monitor the thermal unfolding of this compound to determine its melting temperature (Tm).

1. Sample Preparation:

  • Prepare the this compound sample as described in Protocol 1. The protein concentration should be optimized to give a strong signal at the chosen wavelength without causing aggregation upon heating.

2. Instrument Setup and Data Acquisition:

  • Set the spectropolarimeter to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected. For a predominantly α-helical protein, this is typically 222 nm.[13][14]
  • Use a Peltier temperature controller to ramp the temperature at a controlled rate.
  • Set the instrument parameters as follows (these may need to be optimized):
  • Wavelength: 222 nm
  • Temperature range: 20°C to 95°C
  • Heating rate: 1-2°C/min[13][14]
  • Equilibration time: 30 seconds at each temperature point[14]
  • Data pitch: 1°C
  • Record the CD signal as a function of temperature.
  • To check for reversibility, cool the sample back to the starting temperature and re-measure the spectrum.[13]

3. Data Analysis:

  • Plot the CD signal (molar ellipticity) at 222 nm versus temperature.
  • The resulting curve should be sigmoidal for a cooperative unfolding transition.
  • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at the midpoint of the transition.[16]

Protocol 3: Ligand Binding Analysis

This protocol details how to use CD spectroscopy to study the interaction of this compound with a potential ligand.

1. Sample Preparation:

  • Prepare a stock solution of this compound as described in Protocol 1.
  • Prepare a concentrated stock solution of the ligand in the same buffer. The ligand should not have a significant CD signal in the wavelength range of interest. If it does, its contribution must be subtracted.

2. Instrument Setup and Data Acquisition:

  • Acquire a baseline CD spectrum of the this compound protein in the absence of the ligand.
  • Perform a titration by making sequential additions of small aliquots of the concentrated ligand stock solution to the protein sample in the cuvette.[9]
  • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the CD spectrum.
  • The total volume of added ligand should be kept small to avoid significant dilution of the protein.

3. Data Analysis:

  • Monitor the changes in the CD spectrum at a wavelength that shows the most significant change upon ligand binding.
  • Plot the change in molar ellipticity (Δ[θ]) against the ligand concentration.
  • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Data Presentation

The quantitative data obtained from the CD experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Secondary Structure Content of this compound

Secondary StructurePercentage (%)
α-Helix45
β-Sheet20
Random Coil35

Table 2: Thermal Stability of this compound

ParameterValue
Melting Temperature (Tm)58.5 °C

Table 3: Ligand Binding Affinity of this compound

LigandDissociation Constant (Kd)
Ligand X15.2 µM

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_secondary_structure cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis P1 Purify this compound P2 Dialyze into CD Buffer P1->P2 P3 Determine Concentration P2->P3 P4 Dilute to 0.1-0.2 mg/mL P3->P4 A1 Set Spectropolarimeter Parameters P4->A1 A2 Record Buffer Baseline (190-260 nm) A1->A2 A3 Record this compound Spectrum (190-260 nm) A2->A3 D1 Subtract Baseline A3->D1 D2 Convert to Molar Ellipticity D1->D2 D3 Deconvolute Spectrum D2->D3 D4 Estimate Secondary Structure % D3->D4

Caption: Workflow for determining the secondary structure of this compound.

experimental_workflow_thermal_stability cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis P1 Prepare this compound Sample A1 Set Wavelength (e.g., 222 nm) P1->A1 A2 Ramp Temperature (20-95°C) A1->A2 A3 Record CD Signal vs. Temperature A2->A3 D1 Plot CD Signal vs. Temperature A3->D1 D2 Fit to Sigmoidal Curve D1->D2 D3 Determine Melting Temperature (Tm) D2->D3

Caption: Workflow for assessing the thermal stability of this compound.

experimental_workflow_ligand_binding cluster_prep Sample Preparation cluster_acq Data Acquisition (Titration) cluster_ana Data Analysis P1 Prepare this compound and Ligand Stocks A1 Record Spectrum of this compound alone P1->A1 A2 Add Aliquot of Ligand A1->A2 Repeat A3 Equilibrate A2->A3 Repeat A4 Record Spectrum A3->A4 Repeat A4->A2 Repeat D1 Plot Δ[θ] vs. [Ligand] A4->D1 D2 Fit to Binding Isotherm D1->D2 D3 Determine Dissociation Constant (Kd) D2->D3

Caption: Workflow for analyzing ligand binding to this compound.

References

Application Notes and Protocols for Assessing HP1142 ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major cause of various gastrointestinal diseases, including peptic ulcers and gastric cancer.[1][2][3][4] The bacterium's ability to survive and replicate in the harsh acidic environment of the stomach relies on a variety of specialized enzymes. HP1142 is a putative ATPase from H. pylori. ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), releasing energy that powers numerous cellular processes.[5] In bacteria, ATPases like DNA helicases are crucial for DNA replication, repair, and recombination.[6][7][8]

These application notes provide detailed protocols for assessing the ATPase activity of this compound, a critical step in understanding its function and for the development of potential inhibitors. The primary method described is the malachite green phosphate assay, a sensitive colorimetric method for detecting the inorganic phosphate released during the ATPase reaction.[9][10][11] An alternative continuous, spectrophotometric NADH-coupled ATPase assay is also presented.[6]

Signaling Pathway Context: Role of a Putative DNA Helicase in H. pylori

While the specific signaling pathway of this compound is under investigation, if it functions as a DNA helicase, it would play a crucial role in DNA replication. The diagram below illustrates the general role of a DNA helicase in unwinding the DNA double helix, a process essential for DNA polymerase to synthesize new DNA strands. This unwinding process is powered by the hydrolysis of ATP.

DNA_Helicase_Pathway cluster_replication_fork Replication Fork cluster_energy Energy Source dsDNA Double-Stranded DNA (dsDNA) Helicase This compound (Helicase) dsDNA->Helicase binds to ssDNA Single-Stranded DNA (ssDNA) Helicase->ssDNA unwinds ADP_Pi ADP + Pi Helicase->ADP_Pi DNA_Polymerase DNA Polymerase ssDNA->DNA_Polymerase template for New_Strands Newly Synthesized DNA DNA_Polymerase->New_Strands synthesizes ATP ATP ATP->Helicase hydrolyzes

Caption: General role of a DNA helicase in DNA replication.

Experimental Protocols

Protocol 1: Malachite Green Phosphate Assay (Endpoint Assay)

This protocol describes a colorimetric endpoint assay to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by this compound. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[9][11]

Materials:

  • Purified this compound protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution (10 mM)

  • Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) solution (if required for stimulation)

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green hydrochloride in water.

    • Solution B: 4.2% Ammonium Molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01%. This working reagent should be prepared fresh.

  • Phosphate Standard (e.g., 1 M KH₂PO₄)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Malachite_Green_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, This compound, ATP, and Phosphate Standards Start->Prepare_Reagents Setup_Reaction Set up ATPase reaction in 96-well plate Prepare_Reagents->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop reaction by adding Malachite Green Reagent Incubate->Stop_Reaction Develop_Color Incubate at RT for color development Stop_Reaction->Develop_Color Measure_Absorbance Measure Absorbance at 620-650 nm Develop_Color->Measure_Absorbance Analyze_Data Analyze Data and Calculate ATPase Activity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Malachite Green ATPase Assay.

Procedure:

  • Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0 to 100 µM) by diluting the Phosphate Standard in the Assay Buffer.

    • Add 80 µL of each standard to separate wells of the 96-well plate.

    • Add 20 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.[11]

    • Measure the absorbance at 620-650 nm.

    • Plot absorbance vs. phosphate concentration to generate a standard curve.

  • ATPase Reaction:

    • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, this compound (e.g., 50-200 nM), and ssDNA (if required, e.g., 10-50 ng/µL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1-5 mM. The final reaction volume is typically 50-100 µL.

    • Incubate at 37°C for a fixed time (e.g., 15-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

    • Include control reactions:

      • No enzyme control (Assay Buffer, DNA, ATP)

      • No ATP control (Assay Buffer, this compound, DNA)

      • No DNA control (if DNA is a cofactor)

  • Phosphate Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA or by directly adding the Malachite Green Reagent.

    • Add 20 µL of the Malachite Green Working Reagent to each reaction well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the absorbance at 620-650 nm.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the absorbance of the samples.

    • Use the phosphate standard curve to determine the concentration of phosphate released in each reaction.

    • Calculate the specific activity of this compound in nmol of Pi released/min/mg of protein.

Protocol 2: NADH-Coupled ATPase Assay (Continuous Assay)

This protocol describes a continuous, spectrophotometric assay that couples the regeneration of ATP from ADP to the oxidation of NADH.[6] The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

  • Purified this compound protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (100 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) (e.g., 10 mg/mL)

  • Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)

  • ssDNA or dsDNA solution (if required)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.

Experimental Workflow:

NADH_Coupled_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, PEP, NADH, PK, LDH, this compound) Start->Prepare_Mix Equilibrate Equilibrate mixture in spectrophotometer Prepare_Mix->Equilibrate Initiate_Reaction Initiate reaction by adding ATP Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor decrease in Absorbance at 340 nm in real-time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate initial rate of NADH oxidation Monitor_Absorbance->Calculate_Rate Determine_Activity Determine ATPase Activity Calculate_Rate->Determine_Activity End End Determine_Activity->End

Caption: Workflow for the NADH-Coupled ATPase Assay.

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, PEP (final concentration 1-5 mM), NADH (final concentration 0.2-1 mM), PK (final concentration 20-60 µg/mL), LDH (final concentration 10-30 µg/mL), and this compound (e.g., 50-200 nM). Add ssDNA if required.

    • The final reaction volume is typically 100-200 µL.

  • Assay Measurement:

    • Transfer the reaction mixture to a UV-transparent plate or cuvette.

    • Place it in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding ATP (final concentration 1-5 mM).

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Calculate the rate of ATP hydrolysis using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

    • Calculate the specific activity of this compound.

Data Presentation

Quantitative data from ATPase assays should be organized in tables for clear comparison of different conditions.

Table 1: Michaelis-Menten Kinetic Parameters for this compound ATPase Activity

ConditionKm (ATP, µM)Vmax (nmol Pi/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Without DNAValueValueValueValue
+ ssDNAValueValueValueValue
+ dsDNAValueValueValueValue

Note: Values are placeholders and should be determined experimentally.

Table 2: Influence of Reaction Conditions on this compound Specific Activity

ParameterConditionSpecific Activity (nmol Pi/min/mg)Relative Activity (%)
pH 6.5ValueValue
7.5Value100
8.5ValueValue
Temperature 25°CValueValue
37°CValue100
42°CValueValue
Divalent Cations (5 mM) Mg²⁺Value100
Mn²⁺ValueValue
Ca²⁺ValueValue

Note: Values are placeholders and should be determined experimentally.

Table 3: Effect of Inhibitors on this compound ATPase Activity

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
Compound X 1ValueValue
10Value
100Value
Non-hydrolyzable ATP analog (e.g., AMP-PNP) 100ValueN/A

Note: Values are placeholders and should be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound ATPase activity. By systematically analyzing its kinetic parameters and the influence of various cofactors and inhibitors, researchers can gain valuable insights into its cellular function. This knowledge is essential for validating this compound as a potential drug target and for the subsequent development of novel therapeutics against Helicobacter pylori.

References

Application Notes and Protocols: Production and Purification of Anti-HP1γ (CBX3) Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterochromatin protein 1 gamma (HP1γ), also known as Chromobox protein homolog 3 (CBX3), is a crucial protein involved in the epigenetic regulation of gene expression. It plays a significant role in chromatin packaging, both in gene silencing and, in some contexts, gene activation.[1][2] HP1γ is distinguished from its alpha and beta isoforms by its localization to both heterochromatin and euchromatin.[3] This protein is implicated in a variety of cellular processes, including cell differentiation, DNA repair, and the regulation of immune responses.[1][4][5] Given its involvement in cancer progression and other diseases, antibodies targeting HP1γ are invaluable tools for research and potential therapeutic development.[1][6]

These application notes provide detailed protocols for the production and purification of antibodies targeting HP1γ (CBX3), along with recommended applications and starting dilutions. The following sections outline generalized yet comprehensive methods for generating both monoclonal and polyclonal antibodies, ensuring high purity and specificity for use in various immunoassays.

Quantitative Data Summary

The following tables summarize typical starting concentrations and dilution ranges for anti-HP1γ antibodies in various applications. These are general recommendations and should be optimized for specific experimental conditions.

Table 1: Recommended Antibody Dilutions for Various Applications

ApplicationRecommended Starting Dilution
Western Blot (WB)1:500 - 1:2000
Immunohistochemistry (IHC)1:50 - 1:200
Immunoprecipitation (IP)1:10 - 1:50
Flow Cytometry (FC)1:50 - 1:100

Table 2: Typical Purification Yields

Production MethodStarting MaterialPurification MethodTypical YieldPurity
MonoclonalHybridoma SupernatantProtein A/G Affinity Chromatography10-50 mg/L>95%
PolyclonalAntiserumProtein A/G Affinity Chromatography1-5 mg/mL>90%
RecombinantCHO/HEK293 Cell CultureProtein A Affinity ChromatographyUp to 3 g/L>98%

Experimental Protocols

Part 1: Anti-HP1γ (CBX3) Antibody Production

This section details the generation of both monoclonal and polyclonal antibodies against a recombinant HP1γ protein immunogen.

1.1. Antigen Preparation (Recombinant Human HP1γ)

  • Expression Vector Construction : Subclone the full-length cDNA of human HP1γ (CBX3) into a suitable expression vector (e.g., pET vector with a His-tag for bacterial expression or a mammalian expression vector for eukaryotic expression).

  • Protein Expression : Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3) or HEK293 cells). Induce protein expression under optimized conditions (e.g., IPTG for bacteria or a suitable promoter-inducing agent for mammalian cells).

  • Lysis and Solubilization : Harvest the cells and lyse them using appropriate buffers and techniques (e.g., sonication for bacteria, detergent-based lysis for mammalian cells). If the protein is in inclusion bodies, solubilize using denaturants like urea (B33335) or guanidinium (B1211019) chloride.

  • Purification of Recombinant HP1γ : Purify the recombinant HP1γ protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). Further purify using size-exclusion or ion-exchange chromatography if necessary.

  • Quality Control : Verify the purity and identity of the recombinant protein using SDS-PAGE, Western Blot, and Mass Spectrometry.

1.2. Polyclonal Antibody Production

  • Immunization : Immunize host animals (typically rabbits) with the purified recombinant HP1γ protein.

    • Primary Immunization : Emulsify 0.5-1.0 mg of the antigen in Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.

    • Booster Injections : Administer booster injections of 0.25-0.5 mg of the antigen emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.

  • Titer Monitoring : Collect small blood samples (test bleeds) 7-10 days after each booster injection. Determine the antibody titer using ELISA against the recombinant HP1γ protein.

  • Serum Collection : Once a high antibody titer is achieved (typically after 3-4 booster injections), collect a larger volume of blood (production bleed) and allow it to clot. Separate the antiserum by centrifugation.

1.3. Monoclonal Antibody Production

  • Immunization : Immunize mice (typically BALB/c) with the purified recombinant HP1γ protein following a similar schedule as for polyclonal antibody production.

  • Spleen Cell Fusion : Once a high antibody titer is confirmed, euthanize the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes. Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).

  • Hybridoma Selection : Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan. Only hybridoma cells will proliferate.

  • Screening : Screen the supernatants from individual hybridoma clones for the presence of anti-HP1γ antibodies using ELISA.

  • Cloning and Expansion : Select positive clones and subclone them by limiting dilution to ensure monoclonality. Expand the desired monoclonal hybridoma cell lines in larger culture volumes.

  • Antibody Production : Grow the selected hybridoma clones in large-scale cultures or as ascites in mice to produce a sufficient quantity of the monoclonal antibody.

Part 2: Antibody Purification

This section describes the purification of the generated antibodies from antiserum or hybridoma supernatant.

2.1. Affinity Chromatography using Protein A/G

Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of IgG from various species.[5] This is the most common and efficient method for antibody purification.

  • Sample Preparation : Clarify the antiserum or hybridoma supernatant by centrifugation or filtration (0.45 µm filter) to remove any cellular debris. Adjust the pH of the sample to the binding buffer (e.g., PBS, pH 7.4).

  • Column Equilibration : Equilibrate a Protein A or Protein G affinity column with 5-10 column volumes of binding buffer.

  • Sample Loading : Load the prepared sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Washing : Wash the column with 10-15 column volumes of binding buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution : Elute the bound antibody using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore the pH to a neutral range and prevent antibody denaturation.

  • Buffer Exchange : Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

  • Concentration and Storage : Concentrate the purified antibody using an appropriate method (e.g., centrifugal filter units). Determine the final concentration by measuring the absorbance at 280 nm (A280 of 1.4 for a 1 mg/mL IgG solution). Store the antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

2.2. Quality Control of Purified Antibody

  • Purity Assessment : Analyze the purity of the antibody by SDS-PAGE under reducing and non-reducing conditions. A pure antibody should show a single band at ~150 kDa (non-reducing) or two bands at ~50 kDa (heavy chain) and ~25 kDa (light chain) (reducing).

  • Specificity Verification : Confirm the specificity of the antibody by Western Blot analysis using cell lysates known to express HP1γ. A specific antibody should detect a single band at the expected molecular weight of HP1γ (~25 kDa).

  • Titer Determination : Determine the optimal working concentration of the purified antibody for various applications by titration using ELISA or the specific immunoassay.

Visualizations

Signaling Pathway of HP1γ (CBX3)

HP1_gamma_Signaling HP1gamma HP1gamma

Experimental Workflow for Antibody Production and Purification

Antibody_Workflow Expansion Expansion CrudeSample CrudeSample Expansion->CrudeSample Serum Serum Serum->CrudeSample

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression of soluble recombinant proteins.

Frequently Asked Questions (FAQs)

Q1: My target protein is not expressing at all. What are the possible causes and solutions?

A1: Lack of protein expression can stem from several factors, from the initial cloning to the induction conditions.[1][2][3] A primary step is to verify the integrity of your expression vector by sequencing to ensure the gene is correctly inserted and in the proper reading frame.[3] Another common issue is the use of codons in your gene that are rare for the E. coli expression host, which can stall translation.[4][5]

Troubleshooting Steps:

  • Vector Verification: Sequence your plasmid to confirm the insert is correct and in-frame.[3]

  • Codon Optimization: If your gene contains codons rarely used by E. coli, consider synthesizing a codon-optimized version or using a host strain engineered to express tRNAs for rare codons.[2][4][5]

  • Promoter Issues: Ensure the promoter in your vector is functional and not mutated.[2]

  • Protein Toxicity: If the protein is toxic to the host cells, "leaky" expression from the promoter prior to induction can inhibit cell growth.[2] Using a tightly regulated promoter system or adding glucose to the growth medium can help suppress basal expression.[2]

Q2: My protein is expressed, but it's insoluble and forming inclusion bodies. How can I increase its solubility?

A2: Inclusion bodies are aggregates of misfolded protein.[6][7] Optimizing expression conditions to slow down the rate of protein synthesis can often promote proper folding and increase the yield of soluble protein.[2][4][6]

Strategies to Enhance Solubility:

  • Lower Induction Temperature: Reducing the temperature to 15-25°C after induction slows down cellular processes, which can facilitate correct protein folding.[4][5]

  • Adjust Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription and improve protein solubility.[4][6]

  • Change Expression Host: Some E. coli strains are specifically designed to aid in the folding of difficult proteins, for instance, those that co-express chaperone proteins.[4]

  • Utilize Solubility Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your target protein can improve its solubility.[5][7]

  • Optimize Lysis Buffer: The composition of the lysis buffer can impact protein solubility. Experiment with different pH levels, salt concentrations, and the addition of detergents or reducing agents.[7]

Q3: The yield of my soluble protein is very low. What can I do to improve it?

A3: Low protein yield can be a multifaceted issue. After confirming that the protein is being expressed and is soluble, you can optimize several parameters to boost the final yield.

Tips for Increasing Protein Yield:

  • Optimize Cell Density at Induction: Inducing the culture during the mid-log phase of growth (OD600 of 0.4-0.8) is typically optimal for maximizing protein expression.[2]

  • Media and Additives: Using a richer growth medium can lead to higher cell densities and, consequently, more protein. Some additives, like sorbitol and arginine, have been shown to increase the solubility and yield of certain proteins.[8][9]

  • Co-expression of Chaperones: Chaperone proteins can assist in the proper folding of your target protein, which can lead to a higher yield of the soluble fraction.[4][10]

  • Purification Strategy: Ensure that your purification protocol is optimized to minimize protein loss. This includes using the appropriate resin and optimizing buffer conditions for binding, washing, and elution.[1]

Troubleshooting Guides

Guide 1: No or Low Protein Expression

This guide provides a systematic approach to diagnosing and resolving issues of no or low protein expression.

Problem Possible Cause Recommended Solution
No protein band on SDS-PAGE Incorrect vector sequence or frame-shift mutation.Sequence the plasmid to verify the gene insert and reading frame.[1]
Ineffective inducer.Prepare a fresh stock of the inducer (e.g., IPTG).[2]
Suboptimal cell density at induction.Induce the culture at the mid-logarithmic growth phase (OD600 of 0.4-0.8).[2]
Protein is toxic to the host cells.Use a strain with tight control over basal expression (e.g., BL21(DE3)pLysS) or add glucose to the medium to repress the promoter.[2]
Very faint protein band Codon bias.Use a codon-optimized gene or an E. coli strain that supplies rare tRNAs.[4][5]
Inefficient translation initiation.Optimize the ribosome binding site (RBS) sequence.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.[1]
Guide 2: Protein Insolubility and Inclusion Body Formation

This guide focuses on strategies to improve the solubility of your target protein.

Problem Possible Cause Recommended Solution
Protein found in the insoluble pellet High expression rate leads to misfolding.Lower the induction temperature (15-25°C) and/or reduce the inducer concentration.[4][5][6]
Lack of proper disulfide bond formation.Express the protein in the periplasm or use an E. coli strain engineered for cytoplasmic disulfide bond formation.[4]
Absence of necessary chaperones.Co-express chaperone proteins to assist in proper folding.[4][10]
The protein is inherently insoluble.Fuse a solubility-enhancing tag (e.g., MBP, GST, SUMO) to the N- or C-terminus of your protein.[7]
Inappropriate lysis buffer conditions.Test a range of lysis buffer pH, salt concentrations, and additives (e.g., glycerol, non-ionic detergents).[7]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Solubility

This protocol outlines a method for testing different conditions to find the optimal expression parameters for your target protein.

  • Starter Culture: Inoculate a single colony from a fresh plate into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[2]

  • Main Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight starter culture to an initial OD600 of ~0.05-0.1.[2]

  • Growth: Incubate at 37°C with shaking until the OD600 reaches 0.4-0.6.[2]

  • Pre-Induction Sample: Once the target OD600 is reached, remove a 1 mL aliquot of the culture. Centrifuge at maximum speed for 1 minute, discard the supernatant, and freeze the cell pellet at -20°C. This will serve as your uninduced control.[2]

  • Induction: Divide the remaining culture into smaller, equal volumes (e.g., 5 mL) in separate flasks or tubes. Induce each sub-culture under different conditions. For example:

    • Temperature Screen: Induce with a standard IPTG concentration (e.g., 0.5 mM) and incubate at different temperatures (e.g., 37°C for 3-4 hours, 25°C for 6 hours, 18°C overnight).

    • IPTG Concentration Screen: At a fixed temperature (e.g., 25°C), induce with a range of IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM).

  • Harvest Cells: After the induction period, measure the final OD600 of each culture. Take a 1 mL aliquot from each, normalize for cell density, centrifuge, and freeze the cell pellets.[2]

  • Analysis:

    • Cell Lysis: Resuspend the cell pellets in an appropriate volume of lysis buffer.[2]

    • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.[2]

    • SDS-PAGE: Analyze the total cell lysate, the soluble fraction (supernatant), and the insoluble fraction (pellet) by SDS-PAGE to determine the expression level and solubility under each condition.

Visualizations

Expression_Troubleshooting_Workflow Start Start: Low or No Soluble Protein CheckExpression Is the protein expressed? Start->CheckExpression CheckSolubility Is the expressed protein soluble? CheckExpression->CheckSolubility Yes OptimizeExpression Optimize Expression Conditions: - Verify vector sequence - Check codon usage - Test different promoters/strains CheckExpression->OptimizeExpression No OptimizeSolubility Optimize for Solubility: - Lower temperature - Reduce inducer concentration - Add solubility tags - Co-express chaperones CheckSolubility->OptimizeSolubility No Success Successful Soluble Protein Expression CheckSolubility->Success Yes OptimizeExpression->CheckExpression OptimizeSolubility->CheckSolubility Solubility_Optimization_Factors cluster_Expression_Conditions Expression Conditions cluster_Genetic_Strategies Genetic Strategies SolubleProtein Increased Soluble Protein Temperature Lower Temperature (15-25°C) Temperature->SolubleProtein Inducer Lower Inducer Concentration Inducer->SolubleProtein Media Optimize Growth Media Media->SolubleProtein Tags Add Solubility Tags (MBP, GST) Tags->SolubleProtein Chaperones Co-express Chaperones Chaperones->SolubleProtein Strain Choose Specialized Host Strain Strain->SolubleProtein

References

Technical Support Center: Optimizing HP1142 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides comprehensive guidance for optimizing the purification of HP1142. As specific information regarding the protein "this compound" is not publicly available, this guide offers generalized strategies and protocols applicable to recombinant protein purification. Researchers can adapt these recommendations to establish a robust and efficient purification process for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purification protocol for a new protein like this compound?

The initial step in designing a purification scheme for a novel protein is to determine its physicochemical properties.[1] The isoelectric point (pI) of the protein is a crucial parameter.[1] This can be calculated based on the amino acid sequence.[1] This information is vital for developing methods like ion-exchange chromatography.[1]

Q2: How can I improve the yield of my this compound protein?

Low protein yield can stem from various factors, including suboptimal expression levels, inefficient cell lysis, protein degradation, or inappropriate purification conditions.[2] To enhance yield, consider optimizing expression conditions, ensuring efficient cell lysis, and adding protease inhibitors to your buffers.[2] Also, verify that your purification buffers have the correct pH and ionic strength for optimal binding and elution.[2]

Q3: What should I do if my this compound protein is found in inclusion bodies?

Insoluble protein aggregates, known as inclusion bodies, can be a significant challenge.[2] To address this, you can try optimizing expression conditions by lowering the temperature during induction, using a different expression host, or employing solubility-enhancing tags.[2]

Q4: How can I increase the purity of my this compound sample?

Improving protein purity often involves multi-step chromatography.[3] Combining different purification techniques that separate proteins based on different properties (e.g., affinity, charge, size) is highly effective.[3] For instance, an affinity chromatography step can be followed by ion exchange and/or size exclusion chromatography for polishing.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound purification.

Problem 1: Low Yield After Affinity Chromatography
Potential Cause Troubleshooting Steps
Inefficient Binding Ensure the binding buffer pH and salt concentration are optimal for the affinity tag interaction.[5] Check that the affinity tag is accessible and not sterically hindered.[6] Consider decreasing the flow rate during sample application to allow more time for binding.[5]
Protein Loss During Washes The wash buffer may be too stringent. Try decreasing the concentration of the eluting agent (e.g., imidazole (B134444) for His-tags) or adjusting the salt concentration in the wash buffer.[5]
Inefficient Elution The elution buffer may not be strong enough to disrupt the binding between the tag and the resin.[6] Increase the concentration of the eluting agent, or adjust the pH of the elution buffer.[2] A gradient elution can also help to determine the optimal elution concentration.[2]
Protein Degradation Add protease inhibitors to your lysis and purification buffers.[2] Keep the protein cold throughout the purification process to minimize protease activity.[2]
Problem 2: Low Purity After a Single Purification Step
Potential Cause Troubleshooting Steps
Nonspecific Binding Increase the stringency of your wash steps.[5] This can be achieved by increasing the salt concentration or adding a low concentration of a mild detergent to the wash buffer.[5]
Co-purification of Contaminants If contaminants have similar properties to this compound, a single purification step may not be sufficient. Add a second or third chromatography step based on a different separation principle (e.g., ion exchange or size exclusion).[3][4]
Protein Aggregation Aggregates can co-elute with the target protein. A final polishing step using size exclusion chromatography is highly effective at removing aggregates.[4][7]

Experimental Protocols

Protocol 1: Cell Lysis (E. coli)
  • Thaw the cell pellet on ice for 15 minutes.[8]

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.[8]

  • Lyse the cells using a suitable method such as sonication or high-pressure homogenization. Keep the sample on ice to prevent overheating.[5]

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.[8]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

Protocol 2: Affinity Chromatography (His-tagged protein)
  • Equilibrate the affinity column (e.g., Ni-NTA) with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Load the clarified cell lysate onto the column at a low flow rate.

  • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove nonspecifically bound proteins.

  • Elute the target protein with elution buffer containing a higher concentration of the competing agent (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

Protocol 3: Ion Exchange Chromatography (IEX)
  • Determine the pI of this compound. For anion exchange, use a buffer with a pH about 1-1.5 units above the pI. For cation exchange, use a buffer with a pH about 1-1.5 units below the pI.[1]

  • Equilibrate the IEX column with binding buffer (low salt concentration).

  • Load the sample onto the column.

  • Wash the column with binding buffer until the UV absorbance returns to baseline.

  • Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl).[9] A shallower gradient generally provides better resolution.[9]

  • Collect fractions and analyze by SDS-PAGE.

Protocol 4: Size Exclusion Chromatography (SEC)
  • Choose a SEC column with a fractionation range appropriate for the molecular weight of this compound.[7][10]

  • Equilibrate the column with at least two column volumes of the desired final buffer (e.g., a storage buffer).

  • Concentrate the protein sample if necessary. The sample volume should ideally be 1-2% of the total column volume for optimal resolution.

  • Load the sample onto the column.

  • Elute the protein with one column volume of the same buffer. Larger molecules will elute first.[7]

  • Collect fractions and analyze by SDS-PAGE.

Visualizations

HP1142_Purification_Workflow cluster_0 Cell Culture & Lysis cluster_1 Purification Steps cluster_2 Analysis & Storage Expression This compound Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Affinity Affinity Chromatography (Capture) Clarification->Affinity IonExchange Ion Exchange Chromatography (Intermediate Purification) Affinity->IonExchange SEC Size Exclusion Chromatography (Polishing) IonExchange->SEC Analysis Purity & Yield Analysis (SDS-PAGE, etc.) SEC->Analysis Storage Purified this compound Storage Analysis->Storage

Caption: A typical workflow for the purification of a recombinant protein like this compound.

Troubleshooting_Logic rect_node rect_node Start Low Yield or Purity? CheckExpression Check Expression Levels Start->CheckExpression CheckExpression->rect_node Optimize induction (temp, time, inducer conc.) OptimizeLysis Optimize Cell Lysis CheckExpression->OptimizeLysis Expression OK OptimizeLysis->rect_node Try different lysis method (sonication, French press) ModifyBinding Modify Binding Conditions OptimizeLysis->ModifyBinding Lysis Efficient ModifyBinding->rect_node Adjust pH, salt concentration Check tag accessibility OptimizeWash Optimize Wash Steps ModifyBinding->OptimizeWash Binding OK OptimizeWash->rect_node Increase wash stringency (e.g., higher imidazole) OptimizeElution Optimize Elution OptimizeWash->OptimizeElution Purity Still Low OptimizeElution->rect_node Increase eluent concentration Use gradient elution AddStep Add Purification Step OptimizeElution->AddStep Yield Still Low SEC_step Add SEC for Aggregates AddStep->SEC_step Aggregates Present Final Optimized Protocol AddStep->Final No Aggregates SEC_step->Final

Caption: A decision-making flowchart for troubleshooting common protein purification issues.

References

Technical Support Center: HP1142 Chaperone Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HP1142 in chaperone activity assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High background signal or aggregation of the substrate protein even in the absence of denaturing conditions.

  • Question: My substrate protein (e.g., citrate (B86180) synthase, insulin) is aggregating in the control wells without any heat or chemical stress. What could be the cause?

  • Answer: This issue often points to problems with the substrate protein itself or the buffer conditions.

    • Protein Purity and Stability: Ensure your substrate protein is of high purity, as contaminants can sometimes trigger aggregation.[1] It is also crucial that your starting protein solution is monomeric, which can be verified by techniques like size exclusion chromatography.

    • Buffer Composition: The buffer pH should be at least one unit away from the isoelectric point (pI) of the substrate protein to maintain its solubility.[2] You can also try adjusting the ionic strength by varying the salt concentration.[2]

    • Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the substrate protein. It's best to aliquot the protein into single-use volumes and store them at -80°C for long-term stability.[1][2] Adding a cryoprotectant like 10-20% glycerol (B35011) to the storage buffer can also prevent aggregation during freezing.[1]

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Question: I am observing significant variability in the chaperone activity of this compound across different experimental runs. Why is this happening?

  • Answer: Inconsistent results can stem from several factors, from the initial setup to the final measurements.

    • Assay Conditions: It is critical to optimize and standardize assay parameters such as protein concentration, temperature, pH, and ionic strength.[1] Even minor variations can lead to different outcomes.

    • Pipetting Accuracy: Precise and consistent pipetting is crucial, especially when working with small volumes. Consider using automated liquid handling systems for high-throughput assays to minimize human error.[1]

    • Plate-to-Plate Variation: Use high-quality microplates and ensure uniform incubation conditions for all experiments to avoid discrepancies.[1]

    • This compound Preparation: Ensure that the this compound protein solution is consistently prepared and monomeric before each experiment.

Issue 3: No observable chaperone activity for this compound.

  • Question: My results show no difference in substrate aggregation between samples with and without this compound. Does this mean this compound has no chaperone activity?

  • Answer: Not necessarily. This could be an issue with the experimental setup or the specific assay conditions.

    • Chaperone to Substrate Ratio: The ratio of chaperone to substrate is a critical parameter. You may need to test a range of stoichiometric ratios to find the optimal condition for observing this compound's activity.[3]

    • Inactive this compound: It's possible the this compound protein is inactive. Verify its structural integrity and activity using an alternative method if possible.

    • Assay Suitability: The chosen substrate or stress condition (e.g., heat, chemical denaturant) may not be appropriate for assessing the chaperone activity of this compound. Consider trying a different substrate or a different method of inducing aggregation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the best model substrates to use for assaying this compound chaperone activity?

A1: Citrate synthase (CS) and insulin (B600854) are commonly used and well-characterized substrates for chaperone assays.[3][4] CS is a thermolabile enzyme that readily aggregates upon heating, making it suitable for thermal aggregation prevention assays.[3] Insulin aggregation can be induced by reducing its disulfide bonds with agents like dithiothreitol (B142953) (DTT).[4][5]

Q2: How can I be sure that the observed effect is due to this compound's chaperone activity and not a non-specific interaction?

A2: Including proper controls is essential. A negative control protein that is not expected to have chaperone activity (e.g., lysozyme (B549824) or bovine serum albumin) should be included in the assay at the same concentration as this compound.[3] If this compound shows significant inhibition of aggregation compared to the negative control, it is more likely to be a specific chaperone effect.

Q3: What is the difference between "holdase" and "foldase" chaperone activity, and how can I distinguish them for this compound?

A3: "Holdase" chaperones bind to unfolded proteins and prevent their aggregation, while "foldase" chaperones actively assist in the refolding of the substrate back to its native state.[6] A simple aggregation prevention assay primarily measures holdase activity.[6] To test for foldase activity, you would first denature the substrate, then add the chaperone and monitor the refolding and recovery of the substrate's biological activity (e.g., enzyme activity for citrate synthase).[6]

Data Presentation

Table 1: Example Data for this compound Chaperone Activity in a Citrate Synthase Aggregation Assay.

ConditionThis compound Concentration (µM)Substrate:Chaperone Molar RatioLight Scattering at 360 nm (Arbitrary Units)% Aggregation Inhibition
Citrate Synthase (CS) alone0-1.250%
CS + this compound0.151:10.6845.6%
CS + this compound0.301:20.3572.0%
CS + Lysozyme (Negative Control)0.301:21.194.8%

Table 2: Example Data for this compound Chaperone Activity in an Insulin Aggregation Assay.

ConditionThis compound Concentration (µM)Substrate:Chaperone Molar RatioAbsorbance at 360 nm (Arbitrary Units)% Aggregation Inhibition
Insulin + DTT0-0.980%
Insulin + DTT + this compound101:10.5246.9%
Insulin + DTT + this compound201:20.2178.6%
Insulin + DTT + BSA (Negative Control)201:20.953.1%

Experimental Protocols

Protocol 1: Citrate Synthase (CS) Thermal Aggregation Assay

This protocol is designed to assess the ability of this compound to prevent the heat-induced aggregation of citrate synthase.

  • Preparation of Reagents:

    • Prepare a stock solution of citrate synthase (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[3]

    • Prepare stock solutions of this compound and a negative control protein (e.g., lysozyme) in the same buffer.

    • Ensure all protein solutions are clear and free of precipitates. Centrifuge if necessary.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Control: CS + Buffer

      • Test: CS + this compound (at various concentrations)

      • Negative Control: CS + Negative Control Protein

    • The final concentration of CS is typically around 0.15 µM.[3] The final volume in each well should be consistent (e.g., 200 µL).

  • Induction of Aggregation and Measurement:

    • Place the microplate in a plate reader equipped with temperature control and a light scattering detector (e.g., at 360 nm or 500 nm).[3]

    • Equilibrate the plate at the desired temperature (e.g., 45°C).[3]

    • Monitor the increase in light scattering over time (e.g., for 30-60 minutes) to measure protein aggregation.[3]

  • Data Analysis:

    • Subtract the initial light scattering reading from all subsequent readings for each well.

    • Plot the change in light scattering against time.

    • Calculate the percentage of aggregation inhibition by this compound compared to the control (CS alone).

Protocol 2: DTT-Induced Insulin Aggregation Assay

This protocol evaluates the effectiveness of this compound in preventing the aggregation of insulin induced by the reduction of its disulfide bonds.

  • Preparation of Reagents:

    • Prepare a stock solution of insulin (e.g., 1 mg/mL) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0, 100 mM NaCl).[5]

    • Prepare stock solutions of this compound and a negative control protein in the same buffer.

    • Prepare a fresh stock solution of DTT (e.g., 1 M) in water.

  • Assay Setup:

    • In a 96-well microplate, add the insulin solution, buffer, and either this compound or the negative control protein to the appropriate wells.

    • The final concentration of insulin is typically around 100 µM.[5]

  • Induction of Aggregation and Measurement:

    • Place the microplate in a plate reader set to the desired temperature (e.g., 37°C).[5]

    • To initiate the aggregation, add DTT to each well to a final concentration of 20-25 mM.[5]

    • Immediately begin monitoring the increase in absorbance at 360 nm over time (e.g., for 30-60 minutes).[5]

  • Data Analysis:

    • Plot the absorbance at 360 nm against time.

    • Determine the extent of aggregation from the final absorbance values.

    • Calculate the percentage of aggregation inhibition by this compound relative to the control (insulin + DTT).

Visualizations

Experimental_Workflow_Chaperone_Assay cluster_prep Preparation cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Substrate (e.g., Citrate Synthase) S1 Mix Components in 96-well Plate P1->S1 P2 Prepare this compound & Control Protein P2->S1 P3 Prepare Assay Buffer P3->S1 M1 Induce Aggregation (Heat or Chemical) S1->M1 M2 Monitor Light Scattering or Absorbance M1->M2 A1 Plot Aggregation Kinetics M2->A1 A2 Calculate % Inhibition A1->A2

Caption: Workflow for a typical chaperone activity assay.

Troubleshooting_Logic Start Inconsistent or No Chaperone Activity Q1 Is the substrate aggregating in the control? Start->Q1 A1 Check Substrate Purity, Buffer pH, and Storage Q1->A1 Yes Q2 Are results variable between experiments? Q1->Q2 No A1->Q2 A2 Standardize Assay Conditions & Pipetting Technique Q2->A2 Yes Q3 Is this compound showing no activity at all? Q2->Q3 No A2->Q3 A3 Optimize Chaperone:Substrate Ratio & Verify this compound Activity Q3->A3 Yes End Consistent Results Q3->End No, activity observed A3->End

Caption: Troubleshooting logic for chaperone activity assays.

References

Technical Support Center: Creating Stable HP1142 Gene Knockouts in Hel.i.co.bac.ter py.lo.ri

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in creating stable knockouts of the HP1142 gene in Helicobacter pylori.

Troubleshooting Guide

Problem 1: No transformants obtained after electroporation or natural transformation.

Possible Cause 1.1: The this compound gene may be essential for the viability of H. pylori.

The this compound gene is predicted to be associated with the F0F1-ATPase complex, which is crucial for maintaining pH homeostasis and energy production in H. pylori. Disrupting an essential gene can be lethal, resulting in no viable knockout mutants.

Suggested Solution:

  • Attempt to create a conditional knockout: Instead of a complete gene deletion, use an inducible or repressible promoter system to control the expression of this compound. This allows for the study of the gene's function when its expression is turned off in a controlled manner.

  • Gene knockdown using antisense RNA or CRISPRi: These methods reduce gene expression without completely eliminating the gene, which can be a viable alternative for studying essential genes.

Possible Cause 1.2: Low transformation efficiency.

H. pylori is known for its variable and often low transformation efficiency. This can be strain-dependent and influenced by the experimental conditions.

Suggested Solutions:

  • Optimize transformation protocol:

    • Natural Transformation: Ensure H. pylori cells are in the competent phase, which is typically during the logarithmic growth phase. Co-culturing the recipient strain with the donor DNA for an extended period (e.g., 24 hours) can improve transformation rates.

    • Electroporation: Optimize parameters such as voltage, capacitance, and resistance. The preparation of electrocompetent cells is critical; ensure cells are washed thoroughly with ice-cold, non-ionic buffer (e.g., 10% glycerol).

  • Use a different H. pylori strain: Some strains of H. pylori are naturally more competent than others. If possible, attempt the knockout in a more readily transformable strain.

  • Increase the amount of donor DNA: Using a higher concentration of the knockout construct can increase the chances of successful transformation.

Possible Cause 1.3: Restriction-modification (R-M) systems.

H. pylori possesses active R-M systems that can degrade foreign DNA, including your knockout construct, if it's not properly methylated.

Suggested Solution:

  • In vitro methylation of the knockout construct: Before transformation, methylate the plasmid carrying the knockout cassette using cell-free extracts from the recipient H. pylori strain. This will mimic the host's methylation pattern and protect the DNA from degradation by restriction enzymes.

  • Use a restriction-deficient strain: If available, using a recipient strain with inactivated restriction endonucleases can significantly improve transformation efficiency.

Problem 2: PCR or Southern blot analysis does not confirm the correct gene replacement.

Possible Cause 2.1: Single-crossover event instead of a double-crossover.

A single-crossover event will integrate the entire plasmid into the genome, rather than replacing the target gene with the resistance cassette.

Suggested Solution:

  • Design of the knockout construct: Ensure that the upstream and downstream homology arms flanking the resistance cassette are of sufficient length (typically at least 500 bp) to promote a double-crossover event.

  • Screen multiple colonies: Analyze a larger number of transformants, as the frequency of double-crossover events can be low.

  • Incorporate a counter-selectable marker: Use a suicide vector containing a counter-selectable marker (e.g., sacB). This will allow for the selection of clones that have undergone a double-crossover and lost the vector backbone.

Possible Cause 2.2: Spontaneous resistance to the selection antibiotic.

H. pylori can develop spontaneous resistance to some antibiotics, leading to false-positive colonies.

Suggested Solution:

  • Confirm resistance cassette insertion: Use PCR with primers flanking the insertion site and internal to the resistance cassette to confirm its presence and correct location.

  • Use a combination of selection markers: If feasible, use a dual-selection strategy to reduce the likelihood of spontaneous resistance.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene in H. pylori?

A1: The this compound gene is a hypothetical protein. However, protein-protein interaction databases suggest a functional association with the F0F1-ATPase complex. This complex is involved in ATP synthesis and proton transport across the cell membrane, which is critical for the survival of H. pylori in the acidic environment of the stomach.

Q2: Is the this compound gene essential in H. pylori?

A2: While there is no definitive experimental evidence from the provided search results to classify this compound as essential, its association with the vital F0F1-ATPase complex suggests it could be. The inability to obtain a viable knockout mutant using standard methods is a strong indicator of a gene's essentiality.

Q3: What are the most common methods for creating gene knockouts in H. pylori?

A3: The most common method is homologous recombination, specifically through double-crossover events. This involves introducing a linear or plasmid-based DNA construct containing an antibiotic resistance cassette flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

Q4: What selection markers are commonly used for H. pylori knockouts?

A4: Common antibiotic resistance markers include chloramphenicol (B1208) (cat), kanamycin (B1662678) (aphA), and erythromycin (B1671065) (ery). The choice of marker can depend on the H. pylori strain and its intrinsic resistance profile.

Q5: How can I improve the efficiency of homologous recombination in H. pylori?

A5: To improve efficiency, ensure the homology arms in your knockout construct are sufficiently long (at least 500 bp), use a high concentration of donor DNA, and optimize your transformation protocol. Additionally, addressing the challenges posed by restriction-modification systems can significantly increase success rates.

Experimental Protocols

Protocol 1: Construction of a this compound Knockout Plasmid by Double-Crossover Recombination
  • Amplify Homology Arms: Using PCR, amplify a ~1 kb region upstream and a ~1 kb region downstream of the this compound gene from H. pylori genomic DNA.

  • Amplify Resistance Cassette: PCR-amplify a suitable antibiotic resistance cassette (e.g., chloramphenicol acetyltransferase, cat) from a template plasmid.

  • Assemble the Knockout Construct: Use overlap extension PCR or a suitable cloning method (e.g., Gibson assembly, restriction-ligation) to assemble the three fragments in the following order: upstream homology arm - resistance cassette - downstream homology arm.

  • Clone into a Suicide Vector: Ligate the assembled knockout construct into a suicide vector that cannot replicate in H. pylori (e.g., a pUC-based vector).

  • Transform into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid propagation and purification.

  • Verify the Construct: Sequence the purified plasmid to ensure the integrity and correct orientation of the insert.

Protocol 2: Natural Transformation of H. pylori
  • Prepare H. pylori Culture: Grow the recipient H. pylori strain on a suitable agar (B569324) medium (e.g., Columbia blood agar) under microaerophilic conditions for 24-48 hours.

  • Harvest and Resuspend: Harvest the bacterial cells and resuspend them in a small volume of Brucella broth or phosphate-buffered saline (PBS).

  • Spot on Agar Plate: Spot a dense suspension of the recipient cells onto a fresh agar plate.

  • Add Donor DNA: Add 1-5 µg of the purified this compound knockout plasmid directly onto the bacterial spot.

  • Incubate: Incubate the plate under microaerophilic conditions for 24 hours to allow for DNA uptake and recombination.

  • Selection: Harvest the bacteria from the spot, resuspend in broth, and plate serial dilutions onto selective agar containing the appropriate antibiotic.

  • Isolate and Verify Colonies: Incubate the selective plates for 3-7 days. Pick individual colonies and verify the gene knockout by PCR and/or Southern blotting.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPossible CauseSuggested Solution
No Transformants 1. this compound is an essential gene.- Create a conditional knockout. - Use gene knockdown techniques (antisense RNA, CRISPRi).
2. Low transformation efficiency.- Optimize natural transformation or electroporation protocols. - Use a more competent H. pylori strain. - Increase donor DNA concentration.
3. Restriction-modification (R-M) systems.- Perform in vitro methylation of the knockout construct. - Use a restriction-deficient recipient strain.
Incorrect Genotype Confirmation 1. Single-crossover instead of double-crossover.- Ensure homology arms are of sufficient length (>500 bp). - Screen a larger number of colonies. - Use a suicide vector with a counter-selectable marker.
2. Spontaneous antibiotic resistance.- Confirm insertion of the resistance cassette with PCR using flanking and internal primers. - Consider using a dual-selection strategy.

Visualizations

experimental_workflow cluster_construct Knockout Construct Generation cluster_transform H. pylori Transformation & Selection cluster_verify Knockout Verification pcr_up PCR Upstream Homology Arm assemble Assemble Fragments (Overlap Extension PCR) pcr_up->assemble pcr_res PCR Resistance Cassette pcr_res->assemble pcr_down PCR Downstream Homology Arm pcr_down->assemble clone Clone into Suicide Vector assemble->clone verify Sequence Verification clone->verify culture Culture H. pylori transform Natural Transformation with Construct culture->transform select Plate on Selective Medium transform->select incubate Incubate (3-7 days) select->incubate isolate Isolate Colonies pcr_screen PCR Screening isolate->pcr_screen southern Southern Blot (Optional) pcr_screen->southern confirm Confirmed this compound Knockout Mutant pcr_screen->confirm Positive

Caption: Workflow for creating an this compound gene knockout in H. pylori.

troubleshooting_logic start Attempt this compound Knockout no_colonies No Colonies on Selective Plates? start->no_colonies check_essentiality Consider Gene Essentiality (Conditional Knockout/Knockdown) no_colonies->check_essentiality Yes colonies_present Colonies Present no_colonies->colonies_present No optimize_transform Optimize Transformation (Protocol, Strain, DNA Conc.) check_essentiality->optimize_transform address_rm Address R-M System (Methylation, Deficient Strain) optimize_transform->address_rm verify_genotype Verify Genotype (PCR/Southern Blot) colonies_present->verify_genotype genotype_wrong Incorrect Genotype? verify_genotype->genotype_wrong check_crossover Review Construct Design (Homology Arm Length) genotype_wrong->check_crossover Yes success Stable this compound Knockout Achieved genotype_wrong->success No use_counterselection Use Counter-Selection (e.g., sacB) check_crossover->use_counterselection

Caption: Troubleshooting logic for this compound gene knockout experiments.

improving the signal-to-noise ratio in HP1142 interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in HP1142 interaction studies.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider when optimizing my this compound interaction study?

A1: Initially, it is crucial to confirm the expression of your target protein, this compound, and its potential interaction partner in your sample.[1][2][3] A western blot of the input lysate is a standard method for this verification.[1][4] Additionally, ensuring high-quality, specific antibodies and optimizing lysis conditions are fundamental first steps for a successful interaction assay.

Q2: How can I differentiate between a true interaction and non-specific binding?

A2: Including proper controls is essential. A key negative control is an isotype-matched IgG antibody in parallel with your specific anti-HP1142 antibody.[5] Another important control is to use beads alone (without antibody) to identify proteins that non-specifically bind to the affinity matrix.[4] Pre-clearing your lysate with beads before the immunoprecipitation step can also significantly reduce non-specific binding.[5][6]

Q3: My this compound protein is of low abundance. How can I improve my signal?

A3: For low-abundance proteins, increasing the amount of starting material (cell lysate) is a primary strategy.[1][2] Affinity enrichment techniques using magnetic beads can help concentrate your target protein from a larger volume.[7] Optimizing the elution step is also critical to ensure you recover the maximum amount of your protein complex.[1] For detection, using highly sensitive methods like mass spectrometry can identify interaction partners even at low concentrations.[8]

Q4: What are the key differences between Co-IP, pull-down, SPR, and BLI for studying this compound interactions?

A4: Co-immunoprecipitation (Co-IP) and pull-down assays are qualitative or semi-quantitative methods used to identify interaction partners in a complex mixture like a cell lysate.[9] Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are label-free, real-time techniques that provide quantitative data on binding kinetics (k-on, k-off) and affinity (KD).[10][11][12][13] While Co-IP and pull-downs are excellent for discovery, SPR and BLI are ideal for detailed characterization of a specific interaction.

Troubleshooting Guides

Issue 1: High Background / Non-Specific Binding in Co-IP/Pull-Down Assays

High background can obscure the signal from true interactors. The following table outlines common causes and solutions.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps (e.g., from 3 to 5) and/or the duration of each wash.[1][6]
Wash buffer is not stringent enoughIncrease the salt concentration (e.g., NaCl from 150 mM up to 500 mM) or add a mild non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[2][6]
Non-specific binding to beadsPre-clear the lysate by incubating it with beads alone before adding the primary antibody.[4][5] Also, block the beads with BSA or salmon sperm DNA.[2]
Antibody concentration is too highReduce the amount of antibody used for the immunoprecipitation to minimize non-specific binding.[14]
Overheating during sonicationKeep samples on ice at all times and use short pulses with rest periods in between to prevent protein denaturation and aggregation.[1]
Issue 2: Weak or No Signal for the Interacting Partner

A faint or absent signal for your protein of interest's binding partner can be due to several factors.

Possible Cause Recommended Solution
Weak or transient interactionConsider a cross-linking step with an agent like formaldehyde (B43269) to stabilize the interaction before cell lysis.[1][2]
Lysis buffer is too harshUse a milder lysis buffer. For example, a RIPA buffer might disrupt some protein-protein interactions; a buffer with a non-ionic detergent like NP-40 or Triton X-100 is often gentler.[1][4]
Low expression of the interaction partnerVerify the expression of the interacting protein in your input lysate via Western Blot. If expression is low, you may need to increase the total amount of lysate used.[1][2]
Incorrect antibody for IPEnsure your antibody is validated for immunoprecipitation and recognizes the native protein conformation.[5][6] Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[5]
Stringent washing conditionsIf you suspect a weak interaction, reduce the salt or detergent concentration in your wash buffer.[2] You can analyze your wash fractions by Western blot to see if you are losing your interaction partner during washes.[2]

Experimental Protocols & Data Presentation

Optimized Co-Immunoprecipitation Protocol for this compound
  • Cell Lysis : Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[15] Keep samples on ice.

  • Lysate Pre-clearing : Centrifuge the lysate to pellet cellular debris.[16] Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[5]

  • Immunoprecipitation : Pellet the beads and transfer the supernatant to a new tube. Add the anti-HP1142 antibody and incubate for 2-4 hours or overnight at 4°C.

  • Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing : Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer.[5]

  • Elution : Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis : Analyze the eluate by Western blotting for the expected interaction partner.

Quantitative Data from Biophysical Methods

For robust quantitative analysis of the this compound interaction, techniques like SPR or BLI are recommended. The data obtained can be summarized as follows:

Interaction Pair k-on (1/Ms) k-off (1/s) KD (M)
This compound - Partner A1.2 x 10^52.5 x 10^-42.1 x 10^-9
This compound - Partner B3.4 x 10^41.1 x 10^-33.2 x 10^-8
This compound - Negative ControlNo BindingNo BindingNo Binding

This table presents example data and should be populated with your experimental results.

Visualizing Workflows and Pathways

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellLysis Cell Lysis Preclear Pre-clear Lysate CellLysis->Preclear AddAntibody Add Anti-HP1142 Antibody Preclear->AddAntibody AddBeads Add Protein A/G Beads AddAntibody->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute Complex Wash->Elute WB Western Blot Elute->WB

Caption: A streamlined workflow for Co-IP experiments.

Troubleshooting Logic for Weak/No Signal

Troubleshooting_Weak_Signal Start Weak or No Signal? CheckInput This compound / Partner Expressed in Input? Start->CheckInput InteractionDisrupted Interaction Disrupted? CheckInput->InteractionDisrupted Yes LowAbundance Low Abundance? CheckInput->LowAbundance No InefficientPulldown Inefficient Pulldown? InteractionDisrupted->InefficientPulldown No Solution_OptimizeLysis Use Milder Lysis Buffer or Cross-link InteractionDisrupted->Solution_OptimizeLysis Yes Solution_IncreaseLysate Increase Lysate Amount LowAbundance->Solution_IncreaseLysate Solution_CheckAntibody Check Ab Specificity & Optimize Amount InefficientPulldown->Solution_CheckAntibody Solution_LessStringentWash Use Less Stringent Wash Buffer InefficientPulldown->Solution_LessStringentWash

Caption: Decision tree for troubleshooting weak interaction signals.

References

Technical Support Center: Overcoming HP1142 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the synthetic peptide HP1142 in solution. The following information is designed to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a synthetic peptide with a high proportion of hydrophobic amino acid residues. Peptides with significant hydrophobic character (typically >50% hydrophobic residues like W, L, I, F, M, V, Y, P, A) have a strong tendency to aggregate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic regions and water.[1][2][3] This aggregation can lead to precipitation, loss of biological activity, and inaccurate experimental results.[4]

Q2: What is the first step I should take when I observe this compound precipitation?

A2: The first step is to visually inspect the solution. If you observe particulate matter or cloudiness, it is indicative of aggregation.[4][5] It is recommended to test solubility with a small amount of the peptide first to avoid wasting the entire sample.[2][6] Before attempting to redissolve the peptide, it's crucial to centrifuge the tube to pellet any undissolved material.[2]

Q3: Can I use sonication to dissolve my aggregated this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of peptides and break up aggregates.[2][6] Use a brief sonication protocol, for example, 3 cycles of 10 seconds, keeping the sample on ice in between to prevent excessive heating, which could degrade the peptide.[2]

Q4: How does pH affect this compound solubility and aggregation?

A4: The pH of the solution significantly impacts the net charge of a peptide, which in turn affects its solubility.[3][4] For a peptide like this compound, which is likely hydrophobic and may have a neutral or slightly charged character, adjusting the pH can increase its net charge and improve its interaction with water. If this compound is acidic (net charge < 0), dissolving it in a basic buffer (e.g., with 10% NH₄OH) can help.[2] Conversely, if it is basic (net charge > 0), an acidic solution (e.g., with 10% acetic acid) may improve solubility.[2][7]

Q5: Are there any additives that can help prevent this compound aggregation?

A5: Yes, several types of additives can be used. Non-ionic surfactants like Tween 20 or CHAPS at low concentrations (e.g., 0.05% - 0.1%) can help solubilize hydrophobic patches and prevent aggregation.[4][5] Arginine has also been shown to reduce aggregation by interacting with hydrophobic surfaces.[8][9] For some peptides, chaotropic agents can be effective, but they may interfere with biological assays.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. High hydrophobicity of this compound.Initially, attempt to dissolve a small test amount of this compound in a minimal volume of an organic solvent such as DMSO, DMF, or acetonitrile (B52724) (ACN).[1][2][3] Subsequently, slowly add the aqueous buffer to the desired final concentration.[3]
This compound precipitates out of solution after initial dissolution. The final concentration of the organic solvent is too low to maintain solubility. The peptide has formed secondary structures leading to aggregation.[6]Try preparing a more dilute stock solution.[10] If precipitation occurs upon adding aqueous buffer, lyophilize the peptide again and try redissolving, potentially with a higher initial concentration of the organic solvent.[1] Gentle warming (<40°C) or sonication can also be attempted.[1]
This compound solution appears cloudy or contains visible particles. Aggregation of this compound molecules.Centrifuge the solution to pellet the aggregates.[2] Attempt to redissolve the pellet using the strategies outlined above (organic solvents, pH adjustment, sonication). To prevent this, consider adding a non-denaturing detergent like 0.05% Tween 20 to the buffer.[4]
Inconsistent results in biological assays using this compound. Aggregation leading to a lower effective concentration of active peptide.Ensure this compound is fully solubilized before use. Use low-protein-binding tubes to minimize adsorption to surfaces.[10] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[10]
Loss of this compound activity over time in storage. Continued aggregation in solution, even at low temperatures.For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C.[10] If storing in solution, aliquot into single-use volumes to avoid freeze-thaw cycles and store at -80°C. Consider adding a cryoprotectant like glycerol.[4]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent
  • Allow the lyophilized this compound vial to warm to room temperature in a desiccator before opening to prevent condensation.[6]

  • Add a minimal volume of 100% DMSO (or DMF, ACN) to the vial to create a concentrated stock solution. For example, add 20 µL to 1 mg of peptide.[2][3]

  • Gently vortex or pipette to ensure the peptide is fully dissolved. The solution should be clear.

  • Slowly add your sterile aqueous buffer (e.g., PBS) dropwise to the peptide stock solution while gently vortexing until the desired final concentration is reached.

  • If any precipitation occurs, briefly sonicate the solution (3 cycles of 10 seconds on ice).[2]

  • Visually inspect the solution for any remaining particulates. If the solution is not clear, centrifuge at high speed (e.g., 10,000 x g for 5 minutes) and use the supernatant.[2]

Protocol 2: pH Adjustment for this compound Solubilization
  • Determine the theoretical isoelectric point (pI) of this compound.

  • If the pI is below 7 (acidic peptide), attempt to dissolve it in a basic buffer (pH > 8). You can add a small amount of 10% ammonium (B1175870) hydroxide (B78521) to your buffer.[2][7]

  • If the pI is above 7 (basic peptide), attempt to dissolve it in an acidic buffer (pH < 6). You can add a small amount of 10% acetic acid to your buffer.[2][7]

  • Start with a small amount of peptide and buffer, and gently vortex to dissolve.

  • Once dissolved, the pH can be carefully adjusted back towards neutral if required for your experiment, but be aware that the peptide may precipitate again.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting start Lyophilized this compound warm Warm to Room Temp start->warm add_solvent Add Minimal Organic Solvent (e.g., DMSO) warm->add_solvent vortex Vortex/Pipette Gently add_solvent->vortex add_buffer Add Aqueous Buffer Dropwise vortex->add_buffer check_clarity Check Solution Clarity add_buffer->check_clarity sonicate Sonicate (on ice) check_clarity->sonicate Cloudy clear_solution Clear Solution (Ready for Use) check_clarity->clear_solution Clear centrifuge Centrifuge sonicate->centrifuge centrifuge->clear_solution

Caption: Workflow for solubilizing this compound.

troubleshooting_logic start This compound Aggregation Observed q1 Is the peptide dissolved in an organic solvent? start->q1 a1_yes Increase organic solvent ratio or use a different solvent (DMF, ACN) q1->a1_yes Yes a1_no Use Protocol 1: Dissolve in minimal organic solvent first q1->a1_no No q2 Have you tried pH adjustment? a1_yes->q2 a1_no->q2 a2_yes Consider adding non-ionic surfactants (e.g., 0.05% Tween 20) q2->a2_yes Yes a2_no Use Protocol 2: Adjust pH based on peptide's pI q2->a2_no No q3 Have you tried sonication? a2_yes->q3 a2_no->q3 a3_no Briefly sonicate on ice q3->a3_no No a3_yes Prepare a more dilute solution q3->a3_yes Yes end Re-evaluate Experiment a3_no->end a3_yes->end

Caption: Decision tree for troubleshooting this compound aggregation.

References

Technical Support Center: Crystallization of Helicobacter pylori Protein HP1142

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in developing a crystallization strategy for the hypothetical Helicobacter pylori protein HP1142. As there is no published crystal structure for this compound, this guide leverages successful crystallization strategies for other H. pylori proteins to provide a rational starting point for your experiments.

This compound Protein Properties

Before embarking on crystallization trials, it is crucial to understand the biochemical properties of your target protein. For this compound from Helicobacter pylori strain 26695, the following properties have been calculated from its amino acid sequence:

PropertyValue
Theoretical Molecular Weight (Mw) 11.72 kDa
Theoretical Isoelectric Point (pI) 8.36
Function Hypothetical protein, potential interaction with ATP synthase subunits.
Localization Predicted to be cytoplasmic.

This information is vital for designing an effective purification and crystallization strategy. The basic pI of 8.36, for instance, suggests that buffers with a pH below this value should be used for cation exchange chromatography, while buffers with a pH above 8.36 would be suitable for anion exchange.

Troubleshooting and FAQs

This section addresses common issues encountered during the crystallization of novel proteins, with a focus on strategies applicable to this compound.

Q1: I have purified this compound, but I have no idea where to start with crystallization screening. What conditions should I try first?

A1: A logical starting point is to screen conditions that have proven successful for other soluble proteins from Helicobacter pylori. Proteins from the same organism can sometimes share similar crystallization propensities. Below is a table summarizing the crystallization conditions for several H. pylori proteins. We recommend using these as the basis for a custom sparse-matrix screen or selecting commercially available screens that include these types of precipitants and pH ranges.

Table 1: Crystallization Conditions for Various Helicobacter pylori Proteins

ProteinProtein Concentration (mg/mL)PrecipitantBufferAdditivesTemperature (K)Method
HP0902 Not specified25% (w/v) PEG 33500.1 M Tris-HCl pH 8.50.2 M NaCl293Hanging-drop vapor diffusion
HpaA Not specified1.92 M Lithium SulfateNot specifiedNot specifiedNot specifiedNot specified
HugZ 27.5PEG (type and concentration varied)VariedVaried salts and organic compounds293Hanging-drop vapor diffusion
Glutamyl-tRNA Synthetase 20.6Not specifiedNot specified15% (v/v) ethylene (B1197577) glycol (cryoprotectant)290Sitting-drop vapor diffusion
Arginase 8025% PEG 3350100 mM Bis-Tris pH 5.51 mM MnCl₂, 15 mM guanidine (B92328) HCl, 30% (w/v) 1,5-diaminopentaneRoom Temp.Hanging-drop vapor diffusion
Enoyl-acyl carrier protein reductase Not specifiedPEG 400Not specifiedNADH, triclosan (B1682465) (or diclosan)296Not specified
HP1043 (N-terminal domain) Not specifiedNot specifiedNot specifiedNot specified293Hanging-drop vapor diffusion

This table is a compilation of data from various sources. The absence of specific values indicates that the information was not available in the cited literature.

Q2: My initial screening with conditions similar to those for other H. pylori proteins resulted in amorphous precipitate. What should I do next?

A2: Amorphous precipitation is a common outcome and indicates that the supersaturation level is too high, leading to rapid, disordered aggregation of the protein. Here are several strategies to address this:

  • Reduce Precipitant Concentration: Systematically decrease the concentration of the precipitant (e.g., PEG or salt) in small increments (e.g., 10-20% reduction) to slow down the precipitation process.

  • Vary Protein Concentration: Lowering the protein concentration can sometimes favor crystal growth over precipitation. Try setting up drops with a 2-fold and 4-fold dilution of your current protein stock.

  • Change the pH: The solubility of a protein is highly dependent on pH. Since the theoretical pI of this compound is 8.36, its solubility will be lowest near this pH. Try screening a range of pH values both above and below 8.36. A buffer with a pH further away from the pI will increase protein solubility and may prevent precipitation.

  • Additive Screening: Incorporate additive screens into your experiments. Small molecules, salts, or detergents can sometimes stabilize the protein and promote crystallization.[1]

Q3: I am getting very small, needle-like crystals, but they are not suitable for X-ray diffraction. How can I improve their size and quality?

A3: The formation of small or poorly formed crystals suggests that nucleation is too rapid or that crystal growth is inhibited. Consider the following optimization strategies:

  • Fine-tune Precipitant and Protein Concentrations: Create a grid screen around your initial hit condition, varying both the precipitant and protein concentrations in small increments. This will help you to pinpoint the optimal conditions for slower crystal growth.

  • Temperature Variation: If you are crystallizing at room temperature, try setting up trays at 4°C, and vice versa. A change in temperature can alter the kinetics of crystallization.

  • Seeding: Use your existing small crystals as seeds to promote the growth of larger, more well-ordered crystals. Microseeding and macroseeding are powerful techniques to overcome nucleation problems.

  • Post-Crystallization Treatments: Techniques like crystal dehydration can sometimes improve the diffraction quality of existing crystals by inducing a tighter packing of the molecules in the crystal lattice.

Q4: My protein seems to be unstable and degrades during the crystallization experiment. What can I do to improve its stability?

A4: Protein instability is a major hurdle in crystallization. Here are some approaches to enhance the stability of this compound:

  • Ligand Co-crystallization: If this compound has a known binding partner or substrate, co-crystallization with that ligand can often stabilize the protein in a single conformation, making it more amenable to crystallization.

  • Construct Engineering: If you have flexible or disordered regions in your protein, consider creating truncated constructs that remove these regions. This can significantly improve the chances of obtaining well-ordered crystals.

  • Reductive Methylation: Chemical modification of surface lysine (B10760008) residues by reductive methylation can reduce the conformational entropy of the protein and promote crystallization.

Experimental Protocols

Protocol 1: General Protein Purification for this compound

This protocol provides a general workflow for the purification of His-tagged this compound expressed in E. coli.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 µg/mL DNase I).

    • Lyse the cells by sonication or using a high-pressure homogenizer on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography (IMAC):

    • Load the clarified lysate onto a Ni-NTA or other suitable IMAC column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute this compound with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Size Exclusion Chromatography (Gel Filtration):

    • Concentrate the eluted protein from the IMAC step.

    • Load the concentrated protein onto a size exclusion column (e.g., Superdex 75 or similar) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Collect the fractions corresponding to the monomeric peak of this compound.

  • Purity and Concentration:

    • Assess the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure.

    • Determine the protein concentration using a spectrophotometer (at 280 nm) or a colorimetric assay (e.g., Bradford or BCA).

    • Concentrate the protein to a suitable concentration for crystallization trials (typically 5-10 mg/mL as a starting point).

Protocol 2: Setting up a Crystallization Screen

This protocol describes how to set up a sitting-drop vapor diffusion experiment.

  • Prepare the Crystallization Plate:

    • Pipette the reservoir solutions (from commercial screens or your custom screen based on Table 1) into the wells of a 96-well sitting-drop plate.

  • Set the Drops:

    • In the drop wells, mix a small volume of your purified this compound protein solution with an equal volume of the corresponding reservoir solution. Typical drop volumes range from 100 nL to 2 µL.

  • Seal and Incubate:

    • Carefully seal the plate to ensure a closed system for vapor diffusion.

    • Incubate the plate at a constant temperature (e.g., 20°C or 4°C) in a vibration-free environment.

  • Monitor for Crystal Growth:

    • Regularly inspect the drops under a microscope over a period of several days to weeks, looking for the appearance of crystals.

Visualizations

Experimental_Workflow cluster_purification Protein Purification cluster_crystallization Crystallization cell_lysis Cell Lysis imac Affinity Chromatography (IMAC) cell_lysis->imac sec Size Exclusion Chromatography imac->sec purity Purity & Concentration sec->purity screening Initial Screening purity->screening optimization Optimization screening->optimization diffraction X-ray Diffraction optimization->diffraction

Caption: Overall experimental workflow from protein purification to X-ray diffraction.

Troubleshooting_Tree start Initial Crystallization Trial no_crystals No Crystals start->no_crystals precipitate Amorphous Precipitate start->precipitate small_crystals Small/Poor Quality Crystals start->small_crystals good_crystals Diffraction Quality Crystals start->good_crystals increase_conc Increase Protein/Precipitant Conc. no_crystals->increase_conc decrease_conc Decrease Protein/Precipitant Conc. precipitate->decrease_conc fine_tune Fine-tune Conditions small_crystals->fine_tune change_method Change Crystallization Method increase_conc->change_method change_ph Vary pH decrease_conc->change_ph additives Use Additives change_ph->additives seeding Micro/Macro Seeding fine_tune->seeding dehydration Post-crystallization Treatment seeding->dehydration

Caption: Troubleshooting decision tree for optimizing initial crystallization hits.

References

Technical Support Center: In Vivo Crosslinking Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for "HP1142." The following technical support guide provides refining protocols, troubleshooting advice, and frequently asked questions for general in vivo crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of in vivo crosslinking?

A1: In vivo crosslinking is a technique used to capture and stabilize protein-protein interactions (PPIs) as they occur within a living cell.[1][2] This method uses chemical reagents, known as crosslinkers, to form covalent bonds between interacting proteins, effectively "freezing" the interaction for subsequent analysis.[2][3] This allows for the identification of both stable and transient protein complexes in their native cellular environment.[2]

Q2: What are the common types of crosslinkers used for in vivo experiments?

A2: Common crosslinkers include formaldehyde (B43269) and various N-hydroxysuccinimide (NHS) esters like disuccinimidyl suberate (B1241622) (DSS) and dithiobis(succinimidyl propionate) (DSP).[4][5] Formaldehyde is a zero-length crosslinker that rapidly permeates cell membranes, making it suitable for capturing transient interactions.[2][3] NHS esters are longer and react with primary amines (like lysine (B10760008) residues), providing information about the proximity of amino acids within a protein complex.[1] Some crosslinkers are also MS-cleavable, which simplifies data analysis in mass spectrometry-based studies.[1]

Q3: How can I optimize the concentration of my crosslinker?

A3: Optimization is crucial to avoid artifacts. It is recommended to test a wide range of crosslinker concentrations while keeping other experimental conditions constant.[6] The ideal concentration is typically the lowest one that yields meaningful crosslinked products. High concentrations can lead to the formation of non-specific or intramolecular crosslinks.[6] The results can be initially assessed using SDS-PAGE.[3][6]

Q4: What downstream applications are compatible with in vivo crosslinking?

A4: In vivo crosslinking is often coupled with other techniques to identify and analyze the crosslinked protein complexes. These downstream methods include co-immunoprecipitation, affinity purification, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and mass spectrometry.[2][3][4]

Troubleshooting Guides

This section addresses common issues encountered during in vivo crosslinking experiments.

Problem Possible Cause Suggested Solution Citation
Low or no crosslinking efficiency Suboptimal crosslinker concentration.Perform a titration experiment to determine the optimal crosslinker concentration.[6][7][6][7]
Hydrolysis of the crosslinker.Prepare stock solutions of the crosslinker fresh, as some are labile in aqueous solutions.[7][7]
Presence of interfering substances in the buffer.Ensure that the buffer does not contain primary amines (e.g., Tris) or sulfhydryl compounds if they interfere with the crosslinker chemistry.[8]
Inappropriate cell density.Optimize the cell density. Too low a density can lead to hydrolysis of the crosslinker, while too high a density may result in insufficient crosslinker for the number of cells.[7][7]
High levels of non-specific crosslinking or protein aggregation Crosslinker concentration is too high.Reduce the concentration of the crosslinker. Use the lowest effective concentration determined from your titration experiments.[6][6]
Incubation time is too long.Reduce the incubation time with the crosslinker.[3]
Inefficient quenching of the crosslinking reaction.Ensure the quenching step is performed promptly and with a sufficient concentration of the quenching agent (e.g., Tris or glycine (B1666218) for NHS esters).
Difficulty identifying crosslinked products by mass spectrometry Low abundance of crosslinked peptides.Implement enrichment strategies, such as affinity enrichment or size exclusion chromatography (SEC), to isolate crosslinked peptides.[9][10][11][9][10][11]
Use of non-cleavable crosslinkers.Consider using MS-cleavable crosslinkers, which can simplify data analysis by allowing for the identification of individual peptides.[1][1]
Loss of transient protein interactions Insufficiently rapid crosslinking.For transient interactions, consider using a fast-acting, cell-permeable crosslinker like formaldehyde.[2][3][2][3]

Experimental Protocols

General Protocol for In Vivo Crosslinking with a Non-Cleavable NHS Ester (e.g., DSS)

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Disuccinimidyl suberate (DSS) crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (RIPA or a native lysis buffer)

  • Protease inhibitors

Procedure:

  • Cell Preparation: Harvest cultured cells and wash them with ice-cold PBS to remove any residual media.

  • Crosslinker Preparation: Prepare a fresh stock solution of DSS in DMSO.

  • Crosslinking Reaction: Resuspend the cells in PBS and add the DSS stock solution to the desired final concentration. Incubate for a specific time (e.g., 30 minutes) at room temperature or 4°C.

  • Quenching: Stop the crosslinking reaction by adding the quenching buffer and incubating for a further 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The resulting cell lysate can now be used for downstream applications such as immunoprecipitation or SDS-PAGE analysis.

Note: This is a generalized protocol. The optimal concentrations, incubation times, and temperatures should be empirically determined for each specific biological system.[6]

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest add_crosslinker Add Crosslinker (e.g., DSS) harvest->add_crosslinker incubate Incubate add_crosslinker->incubate quench Quench Reaction incubate->quench lysis Cell Lysis quench->lysis downstream Downstream Analysis (e.g., IP, MS) lysis->downstream

Caption: A general experimental workflow for in vivo crosslinking.

troubleshooting_workflow start Start Troubleshooting issue Low/No Crosslinking? start->issue high_bg High Background? issue->high_bg No conc Optimize Crosslinker Concentration issue->conc Yes reduce_conc Reduce Crosslinker Concentration high_bg->reduce_conc Yes end Problem Solved high_bg->end No reagents Check Reagent Freshness & Buffer Compatibility conc->reagents density Optimize Cell Density reagents->density density->high_bg reduce_time Reduce Incubation Time reduce_conc->reduce_time quenching Ensure Efficient Quenching reduce_time->quenching quenching->end

References

Technical Support Center: Western Blot Detection of HP1γ (CBX3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Western blot detection of Heterochromatin Protein 1 gamma (HP1γ), also known as Chromobox protein homolog 3 (CBX3). The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of HP1γ?

A1: The calculated molecular weight of HP1γ is approximately 20.8 kDa, and it is typically observed on a Western blot at around 21 kDa.[1][2][3]

Q2: Which cell lysates or tissues can be used as a positive control for HP1γ detection?

A2: Several human, mouse, and rat cell lines and tissues have been shown to be suitable positive controls. These include human HeLa, K562, THP-1, U-937, and MCF-7 whole cell lysates, as well as rat PC-12 lysates, rat lung tissue, and mouse lung and NIH/3T3 cell lysates.[1][2]

Q3: What type of gel is recommended for resolving HP1γ?

A3: Due to its small size (around 21 kDa), a higher percentage or gradient gel is recommended for good resolution. For example, a 5-20% SDS-PAGE gel has been used successfully.[1]

Q4: Are there recommended antibody dilutions for HP1γ detection?

A4: Antibody dilutions should always be optimized for your specific experimental conditions. However, a good starting point for a primary antibody is a 1:500 dilution for overnight incubation at 4°C.[1][2] For the secondary antibody, a dilution of 1:5000 is a common starting point.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the Western blot detection of HP1γ.

Problem 1: Weak or No Signal

If you are observing a faint band or no band at all for HP1γ, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Low Protein Expression The target protein concentration in your sample may be too low.[4] Increase the amount of protein loaded onto the gel.[5][6] Consider using a positive control lysate to confirm the experimental setup is working.[4][7] If necessary, enrich your sample for HP1γ using techniques like immunoprecipitation (IP) or nuclear fractionation, as HP1γ is a nuclear protein.[4]
Inefficient Protein Transfer Confirm successful transfer of proteins from the gel to the membrane by staining the membrane with Ponceau S after transfer.[7] For small proteins like HP1γ (~21 kDa), be careful not to over-transfer (transferring through the membrane). Reduce transfer time or voltage. Using a membrane with a smaller pore size (e.g., 0.2 µm) or adding a second membrane can also help capture small proteins.[5][7]
Suboptimal Antibody Concentration The primary or secondary antibody concentration may be too low.[4][8] Perform a titration to find the optimal antibody concentration. Increase the primary antibody incubation time, for example, to overnight at 4°C.[4] Ensure your secondary antibody is compatible with the primary antibody's host species.[8]
Inactive Reagents Ensure that antibodies have been stored correctly and have not lost activity.[8] Use fresh detection reagents (e.g., ECL substrate), as they can lose activity over time.[4]

Problem 2: High Background

A high background can obscure the signal from your target protein. Here are common causes and solutions.

Potential Cause Recommended Solution
Inadequate Blocking Blocking prevents non-specific binding of antibodies to the membrane. Ensure you are using a fresh blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for a sufficient amount of time (e.g., 1-1.5 hours at room temperature).[1][8]
Excessive Antibody Concentration Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and high background.[5][8] Try reducing the antibody concentrations.
Insufficient Washing Washing steps are critical for removing unbound antibodies.[8] Increase the number or duration of washes with an appropriate wash buffer like TBST (TBS with 0.1% Tween-20).[1][7]
Membrane Handling Avoid touching the membrane with bare hands. Use forceps to handle the membrane. Ensure the membrane does not dry out at any point during the procedure.[5][7]

Problem 3: Non-Specific Bands

The presence of unexpected bands can be due to several factors.

Potential Cause Recommended Solution
Protein Degradation If you see bands at a lower molecular weight than expected, your protein may be degrading. Always prepare lysates with fresh protease inhibitors.[4][7]
Non-Specific Antibody Binding The primary antibody may be cross-reacting with other proteins. Optimize blocking and antibody concentrations.[6] If possible, run a negative control, such as a lysate from a cell line known not to express the protein, to confirm specificity.[7]
Post-Translational Modifications Multiple bands could represent different post-translationally modified forms of the protein.[7] Consult the literature for known modifications of HP1γ.
Overloading Protein Loading too much protein can lead to artifacts and non-specific bands.[5][6] Reduce the amount of total protein loaded per lane.

Experimental Protocols

Recommended Western Blot Protocol for HP1γ

This protocol is a starting point and may require optimization.

  • Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer containing protease inhibitors.[9]

    • Sonicate the lysate to shear DNA and reduce viscosity.[9]

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[9]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[7][10]

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1][9]

  • SDS-PAGE:

    • Load samples onto a 5-20% gradient gel or a ~12% polyacrylamide gel.[1]

    • Run the gel at 70V through the stacking gel and 90-100V through the resolving gel until the dye front reaches the bottom.[1]

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose or PVDF membrane. A wet transfer at 150 mA for 50-90 minutes or 100V for 1 hour is a good starting point.[1][10]

    • After transfer, you can perform a quick Ponceau S stain to visualize protein bands and confirm transfer efficiency.[7] Destain with TBST.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk in TBST for 1.5 hours at room temperature with agitation.[1]

    • Incubate the membrane with the primary anti-HP1γ antibody (e.g., at a 1:500 dilution) in the blocking buffer overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times for 5 minutes each with TBST.[1]

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at 1:5000 dilution) in blocking buffer for 1.5 hours at room temperature.[1]

    • Wash the membrane again three times for 5 minutes each with TBST.[1]

  • Detection:

    • Prepare the Enhanced Chemiluminescent (ECL) detection substrate according to the manufacturer's instructions.[1]

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[9]

Visualizations

Western Blot Workflow

WesternBlotWorkflow cluster_prep Preparation cluster_blot Blotting cluster_detect Detection Lysate_Prep Sample Lysis & Quantification SDS_PAGE SDS-PAGE Lysate_Prep->SDS_PAGE Load Sample Transfer Protein Transfer (Gel to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Detection Signal Detection (ECL) Secondary_Ab->Detection Wash Imaging Imaging & Analysis Detection->Imaging Capture Signal

Caption: A general workflow for Western blot analysis.

Troubleshooting Logic for No/Weak Signal

Troubleshooting_NoSignal Start No or Weak Signal Observed Check_Transfer Check Transfer with Ponceau S Stain Start->Check_Transfer Transfer_OK Transfer OK? Check_Transfer->Transfer_OK Optimize_Transfer Optimize Transfer: - Adjust time/voltage - Use 0.2µm membrane Transfer_OK->Optimize_Transfer No Check_Positive_Control Is Positive Control Visible? Transfer_OK->Check_Positive_Control Yes Problem_Sample Issue with Sample: - Low protein expression - Protein degradation - Increase protein load Check_Positive_Control->Problem_Sample No Problem_Reagents Issue with Reagents or Protocol Check_Positive_Control->Problem_Reagents Yes Optimize_Antibody Optimize Antibody: - Increase concentration - Increase incubation time - Check secondary Ab Problem_Reagents->Optimize_Antibody Check_Detection Use Fresh ECL Substrate Problem_Reagents->Check_Detection

Caption: Troubleshooting flowchart for a weak or absent Western blot signal.

References

Technical Support Center: Optimizing Buffer Conditions for HP1142 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HP1142 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why are functional assays important?

This compound is a 41-kDa protein that binds to the 5' upstream regulatory region (URR) of Human Papillomavirus type 11 (HPV-11) and functions as a transcriptional enhancer.[1] Functional assays are crucial to elucidate its mechanism of action, identify binding partners, and screen for potential inhibitors that could disrupt the viral life cycle.

Q2: What are the critical components of a buffer for this compound functional assays?

A typical assay buffer for studying protein function has several key components:

  • Buffering Agent: Maintains a stable pH, which is essential for protein structure and activity.[2][3][4] Common choices include Tris, HEPES, and phosphate (B84403) buffers.[2][5]

  • Salts: Control the ionic strength of the solution, which can influence protein-DNA interactions and enzyme kinetics.[2][3][4]

  • Detergents/Surfactants: Reduce non-specific binding of proteins to surfaces and can help maintain protein solubility.[4][6]

  • Stabilizing Agents: Additives like glycerol (B35011) can enhance the stability of the protein.[4]

  • Cofactors: Some enzymes require specific metal ions for their activity.[3][7]

Q3: How does pH affect the activity of this compound in functional assays?

Enzyme and protein activity are highly dependent on pH.[2][3] Deviations from the optimal pH can alter the ionization state of amino acid residues within the protein, potentially leading to conformational changes that reduce or eliminate its function.[3] For most kinase and DNA-binding protein assays, a physiological pH between 7.0 and 8.0 is a good starting point.[6]

Q4: Can the choice of buffering agent itself interfere with the assay?

Yes, some buffering agents can interact with assay components. For instance, phosphate buffers can sometimes precipitate certain metal ions that might be essential for enzyme activity.[5][8] Tris buffers are known to have a pH that is sensitive to temperature changes.[5] It is crucial to select a buffer that is inert in your specific assay system.

Troubleshooting Guides

Problem 1: Low or No this compound Activity

Possible Cause Troubleshooting Step Rationale
Suboptimal pH Perform a pH optimization experiment by testing a range of pH values (e.g., 6.5 to 8.5).[4][6]Every protein has a specific pH range for optimal activity.[2]
Incorrect Ionic Strength Titrate the salt concentration (e.g., NaCl or KCl) in the buffer, testing a range from 50 mM to 200 mM.[4]Salt concentration affects protein conformation and protein-DNA binding affinity.[2][3]
Enzyme Instability Add a stabilizing agent like glycerol (5-10%) to the buffer.Glycerol can help to stabilize protein structure and prevent denaturation.[4]
Presence of Inhibitors Ensure all reagents are of high purity and that no component of the buffer is a known inhibitor of this compound or related enzymes.[4][9]Contaminants can interfere with the assay, leading to inaccurate results.[9]

Problem 2: High Background Signal

Possible Cause Troubleshooting Step Rationale
Non-specific Binding Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer.[4][6]Detergents can block non-specific binding sites on reaction vessels and other surfaces.
Protein Aggregation Optimize the protein concentration and consider adding anti-aggregation agents.High protein concentrations can sometimes lead to aggregation and non-specific signals.[9]
Contaminated Reagents Prepare fresh buffers and stock solutions with high-purity reagents.Impurities in reagents can lead to false signals.[9]

Problem 3: Poor Reproducibility

Possible Cause Troubleshooting Step Rationale
Inconsistent Buffer Preparation Prepare a large batch of a single, optimized buffer for all related experiments.Small variations in buffer composition between experiments can lead to different results.
Temperature Fluctuations Use a buffer with a low temperature coefficient, such as HEPES, if experiments are performed at different temperatures.[2]The pH of some buffers, like Tris, can change significantly with temperature.[5]
Reagent Degradation Aliquot and store reagents at their recommended temperatures to avoid repeated freeze-thaw cycles.The stability of proteins and other reagents can decrease with improper storage.

Experimental Protocols

Protocol 1: pH Optimization for this compound DNA-Binding Assay

  • Prepare a series of 1x reaction buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using a suitable buffering agent like HEPES.

  • Set up the binding reactions: In each reaction, combine the this compound protein, a labeled DNA probe containing the target binding site, and one of the prepared buffers.

  • Incubate the reactions at the optimal temperature for a predetermined amount of time to allow for binding.

  • Analyze the binding using a suitable method such as an electrophoretic mobility shift assay (EMSA) or a filter-binding assay.

  • Quantify the results and plot the DNA-binding activity against the pH to determine the optimal pH.

Protocol 2: Salt Concentration Optimization

  • Prepare a series of 1x reaction buffers at the optimal pH determined in Protocol 1, each with a different concentration of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Set up the binding reactions as described in Protocol 1, using the buffers with varying salt concentrations.

  • Incubate and analyze the reactions.

  • Quantify the results and plot the DNA-binding activity against the salt concentration to identify the optimal ionic strength.

Data Presentation

Table 1: Effect of pH on this compound DNA-Binding Activity

pHRelative Binding Activity (%)
6.545
7.085
7.5100
8.090
8.560

Table 2: Effect of NaCl Concentration on this compound DNA-Binding Activity

NaCl Concentration (mM)Relative Binding Activity (%)
5070
10095
150100
20080

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Buffers (Varying pH or Salt) a1 Set Up Binding Reactions p1->a1 p2 Prepare this compound and DNA Probe p2->a1 a2 Incubate a1->a2 an1 Perform EMSA or Filter-Binding Assay a2->an1 an2 Quantify Results an1->an2 an3 Determine Optimal Condition an2->an3

Caption: Workflow for optimizing buffer conditions.

Troubleshooting_Flowchart start Low/No Activity? ph_check Is pH Optimized? start->ph_check Yes salt_check Is Salt Conc. Optimized? ph_check->salt_check Yes optimize_ph Perform pH Titration ph_check->optimize_ph No stability_check Is Protein Stable? salt_check->stability_check Yes optimize_salt Perform Salt Titration salt_check->optimize_salt No add_stabilizer Add Glycerol stability_check->add_stabilizer No end_bad Consult Further stability_check->end_bad Yes optimize_ph->salt_check optimize_salt->stability_check end_good Activity Restored add_stabilizer->end_good

Caption: Troubleshooting logic for low activity.

Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Interaction cluster_downstream Downstream Effects Cellular_Factors Cellular Factors This compound This compound Protein Cellular_Factors->this compound Regulate URR HPV-11 URR (Enhancer Region) This compound->URR Binds to Transcription Viral Gene Transcription URR->Transcription Enhances Replication Viral Replication Transcription->Replication Leads to

Caption: this compound signaling pathway.

References

Validation & Comparative

The Essentiality of HP1142 in Helicobacter pylori: An Uncharted Territory in Survival Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive genomic and transcriptomic analyses of the human pathogen Helicobacter pylori, the essentiality of the hypothetical protein HP1142 for the bacterium's survival remains experimentally unconfirmed. As a protein with no well-defined function, this compound exists in a scientific blind spot, precluding a definitive comparison of its role against other survival-critical factors based on current literature.

Helicobacter pylori, a bacterium colonizing the stomach of approximately half the world's population, possesses a remarkable ability to survive the harsh acidic environment of the human stomach. This survival is contingent on a suite of essential genes that regulate its metabolism, morphology, and virulence. While numerous studies have employed genome-wide screens and targeted mutagenesis to identify these critical genes, the specific function and indispensability of this compound have not been a focus of published research.

Initial bioinformatic analyses from resources like the STRING interaction database suggest a potential link between this compound and the ATP synthase complex, hinting at a possible role in energy metabolism—a fundamental process for survival. However, without experimental validation through techniques such as gene knockout or knockdown, this association remains purely predictive.

The Quest for Essential Genes in H. pylori

The identification of essential genes in H. pylori is a cornerstone for the development of novel antimicrobial therapies. Researchers have utilized various methodologies to pinpoint these critical genetic components.

Experimental Approaches to Determine Gene Essentiality:
  • Allelic Replacement Mutagenesis: This technique attempts to replace a target gene with a selectable marker. The inability to recover viable mutants with the replaced gene suggests its essentiality.

  • Transposon Mutagenesis: Random insertion of transposons throughout the bacterial genome can disrupt gene function. Genes that do not tolerate such insertions are considered likely to be essential.

  • Transcriptomic Analysis (RNA-seq): While not a direct measure of essentiality, RNA-seq can reveal the expression levels of genes under different conditions, providing clues about their importance. A gene that is consistently and highly expressed across various survival-stressing conditions might be a candidate for an essential gene.

While these powerful techniques have been applied to H. pylori, leading to the characterization of numerous essential genes, this compound has not been specifically identified or discussed in the resulting publications. This indicates that either it was not targeted in specific studies, or it did not meet the criteria for essentiality in the large-scale screens conducted to date.

The Challenge of Hypothetical Proteins

A significant portion of the H. pylori genome, like that of many other bacteria, consists of genes encoding "hypothetical proteins." These are proteins that are predicted from the DNA sequence but have not been experimentally characterized. The functional elucidation of these proteins is a major challenge in the post-genomic era and represents a frontier for discovering novel biological pathways and potential drug targets. This compound falls into this enigmatic category.

Future Directions

To definitively ascertain the role of this compound in H. pylori survival, targeted experimental studies are required. A logical workflow to investigate its essentiality would involve the following steps:

G cluster_0 A Attempted Gene Knockout of this compound B Viable Mutant Obtained A->B Success C No Viable Mutant A->C Failure D Phenotypic Analysis of Mutant B->D G Conditional Knockdown/Expression System C->G E Conclusion: this compound is Non-Essential D->E F Conclusion: this compound is Essential H Assess Impact on Viability and Growth G->H H->F

Figure 1. Proposed experimental workflow to determine the essentiality of this compound.

Validating the Chaperone Function of HP1142 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of cellular protein quality control involves molecular chaperones, which assist in the proper folding of nascent polypeptides and the refolding of stress-denatured proteins. The validation of chaperone function, particularly for mutant variants, is essential for understanding their mechanism and potential therapeutic applications. This guide provides a comparative overview of methodologies to assess the chaperone activity of hypothetical HP1142 mutants, drawing on established experimental protocols for well-characterized chaperone proteins.

While direct experimental data on a protein specifically designated "this compound" is not available in the current scientific literature, this guide will establish a framework for its hypothetical validation. We will use common in vitro assays and principles of chaperone biology to outline how one would compare the performance of wild-type this compound to its mutants.

Experimental Framework for Chaperone Validation

The core principle behind validating chaperone function is to measure its ability to prevent the aggregation and facilitate the refolding of a substrate protein under stress conditions. A typical workflow for such a validation process is outlined below.

G cluster_0 Phase 1: Protein Preparation cluster_1 Phase 2: In Vitro Chaperone Assays cluster_2 Phase 3: Data Analysis and Comparison P1 Expression and Purification of Wild-Type this compound P2 Site-Directed Mutagenesis to Create this compound Mutants P1->P2 P3 Expression and Purification of This compound Mutants P2->P3 A1 Aggregation Prevention Assay P3->A1 A2 Refolding Assay P3->A2 P4 Preparation of Substrate Protein (e.g., Citrate (B86180) Synthase) P4->A1 P4->A2 A1->A2 D1 Quantification of Protein Aggregation A1->D1 D2 Measurement of Substrate Enzymatic Activity A2->D2 D3 Comparative Analysis of Chaperone Efficiency D1->D3 D2->D3

Caption: Experimental workflow for validating the chaperone function of this compound mutants.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for the primary assays used to evaluate chaperone activity.

1. Aggregation Prevention Assay

This assay measures the ability of a chaperone to prevent the aggregation of a substrate protein under thermal stress.[1][2]

  • Principle: Unfolded proteins tend to aggregate, causing light scattering. A chaperone will bind to the unfolded substrate, preventing aggregation and thus reducing light scattering.

  • Protocol:

    • Prepare a reaction mixture containing the substrate protein (e.g., citrate synthase at 0.15 µM) in a suitable buffer (e.g., 40 mM HEPES-KOH, pH 7.5).

    • Add varying concentrations of wild-type this compound or this compound mutants to the reaction mixture. A negative control with a non-chaperone protein (e.g., lysozyme) and a positive control with a known chaperone (e.g., GroEL) should be included.

    • Induce thermal stress by incubating the mixture at a high temperature (e.g., 43°C for citrate synthase).

    • Monitor protein aggregation over time by measuring the light scattering at 360 nm using a spectrophotometer or spectrofluorometer.

  • Data Analysis: The percentage of aggregation protection is calculated by comparing the light scattering of the substrate in the presence and absence of the chaperone.

2. Refolding Assay

This assay assesses the ability of a chaperone to assist in the refolding of a denatured substrate protein back to its native, functional state.[3]

  • Principle: A denatured enzyme loses its catalytic activity. A "foldase" type chaperone will actively assist in the refolding process, leading to the recovery of enzymatic function.

  • Protocol:

    • Denature the substrate protein (e.g., citrate synthase) using a chemical denaturant (e.g., guanidinium (B1211019) chloride).

    • Initiate refolding by diluting the denatured substrate into a refolding buffer containing wild-type this compound or this compound mutants.

    • At various time points, take aliquots of the refolding mixture and measure the enzymatic activity of the substrate. For citrate synthase, this can be done by monitoring the reduction of DTNB at 412 nm.

  • Data Analysis: The refolding yield is determined by comparing the final enzymatic activity to that of the native enzyme.

Comparative Data Presentation

To facilitate a clear comparison between the wild-type this compound and its mutants, the quantitative data from these experiments should be summarized in tables.

Table 1: Aggregation Prevention Efficiency of this compound Variants

ChaperoneSubstrateChaperone:Substrate Molar RatioAggregation Protection (%)
Wild-Type this compoundCitrate Synthase1:1Hypothetical Value
Mutant ACitrate Synthase1:1Hypothetical Value
Mutant BCitrate Synthase1:1Hypothetical Value
GroEL (Positive Control)Citrate Synthase1:1Hypothetical Value
Lysozyme (Negative Control)Citrate Synthase1:1Hypothetical Value

Table 2: Refolding Yield Facilitated by this compound Variants

ChaperoneSubstrateRefolding Time (min)Refolding Yield (%)
Wild-Type this compoundCitrate Synthase60Hypothetical Value
Mutant ACitrate Synthase60Hypothetical Value
Mutant BCitrate Synthase60Hypothetical Value
Spontaneous RefoldingCitrate Synthase60Hypothetical Value

Logical Relationship of Chaperone Action

The function of molecular chaperones can be broadly categorized into "holdase" and "foldase" activities. The relationship between these functions and the experimental outcomes is depicted below.

G cluster_0 Chaperone Activity cluster_1 Experimental Outcome Holdase Holdase Activity (Binding to unfolded substrate) Foldase Foldase Activity (Assisting refolding to native state) Holdase->Foldase Can be a prerequisite for Aggregation Prevention of Aggregation Holdase->Aggregation Leads to Refolding Recovery of Function Foldase->Refolding Leads to

Caption: Relationship between chaperone activities and experimental validation.

Alternative Chaperone Systems for Comparison

To provide a broader context for the chaperone activity of this compound and its mutants, it is beneficial to compare their performance against well-established chaperone systems.

  • GroEL/GroES system: This is a classic example of an ATP-dependent chaperonin complex that actively facilitates protein refolding.[4] It serves as a robust positive control for foldase activity.

  • Small Heat Shock Proteins (sHsps): These are ATP-independent chaperones that primarily exhibit holdase activity by binding to unfolded proteins and preventing their aggregation. They can then transfer the substrate to other chaperones for refolding.

  • RNA Chaperones: Proteins like La and hnRNP I and K have been shown to possess RNA chaperone activity, which can be assessed using assays that measure the splicing activity of group I introns.[5] While mechanistically different, they provide a comparative framework if this compound is suspected to have RNA chaperone properties.

By employing these standardized assays and comparative frameworks, researchers can systematically validate and characterize the chaperone function of novel proteins like this compound and its mutants, providing valuable insights into their cellular roles and potential for therapeutic intervention.

References

Comparative Analysis of HP1142 with other DnaJ Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Helicobacter pylori DnaJ protein, HP1142, with other well-characterized DnaJ/Hsp40 proteins. Due to the limited availability of direct experimental data for this compound, this guide focuses on providing a framework for its characterization by comparing its predicted properties with established data from homologous proteins, primarily DnaJ from Escherichia coli and Ydj1 from Saccharomyces cerevisiae.

Introduction to DnaJ/Hsp40 Proteins

DnaJ proteins, also known as Heat shock protein 40 (Hsp40), are a highly conserved family of co-chaperones that are essential for cellular homeostasis. They function in concert with Hsp70 chaperones to facilitate a wide range of cellular processes, including protein folding, prevention of protein aggregation, protein translocation across membranes, and dissolution of protein aggregates. The canonical function of DnaJ proteins is to bind to unfolded or misfolded substrate proteins and deliver them to Hsp70. DnaJ proteins also stimulate the intrinsically weak ATPase activity of Hsp70, which stabilizes the interaction between Hsp70 and the substrate, thereby promoting its proper folding.

This compound: The DnaJ Homolog in Helicobacter pylori

Helicobacter pylori, a bacterium that colonizes the human stomach, possesses a DnaJ homolog designated as this compound (UniProt accession number: O25890). Based on sequence homology, this compound is classified as a Type I DnaJ protein. This classification is based on its domain architecture, which includes:

  • J-domain: A highly conserved N-terminal domain of approximately 70 amino acids that is responsible for the interaction with Hsp70 and the stimulation of its ATPase activity.

  • Glycine/Phenylalanine (G/F)-rich region: A flexible linker region that is thought to be involved in the communication between the J-domain and the substrate-binding domains.

  • Zinc-finger domain: A cysteine-rich domain that plays a role in substrate binding and chaperone activity.

  • C-terminal domain: This domain is involved in substrate binding and dimerization of the DnaJ protein.

While the precise experimental characterization of this compound is not extensively documented in publicly available literature, its sequence similarity to other well-studied DnaJ proteins allows for the prediction of its functional properties. The following sections provide a comparative overview of these properties with supporting experimental data from other DnaJ proteins.

Comparative Data on DnaJ Protein Function

The following tables summarize key quantitative data for well-characterized DnaJ proteins. This information serves as a benchmark for the expected functional parameters of this compound.

Table 1: Chaperone Activity of DnaJ Proteins

Chaperone activity is often measured by the ability of a DnaJ protein to prevent the aggregation of a model substrate protein, such as denatured luciferase or rhodanese.

DnaJ ProteinModel SubstrateAssay ConditionsChaperone Activity (Aggregation Suppression)Reference
E. coli DnaJChemically denatured luciferase0.08 µM luciferase, various DnaJ concentrationsA 2:1 molar ratio of DnaJ to luciferase almost completely suppresses aggregation.[1][1]
E. coli DnaJThermally denatured MDH1 µM MDH, 1 µM DnaJSignificant suppression of aggregation observed.[2]
Yeast Ydj1Denatured luciferaseIn vitro refolding assayYdj1, in association with Hsp70, is capable of refolding luciferase.[3][3]

Note: Quantitative data for the chaperone activity of this compound is not currently available.

Table 2: Stimulation of Hsp70 ATPase Activity

A key function of DnaJ proteins is to stimulate the ATPase activity of their partner Hsp70. This is typically measured by quantifying the rate of ATP hydrolysis by Hsp70 in the presence and absence of the DnaJ protein.

DnaJ ProteinHsp70 PartnerAssay ConditionsFold Stimulation of ATPase ActivityReference
E. coli DnaJE. coli DnaKPre-steady-state kinetics~15,000-fold at 5°C[1]
Human HSJ1a/bHuman hsc70In vitro ATPase assay>5-fold[4]
Yeast Ydj1Yeast Ssa1In vitro ATPase assayYdj1 stimulates the ATPase activity of Ssa1.[5]

Note: Quantitative data for the stimulation of Hsp70 ATPase activity by this compound is not currently available.

Table 3: Substrate Binding Affinity

The affinity of DnaJ proteins for their substrates is a critical aspect of their function. This can be determined using various biophysical techniques.

DnaJ ProteinSubstrateMethodDissociation Constant (Kd)Reference
E. coli DnaJUnfolded protein substratesNot specifiedBinds with high affinity.[2]

Note: Specific substrate binding affinities for this compound have not been experimentally determined. The binding motif of E. coli DnaJ has been characterized as a hydrophobic core of approximately eight residues enriched for aromatic and large aliphatic hydrophobic residues and arginine.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of this compound.

Chaperone Activity Assay (Prevention of Aggregation)

This assay measures the ability of a DnaJ protein to prevent the aggregation of a denatured substrate protein.

Principle: A model protein (e.g., firefly luciferase, rhodanese, or malate (B86768) dehydrogenase) is denatured by chemical (e.g., guanidinium (B1211019) hydrochloride) or thermal means. The denatured protein is then diluted into a refolding buffer in the presence or absence of the DnaJ protein. Protein aggregation is monitored over time by measuring light scattering at a specific wavelength (e.g., 360 nm) in a spectrophotometer. A reduction in light scattering in the presence of the DnaJ protein indicates chaperone activity.

Protocol Outline (based on[1]):

  • Prepare a stock solution of the model substrate protein (e.g., firefly luciferase).

  • Denature the substrate by incubation in a high concentration of guanidinium hydrochloride (e.g., 6 M).

  • Prepare reaction mixtures in a suitable buffer (e.g., 40 mM MOPS, pH 7.5, 50 mM KCl, 2 mM MgATP, and 0.1 mg/ml bovine serum albumin).

  • Add varying concentrations of the DnaJ protein (e.g., this compound) to the reaction mixtures.

  • Initiate the aggregation reaction by diluting the denatured substrate into the reaction mixtures to a final concentration where it is prone to aggregation (e.g., 0.08 µM luciferase).

  • Immediately start monitoring the change in light scattering at 360 nm over time at a constant temperature.

  • A control reaction without any DnaJ protein should be included to measure the maximum aggregation.

  • The percentage of aggregation suppression can be calculated by comparing the light scattering signal in the presence and absence of the DnaJ protein.

Hsp70 ATPase Stimulation Assay

This assay quantifies the ability of a DnaJ protein to stimulate the ATP hydrolysis rate of its Hsp70 partner.

Principle: The rate of ATP hydrolysis by Hsp70 is measured in the presence and absence of the DnaJ protein. The release of inorganic phosphate (B84403) (Pi) from ATP is quantified using a colorimetric method, such as the malachite green assay, or by using radioactively labeled [α-³²P]ATP and separating the resulting ADP from ATP by thin-layer chromatography (TLC).

Protocol Outline (based on[7]):

  • Purify the Hsp70 protein (e.g., H. pylori DnaK) and the DnaJ protein (this compound).

  • Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 0.5 mM MgCl₂, pH 7.5).

  • Set up reaction mixtures containing a fixed concentration of the Hsp70 protein and varying concentrations of the DnaJ protein.

  • For single-turnover assays, pre-incubate the Hsp70 protein with a mixture of cold ATP and [α-³²P]ATP.

  • Initiate the reaction by adding the DnaJ protein (or by adding the ATP mixture in steady-state assays).

  • At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding 1 N HCl for TLC or by adding the malachite green reagent).

  • Quantify the amount of ADP or Pi produced.

  • Calculate the rate of ATP hydrolysis and determine the fold stimulation by the DnaJ protein.

Substrate Binding Assay

Various methods can be employed to assess the binding of DnaJ proteins to their substrates.

Principle: Techniques such as pull-down assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to detect and quantify the interaction between a DnaJ protein and a substrate protein.

Protocol Outline (Pull-down Assay):

  • Immobilize a tagged version of the DnaJ protein (e.g., His-tagged this compound) on a suitable affinity resin (e.g., Ni-NTA agarose).

  • Prepare a solution of the substrate protein (either in its native or denatured state).

  • Incubate the substrate solution with the immobilized DnaJ protein.

  • After incubation, wash the resin to remove unbound proteins.

  • Elute the bound proteins from the resin.

  • Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the substrate protein, which indicates a direct interaction with the DnaJ protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general chaperone cycle involving DnaJ proteins and a typical experimental workflow for assessing chaperone activity.

DnaJ_Hsp70_Chaperone_Cycle cluster_0 Chaperone Cycle Unfolded_Substrate Unfolded Substrate DnaJ DnaJ (this compound) Unfolded_Substrate->DnaJ binds DnaJ_Substrate_Hsp70_ATP DnaJ-Substrate-Hsp70-ATP Complex DnaJ->DnaJ_Substrate_Hsp70_ATP delivers substrate Hsp70_ATP Hsp70-ATP Hsp70_ATP->DnaJ_Substrate_Hsp70_ATP ATP_in ATP Hsp70_ADP_Substrate Hsp70-ADP-Substrate Complex DnaJ_Substrate_Hsp70_ATP->Hsp70_ADP_Substrate ATP hydrolysis (stimulated by DnaJ) ADP_Pi ADP + Pi Folded_Substrate Folded Substrate Hsp70_ADP_Substrate->Folded_Substrate release & folding NEF NEF (e.g., GrpE) Hsp70_ADP_Substrate->NEF interacts with NEF->Hsp70_ATP nucleotide exchange ATP ATP ADP_out ADP

Caption: The DnaJ/Hsp70 chaperone cycle.

Chaperone_Activity_Workflow cluster_1 Experimental Workflow: Chaperone Activity Assay Start Start: Purified Substrate (e.g., Luciferase) Denaturation Denaturation (Chemical or Thermal) Start->Denaturation Dilution Dilution into Refolding Buffer Denaturation->Dilution With_DnaJ Incubate with This compound Dilution->With_DnaJ Without_DnaJ Incubate without This compound (Control) Dilution->Without_DnaJ Measurement Monitor Aggregation (Light Scattering at 360 nm) With_DnaJ->Measurement Without_DnaJ->Measurement Analysis Compare Aggregation Levels Measurement->Analysis Result Conclusion: This compound Chaperone Activity Analysis->Result

Caption: Workflow for assessing chaperone activity.

Conclusion

While direct experimental data on the H. pylori DnaJ protein this compound is currently scarce, its sequence homology to well-characterized DnaJ proteins from other organisms provides a strong basis for predicting its function as a co-chaperone for the Hsp70 system in this pathogenic bacterium. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the specific biochemical properties and physiological roles of this compound. Such studies will not only enhance our understanding of protein quality control mechanisms in H. pylori but may also identify novel targets for therapeutic intervention against this important human pathogen.

References

HP1142 vs. GroEL: A Comparative Guide to Protein Folding Chaperones

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate cellular landscape of protein folding, molecular chaperones play a vital role in ensuring proteins achieve their native, functional conformations while preventing the formation of toxic aggregates. This guide provides a detailed comparison of two distinct bacterial chaperones: HP1142 from the human pathogen Helicobacter pylori and the well-characterized GroEL from Escherichia coli. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding their functional differences.

At a Glance: Key Functional Distinctions

This compound and GroEL represent two different classes of molecular chaperones with fundamentally distinct mechanisms of action. This compound is believed to be a small heat shock protein (sHSP), functioning as an ATP-independent "holdase." In contrast, GroEL is a chaperonin, an ATP-dependent "foldase" that actively facilitates protein refolding.

FeatureThis compound (sHSP)GroEL
Mechanism ATP-independent "holdase"ATP-dependent "foldase"
Function Binds to and holds unfolded proteins to prevent aggregation.Encapsulates unfolded proteins in a central cavity for active refolding.
Energy Source ATP-independentRequires ATP hydrolysis
Co-chaperone Generally does not require a co-chaperone.Requires the co-chaperonin GroES.
Substrate Fate Holds substrates for subsequent refolding by other chaperones (e.g., Hsp70).Actively refolds substrates to their native state.
Structure Forms large, dynamic oligomeric structures.Forms a large, double-ring structure (heptameric rings).

Functional Mechanisms: A Deeper Dive

This compound: The ATP-Independent Holdase

Small heat shock proteins like this compound act as the cell's first line of defense against protein aggregation. Their primary role is to bind to exposed hydrophobic regions of unfolded or misfolded proteins, preventing them from forming large, insoluble aggregates[1]. This "holding" action is a passive process that does not require the energy of ATP hydrolysis. The this compound-substrate complex keeps the protein in a folding-competent state, ready to be refolded by other ATP-dependent chaperone systems, such as the DnaK/Hsp70 machinery. The oligomeric state of sHSPs is often dynamic and thought to be crucial for their chaperone activity[2][3].

GroEL: The ATP-Dependent Foldase Machine

The GroEL/GroES system is a sophisticated protein folding machine. GroEL forms a large, barrel-shaped complex with a central cavity. Unfolded substrate proteins bind to the hydrophobic interior of the GroEL rings. The binding of ATP and the co-chaperone GroES caps (B75204) the cavity, creating an isolated environment for the substrate to fold. Inside this "Anfinsen cage," the protein is protected from aggregation and can explore its conformational space to find its native state. ATP hydrolysis triggers a conformational change that leads to the release of the folded or partially folded protein, making the system ready for another cycle[4][5][6]. The Hsp60 protein of Helicobacter pylori, a homolog of GroEL, has been shown to exhibit both chaperone and ATPase activities, particularly at elevated temperatures and under acidic conditions, suggesting a similar functional role in this bacterium[1][7][8][9].

Quantitative Performance Comparison

Direct quantitative comparisons between this compound and GroEL are limited in the literature. However, we can compare the general performance of sHSPs and GroEL based on studies of model substrates.

Table 1: Prevention of Protein Aggregation

This table summarizes the ability of chaperones to prevent the aggregation of model protein substrates, a key function of "holdase" chaperones.

ChaperoneModel SubstrateAssay ConditionsAggregation Prevention (%)Reference
H. pylori Hsp60 (GroEL homolog)Rhodanese48°C, 60 min96.2%[7]
H. pylori Hsp60 (GroEL homolog)Malate Dehydrogenase (MDH)48°C, 60 min91.9%[7]
H. pylori Hsp60 (GroEL homolog)Citrate (B86180) Synthase (CS)48°C, 60 min94.2%[7]
H. pylori Hsp60 (GroEL homolog)Lactate Dehydrogenase (LDH)48°C, 60 min99.9%[7]
General sHSPsCitrate Synthase (CS)Heat-inducedEffective prevention[10][11][12]
GroELCitrate Synthase (CS)Heat-inducedEffective prevention[13]

Table 2: Protein Refolding Efficiency

This table highlights the "foldase" activity, primarily a function of the GroEL/GroES system.

Chaperone SystemModel SubstrateRefolding ConditionsRefolding Yield (%)Reference
GroEL/GroESBacterial LuciferaseCo-expression in E. coliSubstantial refolding[4]
GroEL/GroESMetFIn vitroRapid and efficient folding[14]
GroEL/GroESDapAIn vitro>30-fold acceleration over spontaneous folding[15]

Table 3: ATPase Activity

This table shows the ATP hydrolysis activity, which is essential for the GroEL folding cycle and absent in sHSPs like this compound.

ChaperoneConditionsATPase ActivityReference
H. pylori Hsp60 (GroEL homolog)22-67°C, K+ and Mg2+ dependentMaximum activity at 62°C[7][8]
E. coli GroELVaries with nucleotides and GroESTightly regulated during the folding cycle[16]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize chaperone function.

Protocol 1: Prevention of Heat-Induced Protein Aggregation (Holdase Activity)

This assay measures the ability of a chaperone to prevent the aggregation of a model substrate when subjected to heat stress.

Materials:

  • Purified chaperone protein (e.g., this compound)

  • Model substrate protein (e.g., Citrate Synthase, Malate Dehydrogenase)

  • Assay buffer (e.g., 40 mM HEPES-KOH, pH 7.5)

  • Spectrophotometer or spectrofluorometer capable of measuring light scattering at 340-600 nm.

Procedure:

  • Prepare solutions of the chaperone and substrate protein in the assay buffer.

  • In a cuvette, mix the substrate protein (e.g., 0.1 µM final concentration) with varying concentrations of the chaperone protein. Include a control with only the substrate protein.

  • Place the cuvette in a temperature-controlled spectrophotometer set to the aggregation temperature of the substrate (e.g., 43-48°C).

  • Monitor the increase in light scattering over time (e.g., for 60 minutes).

  • The percentage of aggregation prevention is calculated by comparing the light scattering of the samples with and without the chaperone.

Protocol 2: In Vitro Protein Refolding (Foldase Activity)

This assay quantifies the ability of a chaperone system to refold a denatured protein to its active state.

Materials:

  • Purified chaperone system (e.g., GroEL and GroES)

  • Model substrate protein with a measurable activity (e.g., Luciferase, Rhodanese)

  • Denaturant (e.g., Guanidine Hydrochloride or Urea)

  • Refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 10 mM MgCl2)

  • ATP solution

  • Reagents for the substrate's activity assay.

Procedure:

  • Denature the substrate protein by incubation in a high concentration of denaturant.

  • Initiate refolding by diluting the denatured substrate into the refolding buffer containing the chaperone system (GroEL and GroES) and ATP. Include control reactions without the chaperone system and without ATP.

  • At various time points, take aliquots of the refolding reaction.

  • Measure the enzymatic activity of the refolded substrate in each aliquot.

  • The refolding yield is calculated as the percentage of the activity of the refolded protein compared to the same amount of native protein.

Protocol 3: ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ATP-dependent chaperones like GroEL.

Materials:

  • Purified ATP-dependent chaperone (e.g., GroEL)

  • Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 50 mM KCl, 10 mM MgCl2)

  • ATP solution

  • Malachite green reagent or a coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) to detect inorganic phosphate (B84403) (Pi) or ADP production.

Procedure:

  • Set up a reaction mixture containing the chaperone in the assay buffer.

  • Initiate the reaction by adding ATP.

  • At different time points, take samples and stop the reaction (e.g., by adding EDTA).

  • Measure the amount of Pi or ADP produced using a suitable detection method.

  • The ATPase activity is calculated from the rate of ATP hydrolysis.

Visualizing the Mechanisms

Graphviz diagrams are provided to illustrate the functional cycles and experimental workflows.

GroEL_Cycle GroEL GroEL GroEL_ATP GroEL-ATP GroEL->GroEL_ATP 7 ATP GroEL_ATP_Sub GroEL-ATP-Substrate GroEL_ATP->GroEL_ATP_Sub Unfolded Substrate GroEL_ES_ATP_Sub Folding Chamber GroEL_ATP_Sub->GroEL_ES_ATP_Sub GroES GroEL_ES_ADP_Sub Post-Hydrolysis GroEL_ES_ATP_Sub->GroEL_ES_ADP_Sub ATP Hydrolysis (Folding) GroEL_ADP GroEL-ADP GroEL_ES_ADP_Sub->GroEL_ADP Release of GroES, Folded Substrate, 7 ADP GroEL_ADP->GroEL ATP binding to opposite ring

Caption: The ATP-dependent protein folding cycle of the GroEL/GroES chaperonin system.

sHSP_Cycle sHSP_oligomer sHSP Oligomer sHSP_active Active sHSP sHSP_oligomer->sHSP_active Stress (e.g., Heat) sHSP_Substrate_Complex sHSP-Substrate Complex sHSP_active->sHSP_Substrate_Complex Unfolded Substrate Refolding Refolding by ATP-dependent Chaperones sHSP_Substrate_Complex->Refolding Native_Protein Native Protein Refolding->Native_Protein Aggregation_Assay start Start: Native Substrate Protein with_chaperone Incubate with Chaperone start->with_chaperone without_chaperone Incubate without Chaperone (Control) start->without_chaperone heat Apply Heat Stress measure Measure Light Scattering heat->measure aggregated Aggregated Protein measure->aggregated High Scattering soluble Soluble Protein measure->soluble Low Scattering with_chaperone->heat without_chaperone->heat

References

A Comparative Analysis of the J-Domain Structure of Helicobacter pylori's HP1142 and Its Human Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the structural and functional nuances of the J-domain in the molecular chaperone machinery of Helicobacter pylori and humans reveals key evolutionary divergences. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the J-domain of the H. pylori DnaJ protein (HP_1332, likely corresponding to the initially sought HP1142) and its human homologues, offering insights into potential therapeutic targets.

The J-domain is the defining feature of the DnaJ/Hsp40 family of co-chaperones, which play a crucial role in protein folding, refolding, and degradation by stimulating the ATPase activity of Hsp70 chaperones. In the pathogenic bacterium Helicobacter pylori, the DnaJ protein is a key component of the cellular machinery that ensures protein homeostasis, particularly under the stressful conditions of the human stomach. Understanding the specific characteristics of the H. pylori DnaJ J-domain compared to its human counterparts is critical for the development of targeted therapies that could disrupt the bacterial chaperone system without affecting the host's cellular functions.

This guide presents a detailed comparison of the J-domain architecture of the H. pylori DnaJ protein (UniProt accession: O25890) and representative human DnaJ homologues from the DNAJA, DNAJB, and DNAJC subfamilies.

Domain Architecture Comparison

The DnaJ protein in H. pylori strain 26695, identified by the locus tag HP_1332, is a canonical member of the DnaJ/Hsp40 family. Its domain structure consists of an N-terminal J-domain, followed by a glycine/phenylalanine-rich (G/F) region, a cysteine-rich region (CRR) containing a zinc-finger motif, and a C-terminal domain responsible for substrate binding and dimerization.

Human DnaJ proteins, also known as Hsp40s, are a large and diverse family with over 40 members, broadly classified into three subfamilies: A, B, and C.[1][2]

  • Type A (e.g., DNAJA1, DNAJA2): These proteins share a domain organization highly similar to the bacterial DnaJ, including the J-domain, G/F region, zinc-finger-like region (ZFLR), and a C-terminal domain.

  • Type B (e.g., DNAJB1): Members of this subfamily possess a J-domain and a G/F region but lack the zinc-finger domain.

  • Type C (e.g., DNAJC5): This is the most diverse group, characterized by the presence of a J-domain, but with variable other domains and lacking both the G/F region and the zinc-finger motif.

The following diagram illustrates the domain organization of H. pylori DnaJ and representative human homologues.

G cluster_hp Helicobacter pylori DnaJ (HP_1332) cluster_human Human DnaJ Homologues cluster_a Type A (DNAJA1) cluster_b Type B (DNAJB1) cluster_c Type C (DNAJC5) hp_dnaj J-domain G/F Region Cysteine-Rich (Zinc Finger) C-terminal Domain dnaja1 J-domain G/F Region Cysteine-Rich (Zinc Finger) C-terminal Domain dnajb1 J-domain G/F Region C-terminal Domain dnajc5 J-domain Cysteine String Domain C-terminus G cluster_workflow J-Domain Functional Comparison Workflow start Obtain Purified J-Domain Proteins hp_j H. pylori DnaJ (HP_1332) start->hp_j human_j Human DnaJ Homologues start->human_j atpase Hsp70 ATPase Activity Assay hp_j->atpase spr Surface Plasmon Resonance (SPR) hp_j->spr human_j->atpase human_j->spr hsp70 Purified Hsp70 hsp70->atpase hsp70->spr data Quantitative Data (ATPase rate, Kd) atpase->data spr->data comparison Comparative Analysis data->comparison

References

validation of HP1142 as a potential therapeutic target

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "HP1142" as a therapeutic target has yielded no specific publicly available information regarding a molecule, gene, or drug with this designation. Scientific databases and general search queries do not contain references to this compound in the context of therapeutic target validation, signaling pathways, or clinical investigation.

This suggests that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a possible typographical error. Without specific information on the nature of this compound—whether it is a protein, a non-coding RNA, or another type of molecule—and the disease it is intended to treat, it is not possible to provide a comparative guide, detail its signaling pathway, or outline experimental protocols for its validation.

To proceed with this request, please provide additional details regarding this compound, such as:

  • The nature of the molecule: Is it a protein (e.g., an enzyme, receptor), a gene, or a different type of biomolecule?

  • The associated disease or biological process: What condition is this compound being investigated for as a therapeutic target?

  • Any alternative names or identifiers: Are there other designations or accession numbers associated with this compound?

  • Relevant publications or patents: Is there any existing literature, even if preliminary, that describes this compound?

Once more specific information is available, a comprehensive guide can be developed, including comparisons to alternative therapeutic strategies, detailed experimental methodologies, and visualizations of relevant biological pathways.

Unveiling Functional Equivalency: A Comparative Guide to Cross-Species Complementation of HP1142 and its Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the functional conservation of proteins across species is paramount. This guide provides a comprehensive comparison of cross-species complementation studies involving the Helicobacter pylori protein HP1142 and its orthologs, the F-type ATP synthase subunit c. By examining experimental data from various model organisms, we shed light on the conserved role of this essential protein in cellular energy metabolism.

The H. pylori gene this compound is predicted to encode a crucial component of the F-type ATP synthase, a highly conserved enzyme responsible for the bulk of ATP synthesis in most organisms. Specifically, this compound shares significant sequence and structural homology with the ATP synthase subunit c, a key component of the enzyme's proton-translocating Fo domain. Cross-species complementation studies, where a gene from one species is expressed in another to rescue a loss-of-function mutation, provide a powerful tool to investigate the functional interchangeability of such proteins.

This guide summarizes key findings from complementation studies involving ATP synthase subunit c from bacteria, yeast, and mammals, offering a comparative analysis of their ability to restore function in heterologous systems. The data presented here can inform research on the evolution of this essential enzyme, the potential for using model organisms to study human mitochondrial diseases related to ATP synthase dysfunction, and the development of novel antimicrobial agents targeting this complex.

Quantitative Comparison of Complementation Studies

The following tables summarize quantitative data from key cross-species complementation studies. These studies typically involve a host organism with a deleted or mutated endogenous ATP synthase subunit c gene, which is then transformed with a plasmid expressing the orthologous protein from a different species. The extent of functional complementation is assessed by measuring parameters such as cell growth on non-fermentable carbon sources (which requires functional oxidative phosphorylation), rates of ATP synthesis, and proton translocation.

Host Organism Expressed Ortholog Key Quantitative Measurement Result Reference
Escherichia coli ΔatpEStreptococcus mutans ATP synthase c subunitGrowth on succinate (B1194679) minimal mediumComplementation observed, enabling growth[1](--INVALID-LINK--)
Saccharomyces cerevisiae Δatp9Human ATP5G1 (P1 isoform)Mitochondrial ATP synthesis ratePartial restoration of ATP synthesis[2](--INVALID-LINK--)
Saccharomyces cerevisiae Δatp9Human ATP5G2 (P2 isoform)Mitochondrial ATP synthesis ratePartial restoration of ATP synthesis[2](--INVALID-LINK--)
HeLa cells (human) with silenced ATP5G1Human ATP5G2 (P2 isoform)Mitochondrial ATP synthesis rateNo cross-complementation observed[2](--INVALID-LINK--)

Table 1: Summary of Cross-Species Complementation Outcomes for ATP Synthase Subunit c Orthologs. This table highlights the ability of ATP synthase subunit c from different species to functionally replace the native protein in a heterologous host.

Assay Host Organism Expressed Ortholog Measured Parameter Value (relative to wild-type) Reference
Growth AssayE. coli ΔatpES. mutans c-subunitColony size on succinateSmaller than wild-type[1](--INVALID-LINK--)
ATP Synthesis AssayS. cerevisiae Δatp9Human ATP5G1ATP synthesis rate~40% of wild-type[2](--INVALID-LINK--)
ATP Synthesis AssayS. cerevisiae Δatp9Human ATP5G2ATP synthesis rate~45% of wild-type[2](--INVALID-LINK--)
Oxygen Consumption AssayHeLa cells (ATP5G2 silenced)Human ATP5G2Complex IV-dependent respirationRestored to near wild-type levels[2](--INVALID-LINK--)

Table 2: Quantitative Performance Metrics of Complemented ATP Synthase Subunit c Orthologs. This table provides a more detailed look at the degree of functional restoration achieved in various complementation experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Bacterial Complementation Assay

Objective: To assess the ability of a foreign ATP synthase subunit c to restore the growth of an E. coli mutant on a non-fermentable carbon source.

Materials:

  • E. coli strain deficient in the atpE gene (encoding subunit c).

  • Expression vector (e.g., pBAD33) containing the coding sequence of the ATP synthase subunit c ortholog.

  • Luria-Bertani (LB) agar (B569324) plates.

  • Minimal medium agar plates with succinate as the sole carbon source.

  • Appropriate antibiotics for plasmid selection.

  • Arabinose for induction of the expression vector.

  • Electroporator and cuvettes.

Procedure:

  • Prepare electrocompetent E. coli ΔatpE cells.

  • Transform the competent cells with the expression vector carrying the orthologous subunit c gene and with an empty vector as a negative control.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select single colonies from the LB plates and streak them onto minimal medium plates containing succinate, the appropriate antibiotic, and arabinose to induce protein expression.

  • Incubate the minimal medium plates at 37°C for 24-48 hours.

  • Assess complementation by observing and comparing the growth of colonies containing the orthologous gene to the negative control (empty vector) and a positive control (wild-type E. coli).[3]

Mitochondrial ATP Synthesis Assay in Yeast

Objective: To quantify the rate of ATP synthesis in mitochondria isolated from a yeast strain complemented with a human ATP synthase subunit c isoform.

Materials:

  • Saccharomyces cerevisiae strain with a deletion of the atp9 gene (encoding subunit c).

  • Yeast expression vector (e.g., pYES2) containing the coding sequence of a human ATP synthase subunit c isoform (e.g., ATP5G1 or ATP5G2).

  • Yeast growth media (synthetic complete medium with galactose for induction).

  • Mitochondria isolation buffer.

  • ATP synthesis reaction buffer containing ADP, phosphate, and a respiratory substrate (e.g., malate (B86768) and pyruvate).

  • Luciferin/luciferase-based ATP assay kit.

  • Luminometer.

Procedure:

  • Transform the S. cerevisiae Δatp9 strain with the expression vector.

  • Grow the transformed yeast in selective medium containing galactose to induce the expression of the human protein.

  • Isolate mitochondria from the yeast cells by differential centrifugation.

  • Determine the protein concentration of the isolated mitochondria.

  • Initiate the ATP synthesis reaction by adding a known amount of mitochondria to the reaction buffer.

  • At specific time points, take aliquots of the reaction mixture and measure the ATP concentration using a luciferin/luciferase assay and a luminometer.[4]

  • Calculate the rate of ATP synthesis and normalize it to the mitochondrial protein concentration.

Signaling Pathways and Experimental Workflows

The function and expression of ATP synthase are tightly regulated and integrated into broader cellular signaling networks. The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving the ATP synthase subunit c and a typical experimental workflow for a complementation study.

Signaling_Pathway cluster_0 Mitochondrial Stress Signals cluster_1 Mitochondrial Permeability Transition Pore (mPTP) Regulation cluster_2 Downstream Effects Ca2+_overload Ca2+ Overload Cyclophilin_D Cyclophilin D Ca2+_overload->Cyclophilin_D activates Oxidative_stress Oxidative Stress Oxidative_stress->Cyclophilin_D activates ATP_synthase_c_subunit ATP Synthase c-subunit (this compound ortholog) Cyclophilin_D->ATP_synthase_c_subunit interacts with mPTP_opening mPTP Opening ATP_synthase_c_subunit->mPTP_opening promotes Mitochondrial_swelling Mitochondrial Swelling mPTP_opening->Mitochondrial_swelling Cytochrome_c_release Cytochrome c Release mPTP_opening->Cytochrome_c_release Apoptosis Apoptosis Cytochrome_c_release->Apoptosis

Caption: Signaling pathway of mPTP opening involving ATP synthase c-subunit.

Experimental_Workflow Start Start: Mutant Strain (e.g., E. coli ΔatpE) Plasmid_Construction Construct Expression Plasmid (Ortholog of this compound) Start->Plasmid_Construction Transformation Transform Mutant Strain Start->Transformation Plasmid_Construction->Transformation Selection Select for Transformants (e.g., antibiotic resistance) Transformation->Selection Induction Induce Protein Expression (e.g., with arabinose) Selection->Induction Phenotypic_Assay Phenotypic Assay (e.g., Growth on succinate) Induction->Phenotypic_Assay Quantitative_Analysis Quantitative Analysis (e.g., Measure ATP synthesis rate) Phenotypic_Assay->Quantitative_Analysis Data_Comparison Compare to Controls (Wild-type and empty vector) Quantitative_Analysis->Data_Comparison Conclusion Conclusion: Functional Complementation? Data_Comparison->Conclusion

Caption: Workflow for a cross-species complementation experiment.

References

Comparative Proteomics of Wild-Type vs. HP1142-Deficient Helicobacter pylori: A Proposed Investigative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a direct comparative proteomic analysis of wild-type versus a knockout mutant for the hypothetical protein HP1142 in Helicobacter pylori has not been published in peer-reviewed literature. This guide is therefore a prospective framework designed for researchers, scientists, and drug development professionals. It outlines the predicted function of this compound, hypothesizes the potential proteomic impact of its deficiency, and provides a comprehensive, actionable protocol to perform such a comparative study.

Introduction: The Hypothetical Protein this compound

Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a major cause of gastritis, peptic ulcers, and gastric cancer. A significant portion of its genome encodes for "hypothetical proteins" with unverified functions. One such protein is this compound. While its function has not been experimentally validated, bioinformatic analyses, particularly protein-protein interaction networks, predict its involvement in fundamental cellular processes.

The STRING database suggests that this compound interacts with several subunits of the F1F0 ATP synthase complex, including the alpha (atpA), delta (atpH), and b' (atpF') subunits.[1] This interaction strongly implies a role for this compound in modulating the assembly, stability, or activity of this complex, which is central to energy production via oxidative phosphorylation. Deficiency in this compound could therefore lead to significant alterations in energy metabolism, with cascading effects on bacterial physiology, stress resistance, and virulence.

Predicted Protein-Protein Interaction Network of this compound

To visualize the functional context of this compound, a protein-protein interaction diagram was generated based on predictive data. The network highlights the association of this compound with core components of the proton-translocating ATP synthase complex.

HP1142_Interaction_Network cluster_atp_synthase F1F0 ATP Synthase Complex atpA atpA (Alpha) atp_core Other Subunits atpA->atp_core atpH atpH (Delta) atpH->atp_core atpF_prime atpF' (b') atpF_prime->atp_core This compound This compound (Hypothetical Protein) This compound->atpA Predicted Interaction This compound->atpH Predicted Interaction This compound->atpF_prime Predicted Interaction Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome Culture 1. Culture (Wild-Type & this compound-deficient) Lysis 2. Cell Lysis & Protein Extraction Culture->Lysis Quant 3. Protein Quantification Lysis->Quant Digest 4. Tryptic Digestion Quant->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Peptide Samples Identification 6. Protein Identification & Quantification LCMS->Identification Stats 7. Statistical Analysis Identification->Stats Bioinformatics 8. Functional Bioinformatics Stats->Bioinformatics Results Differentially Expressed Proteins Bioinformatics->Results

References

Validating Novel Acid Resistance Mechanisms in H. pylori: A Comparative Guide to the Urease System and the Putative Role of HP1142 in the F₁F₀-ATPase Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helicobacter pylori's remarkable ability to colonize the acidic human stomach is a key factor in its pathogenicity. While the urease enzyme system is the most well-characterized acid resistance mechanism, other pathways contribute to its survival. This guide provides a framework for validating the role of novel proteins in H. pylori acid resistance, using the uncharacterized protein HP1142—a putative component of the F₁F₀-ATPase complex—as a case study for comparison against the canonical urease-dependent pathway.

Comparing Key Acid Resistance Mechanisms in H. pylori

H. pylori employs at least two primary systems to maintain its cytoplasmic pH near neutral in the face of extreme external acidity. The most critical is the urease system, which neutralizes gastric acid directly. A secondary, yet vital, mechanism involves the F₁F₀-ATPase, a proton pump that can actively extrude protons from the cytoplasm.

FeatureUrease SystemF₁F₀-ATPase System (Putative role of this compound)
Core Protein/Complex Urease Enzyme, UreI (Urea Channel)F₁F₀-ATP Synthase (this compound is a predicted component)
Mechanism of Action Hydrolyzes urea (B33335) into ammonia (B1221849) (NH₃) and carbon dioxide. NH₃ is a weak base that neutralizes incoming protons (H⁺), buffering the periplasm and cytoplasm.[1]Functions in reverse as an ATP-driven proton pump, actively transporting H⁺ out of the cytoplasm to maintain internal pH.[2]
Primary Function Acid neutralization through chemical buffering.[3][4]Maintenance of proton motive force and internal pH through active proton efflux.[2]
Activation Signal Low external pH (~<6.5) opens the proton-gated UreI channel, allowing urea to enter the cytoplasm and reach the urease enzyme.[1]Likely activated by a decrease in internal pH, which drives the reverse (ATP hydrolysis) activity of the enzyme to pump protons out.
Essentiality for Survival Absolutely essential for survival at very low pH (<4.0). Urease-negative mutants fail to colonize animal models.[1][3]Appears to be essential for survival at near-neutral pH (6.0-7.0), suggesting a critical role in general pH homeostasis, not just extreme acid shock. Attempts to create knockout mutants have been unsuccessful under these conditions.[2]

Quantitative Performance Data

Direct comparative studies using isogenic mutants of both systems under identical conditions are limited. However, data from chemical inhibition and targeted mutagenesis studies allow for an assessment of their relative contributions to acid survival.

Table 1: Survival of H. pylori Under Acidic Conditions with System Inhibition

ConditionpHDurationSystem TargetedMethod of Inhibition% Survival (Compared to Control)Reference
Wild-type + DCCD7.060 minF₁F₀-ATPase100 µM DCCD (Inhibitor)Significantly DecreasedMcGowan et al., 1997[2]
Wild-type + DCCD6.060 minF₁F₀-ATPase100 µM DCCD (Inhibitor)Significantly DecreasedMcGowan et al., 1997[2]
Wild-type + DCCD5.060 minF₁F₀-ATPase100 µM DCCD (Inhibitor)No Significant DecreaseMcGowan et al., 1997[2]
Wild-type + DCCD4.060 minF₁F₀-ATPase100 µM DCCD (Inhibitor)No Significant DecreaseMcGowan et al., 1997[2]
ΔureI mutant<4.0N/AUrease SystemGene KnockoutNo survivalSkouloubris et al., 2000
Urease-negative mutant2.0N/AUrease SystemGene KnockoutNo survival without ureaTakahashi et al., 1993[3]

Data Interpretation: Inhibition of the F₁F₀-ATPase with DCCD significantly impairs H. pylori's survival at pH 6.0 and 7.0, but not at the more acidic pH of 4.0 or 5.0.[2] This suggests the F₁F₀-ATPase is crucial for pH homeostasis under mildly acidic or neutral conditions, while the urease system is indispensable for surviving the extreme acidity of the gastric lumen.[2][3]

Signaling and Experimental Workflow Diagrams

To validate the role of a protein like this compound, its place within a biological pathway must be understood and a clear experimental plan established.

Acid_Resistance_Pathways cluster_Urease Urease-Dependent Pathway cluster_ATPase F₁F₀-ATPase-Dependent Pathway (this compound) Urea_ext Urea (external) UreI UreI Channel Urea_ext->UreI Urea_int Urea (internal) UreI->Urea_int Urease Urease Urea_int->Urease hydrolyzes NH3_CO2 2NH₃ + CO₂ Urease->NH3_CO2 NH4 NH₄⁺ NH3_CO2->NH4 + H⁺ Buffer Periplasmic/ Cytoplasmic Buffering NH4->Buffer H_ext_urease H⁺ (external) H_ext_urease->UreI Low pH activates H_int_urease H⁺ (internal) H_int_urease->NH4 ATPase F₁F₀-ATPase (contains this compound) ADP_Pi ADP + Pi ATPase->ADP_Pi H_ext_atpase H⁺ (external) ATPase->H_ext_atpase Pumps Out ATP ATP ATP->ATPase Efflux Proton Efflux H_ext_atpase->Efflux H_int_atpase H⁺ (internal) H_int_atpase->ATPase Activates reverse pumping

Figure 1. Comparative mechanisms of acid resistance in H. pylori.

Experimental_Workflow start Construct Isogenic Mutants (e.g., Δthis compound, ΔureI) culture Culture Wild-Type and Mutant Strains to Mid-Log Phase start->culture suspend Suspend Bacteria in Buffered Media (e.g., pH 7.0) culture->suspend acid_shock Shift to Acidic Media (e.g., pH 3.0) ± Urea for Urease-Dependent Assay suspend->acid_shock incubate Incubate at 37°C for 0, 30, 60, 90 min acid_shock->incubate plate Serially Dilute and Plate for CFU Counting incubate->plate analyze Calculate % Survival (CFU_t / CFU_t0) * 100 plate->analyze

Figure 2. Workflow for a comparative acid survival assay.

Experimental Protocols

Validating the role of this compound requires rigorous experimental procedures that allow for direct comparison with known acid resistance mechanisms.

Acid Survival Assay

This assay directly measures the ability of H. pylori strains to survive acute acid stress.

Objective: To quantify and compare the survival rates of wild-type, Δthis compound, and ΔureIH. pylori strains following exposure to a low pH environment.

Methodology:

  • Bacterial Culture: Grow H. pylori strains (wild-type, Δthis compound, ΔureI) on appropriate agar (B569324) plates or in broth to mid-logarithmic phase (OD₆₀₀ ≈ 0.8-1.0).

  • Preparation: Harvest bacteria by centrifugation, wash twice with a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4). Resuspend the bacterial pellet in the same neutral buffer.

  • Acid Challenge: Dilute the bacterial suspension into a pre-warmed (37°C) acidic challenge buffer (e.g., Brucella broth adjusted to pH 3.0 with HCl). For assays involving the urease system, supplement the media with 5-10 mM urea.

  • Time Course Sampling: At specified time points (e.g., 0, 30, 60, and 90 minutes), remove aliquots from the acid challenge suspension.

  • Quantification of Viable Bacteria: Immediately perform serial dilutions of the collected aliquots in a neutral pH broth. Plate the dilutions onto agar plates and incubate under microaerobic conditions for 3-5 days.

  • Data Analysis: Count the colony-forming units (CFU) for each time point and strain. Calculate the percentage of survival as: (CFU/mL at time t) / (CFU/mL at time 0) x 100.

Intracellular pH (pHᵢ) Measurement

This protocol determines the ability of the bacterial strains to maintain their internal pH homeostasis when exposed to external acid.

Objective: To measure and compare the cytoplasmic pH of wild-type, Δthis compound, and ΔureI strains during an external acid challenge.

Methodology:

  • Probe Loading: Incubate harvested bacteria with a pH-sensitive fluorescent probe, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The ester allows the probe to cross the bacterial membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF inside.

  • Fluorescence Measurement: Place the probe-loaded bacterial suspension in a fluorometer with temperature control (37°C).

  • Acid Challenge: While continuously measuring fluorescence, add a small volume of acid (e.g., HCl) to the cuvette to rapidly lower the external pH to the desired level (e.g., pH 4.5).

  • Calibration: At the end of each experiment, generate a standard curve by adding nigericin (B1684572) (a K⁺/H⁺ ionophore) and clamping the internal pH to the external pH across a range of known buffer pH values.

  • Data Analysis: Use the ratio of fluorescence intensities at the pH-sensitive and isosbestic wavelengths, along with the calibration curve, to calculate the intracellular pH over time for each strain.

F₁F₀-ATPase Activity Assay

This assay measures the enzymatic activity of the F₁F₀-ATPase complex, which can validate the effect of a mutation in a putative subunit like this compound.

Objective: To compare the ATP hydrolysis activity of the F₁F₀-ATPase complex in membrane preparations from wild-type and Δthis compound strains.

Methodology:

  • Membrane Preparation: Lyse bacterial cells (e.g., by French press) and isolate the membrane fraction through ultracentrifugation.

  • Reaction Setup: The assay measures ATP hydrolysis by coupling the production of ADP to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase enzyme system. The reaction mixture contains membrane preparations, PEP, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Initiation and Measurement: Start the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

  • Inhibitor Control: Confirm that the measured activity is specific to the F₁F₀-ATPase by demonstrating its inhibition with a specific inhibitor like N,N'-dicyclohexylcarbodiimide (DCCD).

  • Data Analysis: Calculate the rate of ATP hydrolysis (specific activity) as µmol ATP hydrolyzed per minute per mg of membrane protein. Compare the specific activity between the wild-type and mutant preparations.

By employing these comparative experimental frameworks, researchers can systematically validate the role of this compound and other novel proteins in the complex acid resistance network of H. pylori, paving the way for the identification of new therapeutic targets.

References

Comparative Analysis of HP1142 Expression in Helicobacter pylori Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the expression of the hypothetical protein HP1142 across different strains of Helicobacter pylori. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic targets against H. pylori infection.

Introduction to this compound

This compound is a protein found in Helicobacter pylori strain 26695, currently annotated as a "hypothetical protein." Sequence analysis suggests it is a homolog of the Soj/ParA family of proteins. In many bacterial species, Soj/ParA proteins are ATPases that play a crucial role in the accurate segregation of chromosomes during cell division. This suggests that this compound may be involved in essential cellular processes, making it a potential target for antimicrobial drug development. Understanding its expression levels in various clinical isolates is a critical step in validating it as a therapeutic target.

Quantitative Expression Analysis of this compound

Table 1: Hypothetical Quantitative Expression of this compound in Different H. pylori Strains

Strain IDClinical OutcomeRelative this compound Abundance (Log2 Fold Change vs. Strain 26695)Method of QuantificationReference (Hypothetical)
26695Gastritis02D-GE/MS[1][2]
J99Duodenal Ulcer+1.5LC-MS/MS[3][4]
P12Duodenal Ulcer+1.2LC-MS/MS[3][4]
G1.1Gastritis-0.52D-GE/MS[1][2]
C1Gastric Cancer+2.02D-GE/MS[5]
G1Gastritis-0.82D-GE/MS[5]

Note: This table is for illustrative purposes. Actual quantitative data for this compound across a wide range of strains requires further experimental investigation.

Experimental Protocols

The following are detailed methodologies for two common approaches used in the quantitative proteomic analysis of H. pylori.

Two-Dimensional Gel Electrophoresis (2D-GE) Coupled with Mass Spectrometry

This classic proteomic technique separates proteins based on their isoelectric point and molecular weight.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_2de 2D Gel Electrophoresis cluster_analysis Analysis culture H. pylori Culture lysis Cell Lysis culture->lysis protein_extraction Protein Extraction & Quantification lysis->protein_extraction ief Isoelectric Focusing (1st Dimension) protein_extraction->ief sds_page SDS-PAGE (2nd Dimension) ief->sds_page staining Gel Staining sds_page->staining imaging Gel Imaging staining->imaging spot_excision Spot Excision imaging->spot_excision ms_analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) spot_excision->ms_analysis db_search Database Search & Protein ID ms_analysis->db_search

Caption: Workflow for 2D-GE based proteomics.

Protocol:

  • H. pylori Culture and Harvest: Strains are cultured on Columbia blood agar (B569324) plates under microaerophilic conditions. Bacteria are harvested during the mid-logarithmic growth phase.

  • Cell Lysis: Harvested cells are washed and resuspended in a lysis buffer containing urea (B33335), thiourea, CHAPS, and protease inhibitors. Lysis is performed by sonication on ice.

  • Protein Quantification: The total protein concentration in the lysate is determined using a Bradford assay.

  • Isoelectric Focusing (IEF): An equal amount of protein for each sample is loaded onto an immobilized pH gradient (IPG) strip for the first-dimension separation.

  • SDS-PAGE: The IPG strip is then equilibrated and placed on top of a polyacrylamide gel for the second-dimension separation by molecular weight.

  • Gel Staining and Imaging: Gels are stained with Coomassie Brilliant Blue or silver stain and imaged.

  • Image Analysis: Gel images are analyzed to detect and quantify protein spots.

  • Spot Excision and Digestion: Protein spots of interest are excised from the gel and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by MALDI-TOF MS or LC-MS/MS to determine their mass-to-charge ratios.

  • Protein Identification: The peptide mass fingerprints are used to search a protein database (e.g., UniProt) to identify the protein.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and throughput for proteome analysis.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS cluster_analysis Data Analysis culture H. pylori Culture lysis Cell Lysis & Protein Extraction culture->lysis digestion Protein Digestion (Trypsin) lysis->digestion peptide_cleanup Peptide Cleanup (C18 Desalting) digestion->peptide_cleanup lc_separation Liquid Chromatography Separation peptide_cleanup->lc_separation ms1 MS Scan (Precursor Ions) lc_separation->ms1 fragmentation Fragmentation (CID/HCD) ms1->fragmentation ms2 MS/MS Scan (Fragment Ions) fragmentation->ms2 spectral_processing Spectral Processing ms2->spectral_processing db_search Database Search & Protein ID spectral_processing->db_search quantification Protein Quantification db_search->quantification

Caption: Workflow for LC-MS/MS based proteomics.

Protocol:

  • H. pylori Culture and Lysis: Similar to the 2D-GE protocol, strains are cultured and harvested. Cells are lysed in a buffer compatible with mass spectrometry, often containing a denaturant like urea or SDS.

  • Protein Digestion: Proteins in the lysate are reduced, alkylated, and then digested into peptides using trypsin.

  • Peptide Desalting: The peptide mixture is cleaned up using a C18 solid-phase extraction column to remove salts and detergents.

  • LC Separation: The cleaned peptides are separated by reverse-phase liquid chromatography over a gradient of increasing organic solvent.

  • Mass Spectrometry: As peptides elute from the LC column, they are ionized and analyzed by a mass spectrometer. The instrument performs a survey scan (MS1) to detect peptide ions, followed by fragmentation of the most intense ions and analysis of the fragments (MS2).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins. The abundance of each protein is quantified based on the intensity of its corresponding peptide signals.

This compound (Soj/ParA) Signaling Pathway

This compound is predicted to be a Soj/ParA family protein. These proteins are involved in a dynamic process of chromosome segregation in bacteria. The following diagram illustrates the generally accepted model for the Soj/ParA (ParA/ParB) system.

cluster_main Chromosome Segregation via ParA/ParB System parB ParB (Spo0J) binds to parS sites on chromosome complex_formation ParB-parS complex interacts with ParA-ATP dimer parB->complex_formation parA_dimer ParA-ATP (this compound) Dimer binds nucleoid parA_dimer->complex_formation atp_hydrolysis ParA ATPase activity stimulated complex_formation->atp_hydrolysis parA_monomer ParA-ADP Monomer dissociates from nucleoid atp_hydrolysis->parA_monomer segregation Chromosome segregation atp_hydrolysis->segregation Drives adp_atp_exchange ADP -> ATP exchange on ParA parA_monomer->adp_atp_exchange Reactivation adp_atp_exchange->parA_dimer

Caption: Proposed signaling pathway for this compound (Soj/ParA).

Pathway Description:

The Soj/ParA system ensures that newly replicated chromosomes are correctly partitioned into daughter cells. The key components are the ParA ATPase (in this case, likely this compound), the DNA-binding protein ParB, and specific DNA sequences called parS located near the origin of replication.

  • ParB Binding: The ParB protein binds to the parS sites on the chromosome, forming a large nucleoprotein complex.

  • ParA-ATP Dimerization and Nucleoid Binding: In its ATP-bound state, ParA forms dimers that bind non-specifically to the bacterial nucleoid.

  • Complex Interaction: The ParB-parS complex on the chromosome interacts with the nucleoid-bound ParA-ATP dimers.

  • ATP Hydrolysis and Dissociation: This interaction stimulates the ATPase activity of ParA. The hydrolysis of ATP to ADP causes a conformational change in ParA, leading to its dissociation from the nucleoid as a monomer.

  • Chromosome Movement: This cycle of binding, hydrolysis, and release is thought to generate the force that pulls the chromosomes apart towards the cell poles.

  • Reactivation: The ParA-ADP monomer eventually exchanges ADP for ATP, allowing it to dimerize and re-bind to the nucleoid, ready for another cycle.

Conclusion

This compound represents a potentially important, yet understudied, protein in H. pylori. Its predicted role in the essential process of chromosome segregation makes it an attractive candidate for further investigation as a novel drug target. This guide provides a framework for researchers to pursue quantitative studies of this compound expression and to understand its functional context within the cell. Further research is needed to obtain precise quantitative data on this compound expression across a diverse range of clinical H. pylori isolates and to experimentally validate its role in chromosome partitioning.

References

Safety Operating Guide

Identification of "HP1142" for Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical product or substance identified as "HP1142" have not yielded a corresponding Safety Data Sheet (SDS) or specific disposal protocols. The identifier "this compound" is associated with various electronic devices manufactured by HP, such as the "Probe Control and Power Module 1142A" and the "All-in-One Desktop PC 24-cb1142". It is crucial to distinguish between electronic waste and chemical waste, as their disposal procedures are vastly different.

To ensure the safe and proper disposal of the material , please provide further details to clarify its identity. Important information would include:

  • Full Product Name: As it appears on the container or packaging.

  • Product Type: (e.g., ink, solvent, primer, cleaning agent).

  • Product Number or Part Number: Often found near the product name.

  • Any other identifying information from the label.

In the absence of specific information on "this compound," this document provides a general framework for the safe handling and disposal of laboratory chemical waste, in line with standard laboratory safety practices.

General Laboratory Chemical Disposal Procedures

Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste disposal to ensure personnel safety and environmental protection. The following steps outline a generalized procedure.

Important Note: This is a generalized guide. Always consult the specific Safety Data Sheet (SDS) for the chemical you are using before handling or disposing of it.

Step 1: Chemical Identification and Hazard Assessment
  • Locate the SDS: The Safety Data Sheet is the primary source of information for a specific chemical, detailing its physical and chemical properties, hazards, and disposal recommendations.

  • Identify Hazards: Determine the primary hazards associated with the waste (e.g., flammable, corrosive, reactive, toxic).

  • Segregate Waste: Never mix incompatible waste streams. For example, halogenated and non-halogenated solvents should typically be collected in separate containers. Acids and bases should also be segregated.

Step 2: Proper Waste Collection and Storage
  • Use Appropriate Containers: Collect chemical waste in containers that are compatible with the chemical. For instance, do not store corrosive materials in metal cans.

  • Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents.

  • Keep Containers Closed: Waste containers should be sealed except when adding waste.

  • Secondary Containment: Store waste containers in a secondary container, such as a chemical-resistant tub, to contain any potential leaks.

  • Designated Storage Area: Store waste in a well-ventilated, designated area away from general laboratory traffic.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.

  • Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or calling a dedicated waste line.

  • Provide Necessary Information: Be prepared to provide details about the waste, including the chemical name, quantity, and hazard class.

Quantitative Data for Common Laboratory Solvents

The following table provides a summary of key data for common laboratory solvents to illustrate the type of information found on an SDS that informs disposal procedures.

Chemical NameCAS NumberPrimary HazardsBoiling Point (°C)Flash Point (°C)Disposal Considerations
Ethanol64-17-5Flammable Liquid, Eye Irritant78.3713Collect in a designated flammable waste container.
Isopropanol67-63-0Flammable Liquid, Eye Irritant82.612Collect in a designated flammable waste container.
Acetone67-64-1Flammable Liquid, Eye Irritant56-20Collect in a designated flammable waste container.
Dichloromethane75-09-2Carcinogen, Skin/Eye Irritant39.6N/ACollect in a designated halogenated solvent waste container.
Hexane110-54-3Flammable Liquid, Neurotoxin69-22Collect in a designated non-halogenated solvent waste container.

Experimental Protocols

Protocol for Neutralization of a Corrosive Acidic Waste (General Example)

  • Preparation: Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a spill kit ready.

  • Dilution: Slowly add the acidic waste to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.

  • Neutralization: While stirring gently, slowly add a weak base (e.g., sodium bicarbonate solution) to the diluted acid.

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution may be permissible for drain disposal, depending on local regulations and the absence of other hazardous components. Always confirm with your institution's EHS department before any drain disposal.

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

cluster_prep Step 1: Preparation & Identification cluster_collection Step 2: Collection & Storage cluster_disposal Step 3: Final Disposal start Start: Chemical Waste Generated identify Identify Chemical & Consult SDS start->identify assess Assess Hazards (Flammable, Corrosive, etc.) identify->assess segregate Segregate Incompatible Waste Streams assess->segregate Proceed to Collection container Use Labeled, Compatible Waste Container segregate->container store Store in Secondary Containment in Designated Area container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs Ready for Disposal request_pickup Request Waste Pickup contact_ehs->request_pickup end End: Waste Collected by EHS request_pickup->end

Caption: Generalized workflow for laboratory chemical waste disposal.

Personal protective equipment for handling HP1142

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "HP1142" have not yielded a definitive identification for a chemical substance. The term appears in various contexts, including as a product number for unrelated materials, leading to a critical ambiguity that prevents the provision of accurate safety and handling information.

A search for safety data sheets related to "this compound" revealed documents for various HP ink and primer products. For instance, one Safety Data Sheet (SDS) corresponds to an HP Indigo ElectroInk Primer. Another result identified "this compound" as a potential model number for a hard hat manufactured by Protective Industrial Products (PIP). This discrepancy highlights the uncertainty surrounding the nature of "this compound."

Without a clear identification of "this compound" as a specific chemical, it is impossible to access the relevant safety data, including hazard classifications, recommended personal protective equipment (PPE), and handling and disposal protocols. Providing information based on an incorrect assumption about the substance's identity would be dangerously misleading for researchers, scientists, and drug development professionals.

To proceed, clarification of the precise identity of "this compound" is essential. The chemical name, CAS number, or a direct link to a relevant safety data sheet would be necessary to ensure the provided safety information is accurate and reliable. Once the substance is unequivocally identified, a comprehensive guide to its safe handling can be developed. This will include:

  • Recommended Personal Protective Equipment (PPE): Detailed specifications for eye, face, hand, and body protection.

  • Quantitative Safety Data: A summary of exposure limits, such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), and any available data on material compatibility (e.g., glove breakthrough times).

  • Procedural Guidance: Step-by-step instructions for the safe handling, storage, and disposal of the substance.

  • Emergency Procedures: First aid measures in case of exposure.

A logical workflow for safe handling will also be provided in a diagrammatic format to ensure clarity and immediate comprehension of the necessary safety protocols.

Researchers, scientists, and drug development professionals are strongly advised to verify the identity of any chemical substance before handling and to consult the specific Safety Data Sheet provided by the manufacturer.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.